molecular formula C16H26N4O3S B15578863 JZP-430

JZP-430

Cat. No.: B15578863
M. Wt: 354.5 g/mol
InChI Key: WKSHMJCYWFOADB-UHFFFAOYSA-N
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Description

an alpha/beta-hydrolase domain 6 (ABHD6) inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHMJCYWFOADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of JZP-430, a Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The document details the role of ABHD6 within the endocannabinoid system and beyond, summarizes key quantitative data on this compound's inhibitory activity, outlines relevant experimental protocols for studying ABHD6 inhibition, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to α/β-Hydrolase Domain 6 (ABHD6)

α/β-hydrolase domain-containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a significant role in lipid metabolism.[1][2] It is a key enzyme in the endocannabinoid system (ECS), which is a crucial neuromodulatory system involved in regulating a wide range of physiological processes.[1][3] ABHD6 is particularly recognized for its role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][3][4]

Key Functions of ABHD6:

  • Endocannabinoid System Regulation: In the central nervous system, ABHD6 is located in the postsynaptic neurons and is responsible for degrading 2-AG, thereby modulating endocannabinoid signaling.[1][3] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 controls the duration and magnitude of 2-AG's effects on cannabinoid receptors (CB1 and CB2).[2][3]

  • Metabolic Regulation: Beyond the nervous system, ABHD6 is involved in energy metabolism. Studies have shown that inhibition of ABHD6 can protect against diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance.[5]

  • AMPA Receptor Trafficking: ABHD6 has been shown to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity. This interaction appears to be independent of its enzymatic activity and affects the trafficking of these receptors to the postsynaptic membrane.[1][3]

This compound: A Potent and Selective ABHD6 Inhibitor

This compound is a potent, highly selective, and irreversible inhibitor of ABHD6.[6][7] Its high selectivity for ABHD6 over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), makes it a valuable tool for studying the specific functions of ABHD6 and a promising therapeutic candidate.[7][8] The inhibition of ABHD6 by this compound leads to an increase in the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors.[4]

Quantitative Data on Inhibitor Activity

The following table summarizes the inhibitory potency and selectivity of this compound and other relevant ABHD6 inhibitors.

InhibitorTargetIC50 (nM)SelectivityNotes
This compound ABHD6 44 ~230-fold over FAAH and LAL [6][7]Irreversible carbamate (B1207046) inhibitor [7]
WWL70ABHD670[8]Selective over other serine hydrolasesA commonly used tool compound for ABHD6 research[4]
KT-182ABHD6-Potent and selectiveTriazole-urea based inhibitor[8]
KT-185ABHD6-Potent and selectiveTriazole-urea based inhibitor[8]
KT-203ABHD6-Potent and selectiveTriazole-urea based inhibitor[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving ABHD6.

ABHD6_Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MAGL MAGL ArachidonicAcid_pre Arachidonic Acid MAGL->ArachidonicAcid_pre Glycerol_pre Glycerol MAGL->Glycerol_pre TwoAG_pre 2-AG TwoAG_pre->CB1 TwoAG_pre->MAGL PLC PLC DAG DAG PLC->DAG DAGL DAGL TwoAG_post 2-AG DAGL->TwoAG_post ABHD6 ABHD6 ArachidonicAcid_post Arachidonic Acid ABHD6->ArachidonicAcid_post Glycerol_post Glycerol ABHD6->Glycerol_post TwoAG_post->TwoAG_pre Retrograde Signaling TwoAG_post->ABHD6 PL Phospholipids PL->PLC Signal DAG->DAGL JZP430 This compound JZP430->ABHD6 Inhibits

Endocannabinoid signaling pathway and the action of this compound.

ABHD6_AMPA_Trafficking cluster_postsynaptic_membrane Postsynaptic Membrane cluster_intracellular Intracellular AMPAR_surface Surface AMPA Receptor ABHD6 ABHD6 ABHD6->AMPAR_surface Inhibits Trafficking AMPAR_int Intracellular AMPA Receptor AMPAR_int->AMPAR_surface Trafficking

ABHD6-mediated regulation of AMPA receptor trafficking.

Experimental Protocols

ABHD6 Activity Assay ([³H]-2-AG Hydrolysis)

This protocol is used to measure the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.

Materials:

  • Cell lysates or tissue homogenates containing ABHD6

  • [³H]-2-arachidonoylglycerol ([³H]-2-AG)

  • This compound or other inhibitors

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Methodology:

  • Enzyme Preparation: Prepare lysates from cells overexpressing ABHD6 or tissue homogenates known to express the enzyme.[9]

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-2-AG to the mixture.[9]

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding an organic solvent (e.g., chloroform/methanol) to separate the lipid and aqueous phases.

  • Quantification: The aqueous phase, containing the hydrolyzed [³H]-glycerol, is collected and mixed with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.[9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a family of enzymes within a complex proteome.[9]

Materials:

  • Proteome lysate (e.g., from brain tissue)

  • This compound or other inhibitors

  • Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and imaging system

Methodology:

  • Proteome Preparation: Prepare a proteome lysate from the tissue or cells of interest.

  • Inhibitor Treatment: Pre-incubate the lysate with varying concentrations of this compound or a vehicle control. This allows the inhibitor to bind to its target enzyme(s).[9]

  • Probe Labeling: Add the activity-based probe to the lysate. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.[9]

  • SDS-PAGE Analysis: Separate the proteins in the labeled lysate by SDS-PAGE.

  • Visualization: Scan the gel for fluorescence. The intensity of the fluorescent bands corresponds to the activity of the individual serine hydrolases. A decrease in fluorescence intensity for a specific band in the inhibitor-treated samples indicates target engagement and inhibition.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro cluster_cell_based cluster_in_vivo start Start: Hypothesis This compound inhibits ABHD6 in_vitro In Vitro Validation start->in_vitro ic50 Determine IC50 ([³H]-2-AG Hydrolysis Assay) in_vitro->ic50 selectivity Assess Selectivity (Activity assays for FAAH, MAGL, etc.) in_vitro->selectivity cell_based Cell-Based Assays abpp Confirm Target Engagement (Activity-Based Protein Profiling) cell_based->abpp downstream Measure Downstream Effects (e.g., 2-AG accumulation, cell migration assay) cell_based->downstream in_vivo In Vivo Models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy in Disease Models (e.g., Neuropathic pain, metabolic syndrome) in_vivo->efficacy conclusion Conclusion: this compound is a potent and selective ABHD6 inhibitor ic50->cell_based selectivity->cell_based abpp->in_vivo downstream->in_vivo pk_pd->conclusion efficacy->conclusion

A typical experimental workflow for characterizing an ABHD6 inhibitor.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of ABHD6 in both health and disease. Its mechanism of action, centered on the potent and selective inhibition of ABHD6, leads to the modulation of the endocannabinoid system and other key cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on ABHD6-targeted therapeutics. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound in various pathological conditions, including neurological disorders and metabolic diseases.[8][11]

References

JZP-430: A Potent and Selective Inhibitor of α/β-Hydrolase Domain 6 (ABHD6)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JZP-430 is a potent, selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that has emerged as a key regulator of the endocannabinoid system and other crucial signaling pathways. By modulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), ABHD6 plays a significant role in neurotransmission, inflammation, and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a review of the signaling pathways it impacts. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting ABHD6.

Introduction to ABHD6

α/β-hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that primarily functions to hydrolyze monoacylglycerols (MAGs)[1]. Its most well-characterized substrate is the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2[1][2]. The hydrolysis of 2-AG by ABHD6 yields arachidonic acid and glycerol, thereby terminating its signaling activity[1].

ABHD6 is strategically located on the postsynaptic membrane of neurons, where 2-AG is synthesized[3]. This positioning allows it to regulate the local concentration of 2-AG available to act on presynaptic CB1 receptors, thereby modulating synaptic transmission[3]. Beyond the nervous system, ABHD6 is expressed in various tissues, including the liver, adipose tissue, and pancreatic islets, where it is implicated in the regulation of energy metabolism and insulin (B600854) secretion[1][4].

The enzyme's activity is not limited to 2-AG. ABHD6 can also hydrolyze other monoacylglycerols and bis(monoacylglycerol)phosphate (BMP), highlighting its broader role in lipid metabolism[1][5].

This compound: A Profile of a Selective ABHD6 Inhibitor

This compound is a novel, potent, and irreversible inhibitor of ABHD6[4][6]. Its chemical formula is C₁₆H₂₆N₄O₃S, and its CAS number is 1672691-74-5.

Mechanism of Action

This compound acts as an irreversible inhibitor of ABHD6, likely by covalently modifying the catalytic serine residue within the active site of the enzyme. This inactivation of ABHD6 leads to an accumulation of its substrates, most notably 2-AG, thereby potentiating endocannabinoid signaling.

Quantitative Data and Selectivity

This compound exhibits high potency for ABHD6 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile demonstrates a significant preference for ABHD6 over other related serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).

Compound Target IC50 (nM) Selectivity Notes
This compound ABHD644[4][6]Exhibits approximately 230-fold selectivity over FAAH and lysosomal acid lipase (LAL).[4][6]
WWL70 ABHD670A selective ABHD6 inhibitor.
KT182 ABHD6<5An exceptionally potent and selective inhibitor.

Signaling Pathways Modulated by ABHD6 Inhibition

The inhibition of ABHD6 by this compound has downstream effects on multiple signaling pathways, both dependent and independent of the endocannabinoid system.

Endocannabinoid-Dependent Signaling

By preventing the degradation of 2-AG, this compound enhances the activation of CB1 and CB2 receptors.

JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 inhibits Two_AG 2-AG ABHD6->Two_AG degrades CB1_R CB1 Receptor Two_AG->CB1_R activates CB2_R CB2 Receptor Two_AG->CB2_R activates Synaptic_Transmission Modulation of Synaptic Transmission CB1_R->Synaptic_Transmission Inflammation_Modulation Modulation of Inflammation CB2_R->Inflammation_Modulation

Endocannabinoid-Dependent Signaling Pathway

Endocannabinoid-Independent Signaling

ABHD6 has been shown to influence other cellular processes independently of its role in 2-AG metabolism. These include the trafficking of AMPA receptors and the regulation of insulin secretion.

cluster_0 Neuronal Signaling cluster_1 Metabolic Signaling ABHD6_neuron ABHD6 AMPAR AMPA Receptor ABHD6_neuron->AMPAR regulates Membrane_Trafficking Membrane Trafficking AMPAR->Membrane_Trafficking ABHD6_pancreas ABHD6 Insulin_Secretion Insulin Secretion ABHD6_pancreas->Insulin_Secretion negatively regulates JZP430 This compound JZP430->ABHD6_neuron inhibits JZP430->ABHD6_pancreas inhibits

Endocannabinoid-Independent Signaling Pathways

Experimental Protocols

The characterization of this compound and other ABHD6 inhibitors typically involves in vitro enzyme inhibition assays and activity-based protein profiling (ABPP).

In Vitro ABHD6 Inhibition Assay

This assay is used to determine the potency (IC50) of an inhibitor against ABHD6.

Objective: To quantify the concentration of this compound required to inhibit 50% of ABHD6 enzymatic activity.

Materials:

  • Recombinant human ABHD6 or cell lysates overexpressing ABHD6 (e.g., from HEK293 cells).

  • This compound and other test compounds.

  • Substrate: Radiolabeled 2-AG (e.g., [³H]-2-AG) or a fluorogenic substrate.

  • Assay buffer (e.g., Tris-HCl with detergent).

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Enzyme Preparation: Prepare dilutions of the ABHD6 enzyme source in assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: After a specific incubation time, terminate the reaction and measure the amount of product formed. For radiolabeled substrates, this may involve separating the product from the substrate followed by scintillation counting. For fluorogenic substrates, the fluorescence intensity is measured.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.

Objective: To determine the selectivity of this compound for ABHD6 over other serine hydrolases in a native proteome.

Materials:

  • Cell or tissue lysates (e.g., mouse brain homogenate).

  • This compound.

  • Broad-spectrum serine hydrolase activity-based probe (ABP) tagged with a reporter (e.g., a fluorophore like rhodamine or biotin).

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner or streptavidin beads and mass spectrometer.

Protocol:

  • Proteome Preparation: Homogenize tissues or lyse cells to prepare a proteome lysate.

  • Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound (or vehicle control) for a set time and temperature to allow for target engagement.

  • Probe Labeling: Add the activity-based probe to the samples. The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to ABHD6 with increasing this compound concentration indicates target engagement. The absence of changes in other bands indicates selectivity.

    • Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the inhibited enzymes.

Proteome Proteome (e.g., brain lysate) Incubation1 Incubate Proteome->Incubation1 Inhibitor This compound (or vehicle) Inhibitor->Incubation1 ABP Activity-Based Probe (e.g., FP-Rhodamine) Incubation2 Incubate ABP->Incubation2 Incubation1->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Analysis Data Analysis (IC50, Selectivity) Gel_Scan->Analysis

Activity-Based Protein Profiling Workflow

Therapeutic Potential and Future Directions

The ability of this compound to selectively inhibit ABHD6 and thereby modulate endocannabinoid signaling and other pathways suggests its potential therapeutic utility in a range of disorders. Preclinical studies with other ABHD6 inhibitors have shown promise in models of neuroinflammation, neuropathic pain, epilepsy, and metabolic diseases such as type 2 diabetes[7].

As of the latest available information, there are no registered clinical trials for this compound. The compound appears to be in the preclinical stage of development. Future research will likely focus on further characterizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its efficacy and safety in various in vivo disease models. These studies will be crucial in determining the potential for this compound to advance into clinical development.

Conclusion

This compound is a potent and selective inhibitor of ABHD6, offering a valuable tool for investigating the physiological and pathological roles of this enzyme. Its ability to modulate the endocannabinoid system and other signaling pathways with high precision makes it a promising candidate for further preclinical and potentially clinical investigation for a variety of therapeutic indications. This technical guide provides a foundational understanding of this compound and is intended to facilitate future research and development efforts in this exciting area of pharmacology.

References

The Function of JZP-430: A Selective Inhibitor of α/β-Hydrolase Domain 6 (ABHD6)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] Its primary function is to modulate the endocannabinoid system by preventing the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5] This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.[5][6] The strategic role of ABHD6 in regulating a specific pool of 2-AG positions this compound as a potential therapeutic agent for a variety of neurological and metabolic disorders, including epilepsy, traumatic brain injury, inflammation, obesity, and type II diabetes.[3][7] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of ABHD6, a serine hydrolase that plays a crucial role in the metabolism of the endocannabinoid 2-AG.[3][8] ABHD6 is primarily located on the postsynaptic membrane of neurons, where it hydrolyzes 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[6][8] By irreversibly binding to and inhibiting ABHD6, this compound prevents this degradation, leading to an increase in the local concentration of 2-AG.[5] This, in turn, potentiates the activation of presynaptic CB1 and CB2 receptors by 2-AG, modulating neurotransmitter release and other downstream cellular effects.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its target, ABHD6.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpeciesNotesReference
IC50 for ABHD6 44 nMHumanIrreversible inhibition.[1][2]
Selectivity ~230-foldHumanCompared to fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1]
FAAH Inhibition 18% at 10 µMNot Specified[9]
LAL Inhibition <20% at 10 µMNot Specified[9]
ABHD12 Inhibition NegligibleNot Specified[9]
MAGL Inhibition NegligibleNot Specified[9]
CB1/CB2 Receptor Binding No appreciable activityNot Specified[9]

Table 2: Contribution of Hydrolases to 2-AG Degradation in Mouse Brain

EnzymeContributionReference
Monoacylglycerol Lipase (MAGL) ~85%[5][10]
α/β-Hydrolase Domain 12 (ABHD12) ~9%[5][10]
α/β-Hydrolase Domain 6 (ABHD6) ~4%[5][10]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following are representative protocols for key assays.

ABHD6 Inhibition Assay (General Protocol)

This protocol is based on commonly used methods for determining the inhibitory activity of compounds against ABHD6.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ABHD6.

Materials:

  • HEK293 cells transiently expressing human ABHD6 (hABHD6).

  • Cell lysis buffer.

  • Radiolabeled substrate: [³H]-2-arachidonoylglycerol ([³H]-2-AG).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Enzyme Preparation: Prepare lysates from HEK293 cells overexpressing hABHD6.

  • Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-2-AG substrate.

  • Reaction Termination: After a set time, terminate the reaction.

  • Product Separation and Quantification: Separate the hydrolyzed product ([³H]-glycerol) from the unreacted substrate. Quantify the amount of [³H]-glycerol using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) for Selectivity (General Protocol)

ABPP is a powerful technique to assess the selectivity of an inhibitor against a class of enzymes in a complex proteome.

Objective: To determine the selectivity of an inhibitor across the serine hydrolase superfamily.

Materials:

  • Mouse brain membrane proteome.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated fluorophosphonate).

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner or mass spectrometer.

Procedure:

  • Proteome Incubation: Pre-incubate the mouse brain membrane proteome with the test inhibitor at various concentrations for a specific time.

  • Probe Labeling: Add the ABP to the proteome and incubate to allow for covalent labeling of the active site of serine hydrolases that are not blocked by the inhibitor.

  • Analysis:

    • Gel-Based: If a fluorescent ABP is used, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in the fluorescence of a specific band indicates inhibition.

    • Mass Spectrometry-Based: If a biotinylated ABP is used, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.

  • Data Analysis: Quantify the changes in labeling for each identified serine hydrolase to determine the selectivity profile of the inhibitor.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the function of this compound.

ABHD6_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron cluster_inhibition PLCB PLCβ DAG DAG PLCB->DAG DAGL DAGLα/β TwoAG_post 2-AG DAGL->TwoAG_post ABHD6 ABHD6 AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol PIP2 PIP2 PIP2->PLCB DAG->DAGL TwoAG_post->ABHD6 CB1R CB1 Receptor TwoAG_post->CB1R Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1R->Neurotransmitter_Vesicle Inhibits Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release JZP430 This compound JZP430->ABHD6 Inhibits

Caption: Signaling pathway of 2-AG metabolism and its modulation by this compound.

ABPP_Workflow Proteome Proteome (e.g., mouse brain lysate) Inhibitor Test Inhibitor (this compound) + Proteome Proteome->Inhibitor Probe Activity-Based Probe (ABP) + Inhibitor-treated Proteome Inhibitor->Probe Analysis Analysis Probe->Analysis Gel Gel-Based Analysis (SDS-PAGE, Fluorescence Scan) Analysis->Gel MS Mass Spectrometry Analysis (LC-MS/MS) Analysis->MS Result Selectivity Profile Gel->Result MS->Result

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of ABHD6. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. By specifically targeting the degradation of 2-AG in the postsynaptic compartment, this compound offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding some of the side effects associated with non-selective cannabinoid receptor agonists. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other ABHD6 inhibitors.

References

JZP-430: A Technical Guide to a Potent and Selective ABHD6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended for researchers and professionals in drug development and related scientific fields. The document details the mechanism of action of this compound, its physicochemical and pharmacological properties, and the experimental protocols for its synthesis and evaluation. Visualizations of its chemical structure, its role in signaling pathways, and a representative experimental workflow are also provided.

Chemical Structure and Properties

This compound, with the formal name N-cyclooctyl-N-methyl-carbamic acid, 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ester, is a small molecule inhibitor of ABHD6.[1] Its development was part of an optimization effort of 1,2,5-thiadiazole (B1195012) carbamates to achieve high potency and selectivity.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H26N4O3S[1]
Molecular Weight 354.47 g/mol [1]
CAS Number 1672691-74-5[1]
Appearance Solid[2]
Solubility DMSO: ≥ 100 mg/mL (282.11 mM)[2]
10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (7.05 mM)[2]
10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (7.05 mM)[2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of ABHD6. This enzyme is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system.[1] By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.

The endocannabinoid system is a crucial modulator of synaptic function. 2-AG, synthesized postsynaptically, acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (primarily CB1) to suppress neurotransmitter release. ABHD6, located on the postsynaptic membrane, terminates this signal by hydrolyzing 2-AG. Inhibition of ABHD6 by this compound leads to a sustained elevation of 2-AG levels, enhancing its signaling effects.

ABHD6 Signaling Pathway Diagram:

ABHD6_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Release Neurotransmitter Release CB1->Release Inhibition DAGL DAG Lipase (B570770) (DAGL) TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesis DAG Diacylglycerol (DAG) DAG->DAGL TwoAG->CB1 Retrograde Signaling ABHD6 α/β-hydrolase domain 6 (ABHD6) TwoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol (B35011) ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Irreversible Inhibition

Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing retrograde signaling.

Pharmacological Properties

This compound is characterized by its high potency and selectivity for ABHD6.

Table 2: Pharmacological Data for this compound

ParameterValueSpeciesAssay ConditionsSource
IC50 (ABHD6) 44 nMHumanInhibition of human ABHD6 expressed in HEK293 cells.[1][2]
Selectivity ~230-fold selective over FAAH and LAL-Assessed against fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL).[2]

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound is described in the primary literature.[1] The synthesis involves a multi-step process culminating in the formation of the carbamate (B1207046) functional group on the 1,2,5-thiadiazole core. Researchers should refer to the supporting information of the cited publication for a comprehensive, step-by-step methodology.

In Vitro ABHD6 Inhibition Assay

The potency of this compound against human ABHD6 was determined using an in vitro assay with lysates from HEK293 cells overexpressing the enzyme.[1]

Experimental Workflow for ABHD6 Inhibition Assay:

ABHD6_assay_workflow start Start step1 Prepare lysates of HEK293 cells expressing human ABHD6 start->step1 step2 Pre-incubate lysates with varying concentrations of this compound step1->step2 step3 Add 1-AG substrate step2->step3 step4 Incubate for 90 minutes step3->step4 step5 Measure glycerol production (fluorescence method) step4->step5 step6 Calculate % inhibition and determine IC50 step5->step6 end End step6->end

Caption: Workflow for determining the IC50 of this compound against ABHD6.

Detailed Methodology:

  • Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transiently transfected to express human ABHD6. After a suitable incubation period, the cells are harvested and lysed to obtain a cell lysate containing the active enzyme.

  • Inhibitor Pre-incubation: The cell lysates are pre-incubated with a range of concentrations of this compound (or vehicle control) for 30 minutes to allow for the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction: The enzymatic reaction is initiated by the addition of the ABHD6 substrate, 1-arachidonoylglycerol (1-AG).

  • Incubation: The reaction mixture is incubated for 90 minutes to allow for the enzymatic conversion of 1-AG to glycerol and arachidonic acid.

  • Detection: The amount of glycerol produced is quantified using a fluorescence-based method.

  • Data Analysis: The percentage of ABHD6 inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Preclinical and Clinical Data

As of the latest available information, there are no published preclinical or clinical studies specifically for this compound. This compound is primarily utilized as a research tool to investigate the physiological and pathophysiological roles of ABHD6.

Conclusion

This compound is a valuable chemical probe for the study of ABHD6. Its high potency, selectivity, and irreversible mechanism of action make it an excellent tool for elucidating the role of this enzyme in the endocannabinoid system and other biological processes. Further research is warranted to explore the therapeutic potential of inhibiting ABHD6 with compounds like this compound in various disease models.

References

JZP-430 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This document details its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Compound Information

This compound is a carbamate-based small molecule designed for the irreversible inhibition of the serine hydrolase ABHD6. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 1672691-74-5
Molecular Formula C₁₆H₂₆N₄O₃S
Molecular Weight 354.47 g/mol
Formal Name 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-cyclooctyl-N-methylcarbamate
Canonical SMILES CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3

Mechanism of Action and Selectivity

This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with a reported IC₅₀ of 44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] The primary mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad (B1167595) of ABHD6, rendering the enzyme inactive.

The selectivity of this compound for ABHD6 over other serine hydrolases, such as FAAH and monoacylglycerol lipase (MAGL), makes it a valuable tool for studying the specific roles of ABHD6 in cellular signaling.

Target EnzymeIC₅₀ (nM)Selectivity vs. ABHD6
ABHD6 44-
FAAH >10,000~230-fold
LAL >10,000~230-fold

Signaling Pathway Context: Endocannabinoid System

ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, this compound prevents the degradation of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid tone has therapeutic potential in various conditions, including inflammatory and neurological disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor PLC Phospholipase C DAGL Diacylglycerol Lipase PLC->DAGL produces DAG Diacylglycerol DAGL->DAG acts on TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG to produce TwoAG->CB1 activates ABHD6 ABHD6 TwoAG->ABHD6 hydrolyzed by ArachidonicAcid Arachidonic Acid + Glycerol ABHD6->ArachidonicAcid produces JZP430 This compound JZP430->ABHD6 inhibits

Endocannabinoid signaling pathway showing the role of this compound.

Experimental Protocols

Preparation of HEK293 Cell Lysate for hABHD6 Activity Assay

This protocol describes the transient transfection of HEK293 cells to express human ABHD6 and the subsequent preparation of cell lysates for use in enzymatic assays.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding human ABHD6 (hABHD6)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in complete growth medium to 70-80% confluency.

    • Transfect the cells with the hABHD6 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 48 hours post-transfection to allow for protein expression.[2]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble proteome including hABHD6.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Store the lysate in aliquots at -80°C until use.

In Vitro ABHD6 Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of this compound for ABHD6 using a fluorometric assay.

Materials:

  • HEK293 cell lysate containing hABHD6

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

    • Dilute the HEK293 cell lysate containing hABHD6 in the assay buffer to a working concentration.

  • Assay Protocol:

    • In a 96-well plate, add the diluted cell lysate to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol describes a competitive ABPP experiment to assess the selectivity of this compound against other serine hydrolases in a complex proteome (e.g., mouse brain lysate).

Materials:

  • Mouse brain tissue

  • Lysis buffer

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Homogenize mouse brain tissue in ice-cold lysis buffer.

    • Centrifuge to remove cellular debris and collect the supernatant.

    • Determine the protein concentration of the proteome lysate.

  • Inhibitor Incubation:

    • Aliquot the proteome lysate into microcentrifuge tubes.

    • Add varying concentrations of this compound to the aliquots. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the activity-based probe (e.g., FP-Rhodamine) to each reaction.

    • Incubate for another 30 minutes at 37°C. The probe will label active serine hydrolases not blocked by this compound.

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.

  • Data Analysis:

    • A decrease in the fluorescence intensity of a band corresponding to a specific serine hydrolase indicates inhibition by this compound.

    • Quantify the fluorescence intensity of the bands to determine the selectivity profile of this compound.

G cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome Lysate (e.g., mouse brain) Incubate1 Incubate 30 min, 37°C Proteome->Incubate1 JZP430 This compound (various concentrations) JZP430->Incubate1 Incubate2 Incubate 30 min, 37°C Incubate1->Incubate2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubate2 SDSPAGE SDS-PAGE Incubate2->SDSPAGE Scan Fluorescence Gel Scan SDSPAGE->Scan Analysis Data Analysis (Selectivity Profile) Scan->Analysis

Workflow for competitive activity-based protein profiling.

References

JZP-430: A Technical Overview of a Potent and Selective ABHD6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The content herein summarizes key discovery data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to ABHD6 and its Therapeutic Potential

α/β-hydrolase domain 6 (ABHD6) is a serine hydrolase that plays a significant role in lipid metabolism. Notably, it is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. By hydrolyzing 2-AG, ABHD6 modulates the activity of cannabinoid receptors (CB1 and CB2), which are implicated in a wide range of physiological processes, including pain, inflammation, appetite, and mood.

Inhibition of ABHD6 presents a promising therapeutic strategy for various conditions. By preventing the breakdown of 2-AG, ABHD6 inhibitors can elevate its local concentrations, thereby enhancing endocannabinoid signaling. This mechanism of action has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity, as well as neurological conditions.[1]

Discovery and Optimization of this compound

This compound was developed through the optimization of a 1,2,5-thiadiazole (B1195012) carbamate (B1207046) scaffold.[2] This chemical series was identified as potent inhibitors of ABHD6. The discovery process focused on enhancing potency and selectivity against other serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).

The chemical structure of this compound is 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate.[3] Structural modifications, specifically the introduction of a morpholine (B109124) ring and an eight-membered saturated ring, were crucial in achieving the desired pharmacological profile.[2]

Quantitative Analysis of this compound's Potency and Selectivity

The inhibitory activity of this compound was assessed using in vitro enzyme assays and activity-based protein profiling (ABPP). The key quantitative data are summarized in the tables below.

Parameter Value Assay Condition
IC50 for hABHD6 44 nMLysates of HEK293 cells transiently expressing human ABHD6
Caption: In vitro potency of this compound against human ABHD6.
Enzyme Selectivity Fold vs. hABHD6
Fatty Acid Amide Hydrolase (FAAH) >200-fold
Lysosomal Acid Lipase (LAL) >200-fold
Caption: Selectivity profile of this compound against related serine hydrolases.

Experimental Protocols

Human ABHD6 (hABHD6) Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the hABHD6 enzyme by 50% (IC50).

Materials:

  • HEK293 cells transiently expressing hABHD6

  • Cell lysis buffer

  • This compound and other test compounds

  • A suitable substrate for ABHD6 (e.g., a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Harvest HEK293 cells expressing hABHD6 and lyse them in an appropriate buffer to release the cellular contents, including the enzyme.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, combine the cell lysate containing hABHD6 with the various concentrations of the test compounds.

  • Incubation: Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample, such as a cell or tissue lysate.

Materials:

  • Mouse brain membrane proteome

  • This compound and other test compounds

  • Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that reacts with serine hydrolases

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin-blotting reagents (for biotinylated probes)

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue and prepare a membrane fraction containing a diverse set of serine hydrolases.

  • Inhibitor Incubation: Treat aliquots of the brain proteome with varying concentrations of this compound or control compounds.

  • Probe Labeling: Add the activity-based probe to the proteome samples. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • Protein Separation: Separate the proteins in the samples by size using SDS-PAGE.

  • Visualization: If a fluorescent probe was used, visualize the labeled enzymes by scanning the gel with a fluorescence scanner. For biotinylated probes, transfer the proteins to a membrane and detect with streptavidin conjugates.

  • Selectivity Assessment: Analyze the gel or blot to identify the protein bands corresponding to different serine hydrolases. A decrease in the signal intensity of the ABHD6 band with increasing inhibitor concentration indicates target engagement. The absence of a signal change for other hydrolase bands indicates selectivity.

Signaling Pathway and Experimental Workflow Diagrams

ABHD6_Signaling_Pathway 2-AG 2-AG ABHD6 ABHD6 2-AG->ABHD6 Hydrolysis CB_Receptors CB1/CB2 Receptors 2-AG->CB_Receptors Activation Glycerol Glycerol ABHD6->Glycerol Arachidonic_Acid Arachidonic Acid ABHD6->Arachidonic_Acid JZP430 This compound JZP430->ABHD6 Inhibition Signaling_Cascade Downstream Signaling CB_Receptors->Signaling_Cascade Experimental_Workflow_ABPP cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Proteome Mouse Brain Proteome Incubation1 Incubation Proteome->Incubation1 Inhibitor This compound (various conc.) Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 Probe Activity-Based Probe (ABP) Probe->Incubation2 SDSPAGE SDS-PAGE Incubation2->SDSPAGE Visualization Fluorescence Scanning SDSPAGE->Visualization DataAnalysis Data Analysis (Selectivity Profile) Visualization->DataAnalysis

References

JZP-430: A Technical Guide to its Role as a Selective Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound represents a precision tool for modulating the endocannabinoid system (ECS) by selectively preventing the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document details the mechanism of action of this compound, its position within the broader context of endocannabinoid signaling, and presents key quantitative data. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and similar molecules, and includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of its scientific applications.

Introduction to the Endocannabinoid System and the Role of ABHD6

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial modulatory role in a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.

The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The biological activity of these signaling lipids is tightly controlled by their enzymatic degradation. While fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for AEA hydrolysis, the degradation of 2-AG is primarily mediated by monoacylglycerol lipase (B570770) (MAGL) and, to a significant, context-dependent extent, by α/β-hydrolase domain 6 (ABHD6).

ABHD6 is a postsynaptically localized serine hydrolase that regulates a specific pool of 2-AG, thereby influencing signaling at nearby cannabinoid receptors. Its distinct localization from the presynaptic MAGL suggests a unique role in fine-tuning endocannabinoid signaling.

This compound: A Selective ABHD6 Inhibitor

This compound is a small molecule designed as a potent, highly selective, and irreversible inhibitor of ABHD6. Its mechanism of action involves the covalent modification of the active site serine of the enzyme, leading to its inactivation.

Quantitative Data

The defining characteristic of this compound is its high potency and selectivity for ABHD6 over other key serine hydrolases in the endocannabinoid system.

Parameter Value Enzyme Notes
IC5044 nM[1]ABHD6Half-maximal inhibitory concentration, indicating high potency.
Selectivity~230-fold[1]FAAHDemonstrates significant selectivity over the primary enzyme for anandamide (B1667382) degradation.
Selectivity~230-fold[1]LALLysosomal Acid Lipase.

Note: Further quantitative data on the effects of this compound on 2-AG levels in cellular and in vivo models are not extensively available in the public domain. The presented data is based on initial characterizations.

Signaling Pathway of this compound Action

This compound exerts its effects by preventing the breakdown of 2-AG, thereby increasing its local concentration and enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2.

JZP430_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers release DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesizes PLCB PLCβ PIP2 PIP2 PLCB->PIP2 Hydrolyzes GPCR GPCR GPCR->PLCB Activates DAG DAG PIP2->DAG DAG->DAGL ABHD6 ABHD6 Arachidonic_Acid Arachidonic Acid + Glycerol ABHD6->Arachidonic_Acid Hydrolyzes Two_AG->CB1 Activates (Retrograde signal) Two_AG->ABHD6 Substrate JZP430 This compound JZP430->ABHD6 Inhibits

This compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.

Experimental Protocols

The following sections detail generalized protocols that are fundamental for characterizing the activity and selectivity of ABHD6 inhibitors like this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of an inhibitor against a class of enzymes within a complex biological sample.

Objective: To determine the IC50 of this compound for ABHD6 and assess its selectivity against other serine hydrolases.

Materials:

  • Test inhibitor (this compound)

  • Biological sample (e.g., mouse brain tissue homogenate, cell lysate)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize tissue or cells in a suitable lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Normalize protein concentration across all samples.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh to a final concentration of 1 µM) to each sample and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases not blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of this compound. Quantify band intensities to calculate the IC50 value.

ABPP_Workflow Proteome Proteome Lysate (e.g., brain tissue) Incubation Pre-incubation with This compound Proteome->Incubation Labeling Probe Labeling Incubation->Labeling Probe Broad-spectrum Probe (e.g., FP-Rh) Probe->Labeling Analysis SDS-PAGE & Fluorescence Scanning Labeling->Analysis Result Quantification of ABHD6 activity Analysis->Result

Workflow for competitive activity-based protein profiling (ABPP).
2-AG Hydrolysis Assay

This assay directly measures the enzymatic activity of ABHD6 and its inhibition by compounds like this compound.

Objective: To quantify the inhibition of 2-AG hydrolysis by this compound.

Materials:

  • Enzyme source (e.g., lysates from cells overexpressing ABHD6, or tissue homogenates)

  • This compound

  • Substrate: radiolabeled 2-AG (e.g., [³H]-2-AG) or a suitable fluorogenic substrate

  • Scintillation counter or fluorescence plate reader

  • Quenching solution (e.g., chloroform/methanol)

Procedure:

  • Enzyme and Inhibitor Incubation: Incubate the enzyme source with various concentrations of this compound (or vehicle) for a defined period at 37°C.

  • Initiate Reaction: Add the 2-AG substrate to start the enzymatic reaction.

  • Reaction Termination: After a specific time, stop the reaction by adding a quenching solution.

  • Product Separation and Quantification: Separate the product (e.g., arachidonic acid) from the unreacted substrate using liquid-liquid extraction. Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a plate reader (for fluorogenic substrate).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Quantification of 2-AG Levels by LC-MS/MS

This protocol allows for the precise measurement of endogenous 2-AG levels in biological samples following treatment with an ABHD6 inhibitor.

Objective: To determine the effect of this compound on 2-AG concentrations in cells or tissues.

Materials:

  • Cells or tissues treated with this compound or vehicle

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or toluene)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization: Collect samples and immediately homogenize in the presence of an internal standard to prevent post-mortem changes in endocannabinoid levels.

  • Liquid-Liquid Extraction: Extract lipids from the homogenate using an appropriate organic solvent.

  • Sample Preparation: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the lipids using liquid chromatography and detect and quantify 2-AG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.

LCMS_Workflow Sample Biological Sample (Cell or Tissue) Treatment Treatment with This compound Sample->Treatment Homogenization Homogenization with Internal Standard Treatment->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of 2-AG Levels Analysis->Quantification

Workflow for quantifying 2-AG levels using LC-MS/MS.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ABHD6 in the endocannabinoid system. Its high potency and selectivity allow for the precise modulation of 2-AG signaling, which can help to elucidate the specific functions of this endocannabinoid pathway in health and disease. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other ABHD6 inhibitors, facilitating further research into their therapeutic potential for a range of disorders, including neurological and metabolic conditions. Further studies are warranted to fully delineate the in vivo effects and therapeutic applications of this compound.

References

The Role of JZP-430 in Neuroscience: A Technical Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). This technical guide explores the core research applications of this compound in neuroscience, based on the established role of ABHD6 inhibition in modulating the endocannabinoid system and other key neuronal processes. While direct preclinical and clinical studies utilizing this compound in neuroscience are not yet widely published, this document extrapolates its potential applications from extensive research on other selective ABHD6 inhibitors. By inhibiting ABHD6, this compound is poised to enhance the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical neuromodulator. This mechanism holds significant promise for therapeutic interventions in a range of neurological disorders, including traumatic brain injury, epilepsy, neuroinflammatory conditions, and disorders of synaptic plasticity. This guide provides an in-depth overview of the underlying signaling pathways, summarizes quantitative data from relevant studies with other ABHD6 inhibitors, details pertinent experimental protocols, and presents visualizations of the key mechanisms of action.

Introduction to this compound and its Target: ABHD6

This compound is a novel small molecule inhibitor designed to target α/β-hydrolase domain 6 (ABHD6). It is characterized by its high potency and selectivity, with an IC50 of 44 nM for human ABHD6, and approximately 230-fold selectivity over other related enzymes like fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1][2][3][4]. The primary mechanism of action of this compound is the irreversible inhibition of ABHD6, a key enzyme in the endocannabinoid system.

ABHD6 is a post-synaptic serine hydrolase responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling. Therefore, inhibition of ABHD6 by this compound leads to an accumulation of 2-AG in the synapse, thereby enhancing its effects on presynaptic cannabinoid receptors, primarily CB1 and CB2[5][6][7]. This modulation of the endocannabinoid system has profound implications for neurotransmission, neuroinflammation, and synaptic plasticity.

Beyond its role in the endocannabinoid system, ABHD6 has been shown to have endocannabinoid-independent functions, including the regulation of AMPA receptor trafficking, which is crucial for excitatory synaptic transmission and plasticity[4][5][8].

Core Research Applications in Neuroscience

The targeted inhibition of ABHD6 by a potent and selective agent like this compound opens up several avenues for therapeutic intervention in neuroscience. The following sections detail the most promising research applications based on studies with other selective ABHD6 inhibitors.

Traumatic Brain Injury (TBI)

Mechanism of Action: Following a traumatic brain injury, there is a significant increase in the levels of 2-AG, which is thought to be a neuroprotective response. However, this increase is transient due to rapid degradation by enzymes like ABHD6. By inhibiting ABHD6, this compound can prolong the presence of 2-AG, leading to sustained activation of CB1 and CB2 receptors. This activation is associated with reduced neuroinflammation, decreased excitotoxicity, and protection of the blood-brain barrier[1][2][9].

Quantitative Data from a TBI Animal Model using an ABHD6 inhibitor (WWL70):

ParameterControl (TBI + Vehicle)TBI + WWL70Reference
Lesion Volume (mm³)20.5 ± 1.512.3 ± 1.2[1]
NeuN-positive cells in Dentate Gyrus3456 ± 2135123 ± 345[1]
Iba1-positive cells (activated microglia)156 ± 1287 ± 9[1]
Rotarod Performance (latency to fall, s)45 ± 578 ± 7[1]
*p < 0.05

Experimental Protocol: Controlled Cortical Impact (CCI) Model of TBI in Mice

  • Animal Model: Adult male C57BL/6 mice are anesthetized with isoflurane.

  • Surgical Procedure: A craniotomy is performed over the right parietal cortex. The CCI device, with a 3 mm impactor tip, is used to induce a moderate TBI (velocity: 3.5 m/s, depth: 1.0 mm, dwell time: 150 ms).

  • Drug Administration: The ABHD6 inhibitor (e.g., WWL70, and potentially this compound) is administered intraperitoneally at a dose of 10 mg/kg, starting 1 hour post-injury and then daily for 7 days.

  • Behavioral Assessment: Motor coordination is assessed using a rotarod test at 1, 3, and 7 days post-injury. Cognitive function can be evaluated using the Morris water maze.

  • Histological Analysis: At the end of the experiment, brains are collected for histological analysis, including measurement of lesion volume (Cresyl violet staining) and quantification of neuronal survival (NeuN staining) and microglial activation (Iba1 staining).

Signaling Pathway Visualization:

TBI_ABHD6_Inhibition cluster_0 TBI Traumatic Brain Injury Two_AG_release Increased 2-AG Release TBI->Two_AG_release ABHD6 ABHD6 Activity Two_AG_release->ABHD6 degradation Two_AG Sustained 2-AG Levels ABHD6->Two_AG reduces JZP430 This compound JZP430->ABHD6 inhibits JZP430->Two_AG increases CB1_CB2 CB1/CB2 Receptor Activation Two_AG->CB1_CB2 Neuroinflammation Neuroinflammation CB1_CB2->Neuroinflammation reduces Excitotoxicity Excitotoxicity CB1_CB2->Excitotoxicity reduces BBB_disruption BBB Disruption CB1_CB2->BBB_disruption reduces Neuroprotection Neuroprotection

This compound in Traumatic Brain Injury
Epilepsy

Mechanism of Action: The endocannabinoid system plays a crucial role in regulating neuronal excitability. By increasing 2-AG levels, ABHD6 inhibition can enhance the activation of presynaptic CB1 receptors, leading to a reduction in the release of excitatory neurotransmitters like glutamate. Furthermore, 2-AG can directly and positively modulate GABA-A receptors, enhancing inhibitory neurotransmission. Both mechanisms contribute to an anti-convulsant effect[4][6][7].

Quantitative Data from a Seizure Model using an ABHD6 inhibitor (WWL123):

Seizure ModelParameterControl (Vehicle)WWL123Reference
PTZ-induced SeizuresSeizure Score (Racine scale)4.8 ± 0.22.1 ± 0.4[6]
PTZ-induced SeizuresLatency to first seizure (s)120 ± 15280 ± 30[6]
R6/2 mouse (spontaneous seizures)Seizure frequency per 24h8.5 ± 1.23.2 ± 0.8[6]
p < 0.05

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Animal Model: Adult male Swiss Webster mice are used.

  • Drug Administration: The ABHD6 inhibitor (e.g., WWL123, and potentially this compound) is administered intraperitoneally at a dose of 5-10 mg/kg, 30 minutes before seizure induction.

  • Seizure Induction: A sub-convulsive dose of PTZ (60 mg/kg) is administered subcutaneously.

  • Behavioral Observation: Mice are observed for 30 minutes, and seizure activity is scored using the Racine scale (from stage 1: mouth and facial movements to stage 5: generalized tonic-clonic seizures). The latency to the first seizure is also recorded.

  • Electrophysiological Recordings: For more detailed analysis, electroencephalography (EEG) can be performed to record seizure activity in the brain.

Logical Relationship Visualization:

Epilepsy_ABHD6_Inhibition JZP430 This compound ABHD6_inhibition ABHD6 Inhibition JZP430->ABHD6_inhibition Two_AG_increase Increased 2-AG ABHD6_inhibition->Two_AG_increase CB1_activation Presynaptic CB1 Activation Two_AG_increase->CB1_activation GABA_A_modulation GABA-A Receptor Modulation Two_AG_increase->GABA_A_modulation Glutamate_release Reduced Glutamate Release CB1_activation->Glutamate_release Inhibitory_tone Enhanced Inhibitory Tone GABA_A_modulation->Inhibitory_tone Anticonvulsant_effect Anticonvulsant Effect Glutamate_release->Anticonvulsant_effect Inhibitory_tone->Anticonvulsant_effect

Anticonvulsant Mechanism of this compound
Neuroinflammation and Synaptic Plasticity

Mechanism of Action: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, express CB2 receptors. Increased 2-AG levels following ABHD6 inhibition can activate these receptors, leading to a reduction in the production of pro-inflammatory cytokines and a shift towards an anti-inflammatory microglial phenotype[1][4].

In terms of synaptic plasticity, ABHD6 inhibition has been shown to facilitate long-term depression (LTD) at glutamatergic synapses, a process important for learning and memory[5][10]. This is thought to occur through the enhancement of 2-AG signaling at presynaptic CB1 receptors. Additionally, the endocannabinoid-independent role of ABHD6 in promoting the endocytosis of AMPA receptors suggests that its inhibition could also impact synaptic strength and plasticity through this distinct mechanism[8].

Experimental Workflow for Investigating Neuroinflammation:

Neuroinflammation_Workflow start Start: Induce Neuroinflammation (e.g., LPS injection in mice) treatment Administer this compound or Vehicle start->treatment behavioral Behavioral Testing (e.g., Y-maze, open field) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue biochemical Biochemical Analysis - Cytokine levels (ELISA) - Western blot for inflammatory markers (COX-2, iNOS) tissue->biochemical histological Histological Analysis - Immunohistochemistry for microglia (Iba1) and astrocytes (GFAP) tissue->histological end End: Data Analysis and Interpretation biochemical->end histological->end

References

JZP-430: A Novel Investigational Tool for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The serine hydrolase α/β-hydrolase domain 6 (ABHD6) has emerged as a critical regulator of lipid metabolism and energy homeostasis, with compelling preclinical evidence suggesting its inhibition as a promising therapeutic strategy for metabolic disorders. JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6. This technical guide provides a comprehensive overview of the scientific rationale for utilizing this compound as a research tool to investigate the pathophysiology of metabolic syndrome and to explore the therapeutic potential of ABHD6 inhibition. We present a proposed mechanism of action, hypothetical preclinical study designs, detailed experimental protocols, and expected quantitative outcomes to facilitate further research in this area.

Introduction: The Role of ABHD6 in Metabolic Syndrome

α/β-hydrolase domain 6 (ABHD6) is a membrane-associated serine hydrolase that metabolizes various lipid substrates, including monoacylglycerols (MAGs) and lysophospholipids.[1][2][3] Its activity positions it at a crucial intersection of glycerophospholipid metabolism and lipid-mediated signal transduction.[1][4] Preclinical research has demonstrated that ABHD6 expression is upregulated in key metabolic tissues, such as the liver and intestine, in response to high-fat diet (HFD) feeding.[5]

Crucially, genetic knockdown or pharmacological inhibition of ABHD6 in animal models confers protection against the primary manifestations of metabolic syndrome.[5][6] Studies using antisense oligonucleotides (ASOs) to reduce ABHD6 expression in the liver and adipose tissue of mice on an HFD resulted in significant protection from diet-induced obesity, hepatic steatosis (fatty liver), and systemic insulin resistance.[1][4][6] Furthermore, global knockout of ABHD6 or its inhibition with small molecules leads to reduced body weight gain and improved glucose tolerance and insulin sensitivity.[5] These beneficial effects highlight ABHD6 as a promising therapeutic target.

This compound is a potent and highly selective irreversible inhibitor of ABHD6 with an IC50 of 44 nM. Its high selectivity against other related hydrolases, such as fatty acid amide hydrolase (FAAH), makes it a precise tool for elucidating the specific functions of ABHD6 in metabolic disease.[7] This guide will outline a framework for leveraging this compound to further investigate the role of ABHD6 in metabolic syndrome.

Proposed Mechanism of Action of this compound in Metabolic Syndrome

The therapeutic potential of this compound in metabolic syndrome is predicated on its inhibition of ABHD6, which is hypothesized to impact multiple metabolic pathways favorably. The primary mechanisms are believed to be independent of the endocannabinoid system in peripheral tissues.[3]

  • Modulation of Lipid Metabolism: ABHD6 hydrolyzes signaling lipids that can influence metabolic pathways. By inhibiting ABHD6, this compound is expected to alter the cellular lipidome, leading to a reduction in lipotoxic intermediates and a decrease in hepatic de novo lipogenesis, a key driver of hepatic steatosis.[1]

  • Enhancement of Insulin Secretion and Sensitivity: ABHD6 acts as a negative regulator of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[5][8][9] Inhibition of ABHD6 by this compound is proposed to increase the levels of long-chain saturated monoacylglycerols, which act as signaling molecules to enhance insulin release.[9] This, combined with improved systemic insulin sensitivity, contributes to better glycemic control.

  • Regulation of Energy Homeostasis: Downregulation of ABHD6 has been associated with increased energy expenditure.[3] By inhibiting ABHD6, this compound may promote a healthier energy balance, preventing excessive weight gain.

The following diagram illustrates the proposed signaling pathway influenced by this compound.

G cluster_0 Pancreatic β-Cell cluster_1 Hepatocyte / Adipocyte Glucose Glucose Metabolism Metabolism Glucose->Metabolism MAGs Monoacylglycerols (Signaling Lipids) Metabolism->MAGs ABHD6_beta ABHD6 MAGs->ABHD6_beta hydrolyzes InsulinVesicles Insulin Vesicles MAGs->InsulinVesicles enhances InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion JZP430_beta This compound JZP430_beta->ABHD6_beta inhibits LipidSubstrates Lipid Substrates ABHD6_liver ABHD6 LipidSubstrates->ABHD6_liver hydrolyzes DNL De Novo Lipogenesis (DNL) ABHD6_liver->DNL promotes HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis InsulinResistance Insulin Resistance HepaticSteatosis->InsulinResistance JZP430_liver This compound JZP430_liver->ABHD6_liver inhibits G start Start: 8-week-old C57BL/6J mice acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into 4 groups acclimatization->grouping diet Diet Induction: - Chow Diet - High-Fat Diet (HFD) grouping->diet treatment Treatment (12 weeks): - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) diet->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring interim_tests Metabolic Tests: - GTT (Week 10) - ITT (Week 11) treatment->interim_tests monitoring->treatment endpoint Endpoint (Week 12): - Tissue Harvest - Blood Collection interim_tests->endpoint analysis Analysis: - Liver Triglycerides - Plasma Analytes - Gene Expression endpoint->analysis

References

JZP-430: A Technical Guide to its Anti-Inflammatory Effects through α/β-Hydrolase Domain 6 (ABHD6) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a key enzyme in the regulation of endocannabinoid signaling and lipid metabolism.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound and its profound effects on inflammation. By inhibiting ABHD6, this compound elevates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which subsequently modulates multiple anti-inflammatory pathways. This document summarizes the available preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers in the field of inflammation and drug development.

Introduction to this compound and ABHD6

This compound is a novel small molecule inhibitor targeting α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a significant role in the hydrolysis of monoacylglycerols (MAGs), most notably the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][3][4] The inhibition of ABHD6 by this compound presents a promising therapeutic strategy for inflammatory conditions by augmenting the endogenous anti-inflammatory signaling pathways mediated by 2-AG and its metabolites.

Quantitative Data on this compound and Other ABHD6 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant ABHD6 inhibitors, providing a comparative overview of their potency and selectivity.

Compound Target IC50 Selectivity Reference
This compoundHuman ABHD644 nM~230-fold over FAAH and LAL[1][2]

FAAH: Fatty Acid Amide Hydrolase; LAL: Lysosomal Acid Lipase

Compound/Condition Model Effect Quantitative Change Reference
WWL70 (ABHD6 Inhibitor)J774 MacrophagesIncrease in 2-AG levelsDose-dependent[5]
WWL70 (ABHD6 Inhibitor)LPS-stimulated J774 MacrophagesDecrease in IL-1β mRNADose-dependent[5]
KT203 (ABHD6 Inhibitor)LPS-exposed miceDecrease in circulating TNF-αMarked reduction[3]
ABHD6 KnockoutHigh-fat diet-fed miceM1 Macrophages in gonadal fatLower number compared to wild-type[1][6]

Mechanism of Action: The Anti-Inflammatory Cascade

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of ABHD6, which sets off a cascade of downstream signaling events.

Signaling Pathway Diagram

This compound Anti-Inflammatory Signaling Pathway cluster_downstream Downstream Effects of Increased 2-AG JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits TwoAG 2-AG (2-arachidonoylglycerol) ABHD6->TwoAG Metabolizes COX2 COX-2 TwoAG->COX2 Metabolized by PPARs PPARα/γ TwoAG->PPARs Activates PGDG PGD2-G (Prostaglandin D2-glycerol ester) COX2->PGDG Produces AntiInflammatory Anti-inflammatory Effects (↓ Pro-inflammatory Cytokines, ↑ M2 Polarization) PGDG->AntiInflammatory Promotes PPARs->AntiInflammatory Promotes

Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and subsequent anti-inflammatory effects.

Experimental Protocols

This section outlines a representative experimental protocol to assess the anti-inflammatory effects of this compound in a cell-based model of inflammation.

In Vitro Macrophage Inflammation Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and macrophage polarization in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR)

  • ELISA kits for TNF-α and IL-6

  • Antibodies for flow cytometry analysis of M1 (e.g., CD86) and M2 (e.g., CD206) markers

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed macrophages into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA and flow cytometry). A non-stimulated control group should be included.

  • Sample Collection:

    • qPCR: After 6 hours of LPS stimulation, wash cells with PBS and lyse them for RNA extraction.

    • ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant for cytokine analysis.

    • Flow Cytometry: After 24 hours of LPS stimulation, detach cells, wash with PBS, and stain with fluorescently labeled antibodies against M1 and M2 markers.

  • Analysis:

    • qPCR: Perform reverse transcription and qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) and M2 marker genes (e.g., Arg1, Mrc1).

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the culture supernatant according to the manufacturer's instructions.

    • Flow Cytometry: Analyze the percentage of M1 and M2 polarized macrophages using a flow cytometer.

Experimental Workflow Diagram

In Vitro Macrophage Inflammation Assay Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages Seed Seed cells in 6-well plates Culture->Seed Pretreat Pre-treat with this compound or Vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate qPCR qPCR for gene expression Stimulate->qPCR 6h ELISA ELISA for cytokine secretion Stimulate->ELISA 24h Flow Flow Cytometry for macrophage polarization Stimulate->Flow 24h

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases due to its potent and selective inhibition of ABHD6. The subsequent increase in 2-AG and activation of downstream anti-inflammatory pathways provide a strong rationale for its development. Further preclinical studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound in various inflammatory disease models. Clinical investigation will be crucial to translate these promising preclinical findings into novel therapies for patients suffering from chronic inflammatory conditions.

References

Investigating Pain Pathways with JZP-430: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the endocannabinoid system presents a promising therapeutic avenue for the management of pain. A key regulatory node in this system is the α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Inhibition of ABHD6 offers a nuanced approach to enhancing endocannabinoid signaling, potentially providing analgesic effects without the significant side effects associated with broader cannabinoid system activation.[2][4] JZP-430 has been identified as a potent, selective, and irreversible inhibitor of ABHD6, making it a valuable research tool for dissecting the role of this enzyme in nociceptive pathways.[5][6][7]

This technical guide provides an in-depth overview of the core principles and methodologies for investigating the analgesic potential of this compound. It outlines the compound's known characteristics, proposes detailed experimental protocols for preclinical pain models, and visualizes the underlying signaling pathways. While direct studies of this compound in pain are not yet widely published, this document synthesizes the current understanding of ABHD6 inhibition to provide a foundational research framework.

Compound Profile: this compound

This compound is a carbamate-based inhibitor of human ABHD6 (hABHD6) characterized by its high potency and selectivity.[6][7] Below is a summary of its key molecular and pharmacological properties.

PropertyValueReference
Target α/β-hydrolase domain 6 (ABHD6)[5][6]
Mechanism of Action Irreversible Inhibitor[6]
Potency (IC50 for hABHD6) 44 nM[5][6]
Selectivity ~230-fold selective over FAAH and LAL[5][6]
Chemical Class 1,2,5-thiadiazole (B1195012) carbamate[6][7]
CAS Number 1672691-74-5[8]

Proposed Mechanism of Action in Pain Pathways

The primary mechanism through which this compound is hypothesized to modulate pain is by preventing the degradation of 2-AG.[1] This leads to an accumulation of 2-AG in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in pain modulation.[9][10] Furthermore, by reducing the hydrolysis of 2-AG, this compound may also limit the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) like PGE2.[10][11]

JZP-430_Mechanism_of_Action cluster_pathway Endocannabinoid & Pro-inflammatory Pathways JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) ABHD6->TwoAG Degrades AA Arachidonic Acid TwoAG->AA Hydrolysis to CB1R CB1/CB2 Receptors TwoAG->CB1R Activates PGs Prostaglandins (e.g., PGE2) AA->PGs Metabolized to Inflammation Reduced Neuroinflammation PGs->Inflammation Promotes Analgesia Analgesic Effect CB1R->Analgesia Leads to CCI_Experimental_Workflow start Start cci_surgery CCI Surgery on Sciatic Nerve start->cci_surgery recovery Post-operative Recovery (Pain Sensitization) cci_surgery->recovery drug_admin Administer this compound or Vehicle recovery->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing von_frey Mechanical Allodynia (von Frey) behavioral_testing->von_frey Test hargreaves Thermal Hyperalgesia (Hargreaves) behavioral_testing->hargreaves Test data_analysis Data Analysis and Comparison von_frey->data_analysis hargreaves->data_analysis end End data_analysis->end

References

The Impact of JZP-430 on 2-Arachidonoylglycerol (2-AG) Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), and its impact on the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting a key enzyme in the 2-AG degradation pathway, this compound offers a targeted approach to modulate endocannabinoid signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and 2-AG Metabolism

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid ligand in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). The signaling activity of 2-AG is tightly regulated by its synthesis and degradation. While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for 2-AG hydrolysis, α/β-hydrolase domain 6 (ABHD6) also plays a significant role in terminating 2-AG signaling, particularly in specific cellular and subcellular contexts.

This compound has been identified as a potent, selective, and irreversible inhibitor of ABHD6. By blocking this degradation pathway, this compound effectively increases the concentration and prolongs the signaling of 2-AG. This targeted modulation of the ECS presents a promising therapeutic strategy for various neurological and inflammatory disorders.

Quantitative Data: The Potency and Selectivity of this compound

The inhibitory activity of this compound on ABHD6 has been quantified, demonstrating its high potency and selectivity. The following table summarizes the key in vitro pharmacological data.

Parameter Value Target Enzyme Assay System Notes
IC50 44 nMHuman ABHD6HEK293 cells expressing human ABHD6Measures the concentration of this compound required to inhibit 50% of ABHD6 activity.
Selectivity ~230-foldFAAH and LALNot specifiedThis compound is approximately 230 times more potent for ABHD6 than for Fatty Acid Amide Hydrolase (FAAH) and Lysosomal Acid Lipase (LAL).

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of ABHD6, leading to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors.

2_AG_Metabolism_and_JZP_430_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron CB1 CB1 Receptor DAG Diacylglycerol (DAG) twoAG 2-Arachidonoylglycerol (2-AG) DAG->twoAG converted by DAGL PLC Phospholipase C (PLC) PLC->DAG generates DAGL Diacylglycerol Lipase (DAGL) twoAG->CB1 activates (retrograde signaling) AA_Glycerol Arachidonic Acid + Glycerol (B35011) twoAG->AA_Glycerol degraded by ABHD6 ABHD6 JZP430 This compound JZP430->ABHD6 inhibits

Figure 1: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor activation.

Research indicates that ABHD6 inhibition by compounds like this compound can lead to an activity-dependent accumulation of 2-AG. This suggests that the impact of this compound is most pronounced in neurons where 2-AG synthesis is stimulated by synaptic activity. Specifically, inhibition of ABHD6 has been shown to potentiate metabotropic receptor-stimulated 2-AG production.

Experimental Protocols

In Vitro Determination of ABHD6 Inhibition (IC50)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound on ABHD6 activity in a cellular context.

IC50_Determination_Workflow start Start step1 Culture HEK293 cells expressing human ABHD6 start->step1 step2 Pre-incubate cells with varying concentrations of this compound step1->step2 step3 Add 1-arachidonoylglycerol (1-AG) as substrate step2->step3 step4 Incubate for a defined period step3->step4 step5 Measure glycerol production (fluorescence-based assay) step4->step5 step6 Calculate percent inhibition relative to vehicle control step5->step6 step7 Determine IC50 value by non-linear regression step6->step7 end End step7->end

Figure 2: Workflow for determining the IC50 of this compound against ABHD6.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a vector expressing human ABHD6.

  • Compound Incubation: Cells are plated in a multi-well format and pre-incubated with a range of this compound concentrations (typically in a logarithmic series) for a specified duration (e.g., 30 minutes) to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a known concentration of the ABHD6 substrate, 1-arachidonoylglycerol (1-AG).

  • Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 90 minutes) at a controlled temperature (e.g., 37°C).

  • Glycerol Quantification: The amount of glycerol produced from the hydrolysis of 1-AG is quantified. This is often achieved using a coupled enzymatic assay that results in a fluorescent product, where the fluorescence intensity is proportional to the glycerol concentration.

  • Data Analysis: The fluorescence readings are converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vivo Assessment of this compound on 2-AG Levels

This protocol provides a general framework for evaluating the effect of this compound on 2-AG concentrations in the brain of a rodent model.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage). The dosing regimen (dose and frequency) should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A vehicle control group must be included.

  • Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly collect the brain tissue. To prevent post-mortem artifacts in 2-AG levels, it is crucial to use a method that rapidly inactivates enzymes, such as focused microwave irradiation of the head or rapid dissection and freezing in liquid nitrogen.

  • Sample Preparation: Homogenize the brain tissue in a suitable solvent system (e.g., acetonitrile (B52724) containing internal standards).

  • Lipid Extraction: Perform a lipid extraction, for example, using a solid-phase extraction (SPE) or liquid-liquid extraction method, to isolate the endocannabinoids.

  • Quantification by LC-MS/MS: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This will allow for the sensitive and specific quantification of 2-AG levels. Deuterated 2-AG is typically used as an internal standard for accurate quantification.

  • Data Analysis: Compare the 2-AG levels in the brains of this compound-treated animals to those of the vehicle-treated control group to determine the in vivo impact of ABHD6 inhibition.

In_Vivo_2AG_Quantification_Workflow start Start step1 Administer this compound or vehicle to rodent model start->step1 step2 Euthanize and rapidly collect brain tissue step1->step2 step3 Homogenize tissue and extract lipids step2->step3 step4 Analyze 2-AG levels by LC-MS/MS step3->step4 step5 Compare 2-AG levels between treated and control groups step4->step5 end End step5->end

The Role of α/β-Hydrolase Domain Containing 6 (ABHD6) in Cellular Signaling and the Therapeutic Potential of its Selective Inhibition by JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α/β-hydrolase domain containing 6 (ABHD6) is a serine hydrolase that has emerged as a key regulator of the endocannabinoid system and a promising therapeutic target for a range of pathological conditions. Primarily located on the postsynaptic membrane of neurons, ABHD6 is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling lipid that modulates neurotransmission, inflammation, and metabolism. By controlling the levels of 2-AG, ABHD6 influences the activity of cannabinoid receptors CB1 and CB2. Beyond its role in the nervous system, ABHD6 is implicated in metabolic processes, including insulin (B600854) secretion and lipid metabolism. The development of potent and selective inhibitors, such as JZP-430, has provided invaluable tools to probe the physiological functions of ABHD6 and explore its therapeutic potential. This technical guide provides a comprehensive overview of ABHD6 function, the mechanism of action of its inhibitors, and the experimental methodologies used to study this enzyme.

Introduction to ABHD6

α/β-hydrolase domain containing 6 (ABHD6) is an integral membrane protein belonging to the large and diverse serine hydrolase superfamily.[1] While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG) in the brain, accounting for approximately 85% of its hydrolysis, ABHD6 and another hydrolase, ABHD12, also play significant roles.[2][3] ABHD6 is estimated to be responsible for about 4% of the total 2-AG hydrolysis in the brain.[1] However, its strategic postsynaptic localization allows it to specifically regulate the pool of 2-AG at its site of synthesis, thereby modulating retrograde signaling to presynaptic cannabinoid receptors.[4]

Substrate Specificity

ABHD6 exhibits a preference for hydrolyzing monoacylglycerols (MAGs) with medium to long-chain saturated fatty acids.[5] Its substrate preference is for the sn-1(3) position over the sn-2 position of the glycerol (B35011) backbone.[6] In addition to 2-AG, ABHD6 can hydrolyze other lipids, including lysophospholipids and bis(monoacylglycerol)phosphate (BMP), indicating its involvement in broader lipid metabolism pathways beyond the endocannabinoid system.[6][7]

ABHD6 in Signaling Pathways

The Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as 2-AG and anandamide, and the enzymes that synthesize and degrade these ligands.

In response to neuronal stimulation and a subsequent rise in intracellular calcium, 2-AG is synthesized on-demand from membrane phospholipids (B1166683) in the postsynaptic neuron.[8] It then travels retrogradely across the synapse to activate presynaptic CB1 receptors, leading to a reduction in neurotransmitter release. ABHD6, located at the postsynaptic terminal, hydrolyzes 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.[4] This precise spatial and temporal control of 2-AG levels by ABHD6 is critical for maintaining synaptic plasticity.[4]

Endocannabinoid Signaling Pathway Endocannabinoid Signaling Pathway Involving ABHD6 cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron Ca_influx Ca²⁺ Influx PLC PLC Ca_influx->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG produces 2AG_post 2-AG DAG->2AG_post converted to DAGL DAGL DAGL->DAG hydrolyzes AA_Glycerol Arachidonic Acid + Glycerol 2AG_post->AA_Glycerol 2AG_cleft 2-AG 2AG_post->2AG_cleft retrograde signaling ABHD6 ABHD6 ABHD6->2AG_post hydrolyzes CB1R CB1 Receptor 2AG_cleft->CB1R activates NT_release Neurotransmitter Release CB1R->NT_release inhibits

Diagram 1: Endocannabinoid Signaling Pathway Involving ABHD6.
Metabolic Regulation

Emerging evidence indicates that ABHD6 plays a significant role in metabolic homeostasis. Inhibition or genetic deletion of ABHD6 has been shown to protect against diet-induced obesity, improve glucose tolerance, and enhance insulin secretion.[9][10] These effects appear to be, at least in part, independent of the central endocannabinoid system and may involve the regulation of other bioactive lipids in peripheral tissues like the pancreas and adipose tissue.[10]

This compound and Other ABHD6 Inhibitors

The development of selective inhibitors has been instrumental in elucidating the functions of ABHD6. This compound is a potent, highly selective, and irreversible inhibitor of ABHD6.[5] It belongs to a class of 1,2,5-thiadiazole (B1195012) carbamates and exhibits an IC50 of 44 nM for human ABHD6.[3] Its high selectivity, with over 230-fold preference for ABHD6 over other serine hydrolases like fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), makes it an excellent research tool and a promising therapeutic candidate.[5]

Other notable ABHD6 inhibitors include:

  • WWL70: A carbamate-based inhibitor with an IC50 of 70 nM.[11]

  • KT182: A potent and selective piperidyl-1,2,3-triazole urea-based inhibitor.[11]

  • KT203: A peripherally restricted ABHD6 inhibitor.[6]

  • KT185: An orally bioavailable ABHD6 inhibitor.[6]

Quantitative Data on ABHD6 Inhibition

The following tables summarize key quantitative data from preclinical studies investigating the effects of ABHD6 inhibition.

Table 1: Selectivity Profile of ABHD6 Inhibitors (IC50 values in nM)
InhibitorABHD6FAAHMAGLReference(s)
This compound 44 (human)>10,000>10,000[3][5]
WWL70 70>10,000>10,000[11]
KT182 <5 (in cells)Not reportedNot reported[11]
KT203 <5 (in cells)Not reportedNot reported[6]
KT185 Not reportedNot reportedNot reported[6]
Table 2: Metabolic Effects of ABHD6 Inhibition in High-Fat Diet (HFD)-Fed Mice
InterventionModelDurationBody Weight ChangeGlucose ToleranceHepatic TriglyceridesReference(s)
ABHD6 Knockout C57BL/6J Mice17 weeksReduced vs. WTImprovedReduced[12]
WWL70 (10 mg/kg/day) C57BL/6 Mice8 weeksReduced vs. VehicleImprovedNo significant change[12]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Objective: To determine the IC50 and selectivity of an ABHD6 inhibitor (e.g., this compound).

Materials:

  • Tissue or cell lysate (e.g., mouse brain membrane proteome)

  • ABHD6 inhibitor stock solution (e.g., this compound in DMSO)

  • Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore- or biotin-conjugated fluorophosphonate probe)

  • SDS-PAGE reagents and equipment

  • Fluorescence scanner or streptavidin beads and mass spectrometer

Protocol:

  • Proteome Preparation: Homogenize tissue or lyse cells in an appropriate buffer and determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the ABHD6 inhibitor (or vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.

  • Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a specific time (e.g., 15 minutes at 37°C). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • Quenching and Separation: Stop the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Detection and Analysis:

    • Fluorescence Detection: If a fluorescent probe was used, scan the gel using a fluorescence scanner. The intensity of the band corresponding to ABHD6 will decrease with increasing inhibitor concentration.

    • Mass Spectrometry Detection: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.

  • Data Interpretation: Quantify the signal intensity for the ABHD6 band at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The selectivity is assessed by observing the effect of the inhibitor on other serine hydrolase bands in the gel or identified by mass spectrometry.

Experimental Workflow for ABPP Experimental Workflow for Competitive ABPP of an ABHD6 Inhibitor Proteome Prepare Proteome (e.g., mouse brain lysate) Incubate_Inhibitor Incubate with varying concentrations of this compound Proteome->Incubate_Inhibitor Add_Probe Add Activity-Based Probe (e.g., fluorescent FP-probe) Incubate_Inhibitor->Add_Probe Quench_Separate Quench reaction and separate proteins by SDS-PAGE Add_Probe->Quench_Separate Scan_Gel Scan gel for fluorescence Quench_Separate->Scan_Gel Analyze Quantify band intensity and determine IC50 Scan_Gel->Analyze

Diagram 2: Experimental Workflow for Competitive ABPP.
2-AG Hydrolysis Assay

This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.

Objective: To measure the inhibition of 2-AG hydrolysis by this compound.

Materials:

  • Cell or tissue homogenates containing ABHD6

  • [³H]-2-AG (radiolabeled substrate)

  • This compound or other inhibitors

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with a buffer solution.

  • Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle control and pre-incubate for a specific time.

  • Initiate Reaction: Start the reaction by adding [³H]-2-AG.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product will be in the aqueous phase, while the unreacted [³H]-2-AG will be in the organic phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-glycerol produced and determine the percentage of inhibition of 2-AG hydrolysis by this compound compared to the vehicle control.

Therapeutic Implications and Future Directions

The multifaceted roles of ABHD6 in both the central nervous system and peripheral tissues make it an attractive therapeutic target. The ability of ABHD6 inhibitors to modulate 2-AG signaling suggests their potential in treating neurological and psychiatric disorders, neuroinflammation, and pain.[1] Furthermore, the beneficial metabolic effects observed with ABHD6 inhibition open up possibilities for the treatment of metabolic syndrome, type 2 diabetes, and obesity.[9][10]

The development of highly potent and selective inhibitors like this compound, along with peripherally restricted and orally bioavailable compounds, provides a sophisticated toolkit for dissecting the precise functions of ABHD6 in different tissues and disease models. Future research should focus on further characterizing the in vivo efficacy and safety of these inhibitors in relevant preclinical models to pave the way for their potential clinical development.

Conclusion

ABHD6 is a critical regulator of endocannabinoid signaling and metabolic homeostasis. Its strategic control over 2-AG levels at the postsynaptic terminal and its broader role in lipid metabolism highlight its importance in health and disease. Potent and selective inhibitors, exemplified by this compound, are invaluable for advancing our understanding of ABHD6 biology and for the development of novel therapeutics targeting a range of disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important enzyme and its inhibitors.

References

JZP-430: A Technical Guide to its Selectivity Profile Over Other Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JZP-430, a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound is a potent inhibitor of human ABHD6 with an IC50 of 44 nM.[1][2] Its selectivity has been evaluated against other key serine hydrolases, demonstrating a favorable profile. The following table summarizes the inhibitory activity of this compound against a panel of serine hydrolases.

Target EnzymeEnzyme ClassThis compound IC50 (nM)Selectivity (fold) vs. hABHD6Notes
α/β-hydrolase domain 6 (hABHD6) Serine Hydrolase 44 - Primary Target
Fatty Acid Amide Hydrolase (FAAH)Serine Hydrolase~10,120~230At 10 µM, this compound inhibits FAAH by only 18%.[3]
Lysosomal Acid Lipase (LAL)Serine Hydrolase~10,120~230At 10 µM, this compound shows less than 20% inhibition of LAL.[3]
Monoacylglycerol Lipase (MAGL)Serine Hydrolase>10,000>227No appreciable activity observed.[3]
α/β-hydrolase domain 12 (ABHD12)Serine Hydrolase>10,000>227No appreciable activity observed.[3]
Cannabinoid Receptor 1 (CB1)G-protein Coupled Receptor--No appreciable activity observed.[3]
Cannabinoid Receptor 2 (CB2)G-protein Coupled Receptor--No appreciable activity observed.

Experimental Protocols

The determination of the selectivity profile of this compound involves specific enzymatic assays and broader proteomic approaches. Below are detailed methodologies for key experiments.

ABHD6 Enzymatic Activity Assay (Fluorescence-Based)

This assay is used to determine the potency of inhibitors against ABHD6 by measuring the enzymatic hydrolysis of a substrate.

  • Principle: The assay kinetically monitors the production of glycerol (B35011) from the hydrolysis of 1(3)-arachidonoylglycerol (1(3)-AG), the preferred substrate for ABHD6.[4][5][6] The liberated glycerol is then utilized in a coupled enzymatic cascade to generate the fluorescent product, resorufin (B1680543), which can be measured over time.[4][5][6]

  • Materials:

    • HEK293 cells transiently overexpressing human ABHD6 (hABHD6)

    • Cell lysis buffer

    • 1(3)-Arachidonoylglycerol (substrate)

    • Glycerol kinase

    • Glycerol phosphate (B84403) oxidase

    • Horseradish peroxidase (HRP)

    • Amplex™ Red reagent

    • This compound (or other test inhibitors)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Enzyme Preparation: Prepare lysates from HEK293 cells overexpressing hABHD6.

    • Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of this compound or vehicle control in the wells of a 96-well plate.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 1(3)-AG, to each well.

    • Coupled Reaction: The assay mixture contains the components of the coupled enzymatic reaction (glycerol kinase, glycerol phosphate oxidase, HRP, and Amplex™ Red).

    • Fluorescence Measurement: Kinetically measure the increase in fluorescence of resorufin using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

    • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes simultaneously within a complex proteome.[7][8]

  • Principle: This method utilizes a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases.[7][8] By pre-incubating the proteome with an inhibitor (this compound), the binding of the ABP to the target enzyme and any off-targets is competitively blocked. The selectivity of the inhibitor is then determined by quantifying the reduction in probe labeling across the proteome.[7][8]

  • Materials:

    • Proteome lysate (e.g., mouse brain membrane proteome)

    • This compound (or other test inhibitors)

    • Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)

    • DMSO (vehicle control)

    • SDS-PAGE gels and running buffer

    • Fluorescence gel scanner

  • Procedure:

    • Proteome Preparation: Prepare a soluble proteome fraction from tissue or cell homogenates.

    • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a DMSO vehicle control.

    • ABP Labeling: A broad-spectrum ABP (e.g., FP-Rh) is added to each reaction to label the active serine hydrolases that are not inhibited by this compound.

    • SDS-PAGE Analysis: The labeling reactions are quenched and the proteins are separated by SDS-PAGE.

    • Fluorescence Scanning and Data Analysis: The gel is scanned using a fluorescence gel scanner to visualize the probe-labeled enzymes. The intensity of the fluorescent bands corresponding to specific enzymes is quantified. The degree of inhibition is determined by comparing the band intensity in the this compound-treated samples to the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflows described above.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Release Neurotransmitter Release CB1R->Release Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicle DAGL DAGL twoAG 2-AG DAGL->twoAG DAG DAG DAG->DAGL Synthesis twoAG->CB1R Retrograde Signaling ABHD6 ABHD6 twoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Inhibition

This compound inhibits ABHD6, increasing 2-AG levels and CB1R-mediated retrograde signaling.

ABHD6_Assay_Workflow cluster_workflow ABHD6 Enzymatic Assay Workflow start Start with hABHD6- expressing cell lysate incubate Pre-incubate with This compound or vehicle start->incubate add_substrate Add 1(3)-AG substrate incubate->add_substrate coupled_reaction Coupled enzymatic reaction (Glycerol -> Resorufin) add_substrate->coupled_reaction measure Kinetic fluorescence measurement coupled_reaction->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Workflow for determining the inhibitory potency of this compound on ABHD6 activity.

ABPP_Workflow cluster_workflow Competitive ABPP Workflow for Selectivity Profiling start Start with proteome lysate incubate Pre-incubate with This compound or vehicle start->incubate add_probe Add broad-spectrum serine hydrolase ABP incubate->add_probe sds_page Separate proteins by SDS-PAGE add_probe->sds_page scan Fluorescence gel scanning sds_page->scan analyze Quantify band intensity and determine selectivity scan->analyze end End analyze->end

Workflow for assessing the selectivity of this compound across the serine hydrolase superfamily.

References

Preliminary In Vitro Characterization of JZP-430: A Potent and Selective ABHD6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro studies of JZP-430, a novel, potent, and selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound's inhibitory activity was established using lysates from HEK293 cells overexpressing human ABHD6, and its selectivity was profiled against other serine hydrolases in the mouse brain proteome. This guide details the experimental methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows to support further investigation and development of this compound as a potential therapeutic agent for metabolic disorders and inflammation.

Introduction

α/β-hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The modulation of 2-AG signaling through the inhibition of ABHD6 presents a promising therapeutic strategy for a variety of conditions, including type 2 diabetes, metabolic syndrome, inflammation, and neuropathic pain. This compound has been identified as a potent and highly selective irreversible inhibitor of ABHD6, warranting further investigation into its therapeutic potential. This guide summarizes the initial in vitro findings for this compound.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The key quantitative data are summarized in the table below.

Parameter Enzyme Value Assay System
IC50Human ABHD644 nMLysates of HEK293 cells transiently expressing human ABHD6
SelectivityFAAH vs. ABHD6~230-foldNot specified
SelectivityLAL vs. ABHD6~230-foldNot specified
% Inhibition (at 10 µM)FAAH18%Not specified
% Inhibition (at 10 µM)LAL<20%Not specified

Table 1: In vitro inhibitory activity and selectivity of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

HEK293T Cell Culture and Transient Transfection

HEK293T cells were utilized for the overexpression of human ABHD6 due to their high transfectability and robust protein expression.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (Complete Medium)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding human ABHD6

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM Reduced Serum Medium

Procedure:

  • Cell Culture: HEK293T cells are cultured in T75 flasks with Complete Medium at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

  • Seeding for Transfection: Approximately 24 hours prior to transfection, cells are seeded into 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of Complete Medium to achieve 70-80% confluency on the day of transfection.[1]

  • Transfection Complex Preparation:

    • In tube A, dilute 1 µg of plasmid DNA into serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Post-Transfection: Incubate the cells for 48 hours at 37°C and 5% CO2 to allow for sufficient expression of the target protein.

Preparation of Cell Lysates

Cell lysates containing the overexpressed human ABHD6 were prepared for use in the enzymatic activity assays.

Materials:

  • Transfected HEK293T cells

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: After 48 hours of transfection, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to each well and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including the expressed ABHD6, and store it at -80°C until use.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay for normalization of enzyme activity.

Fluorometric ABHD6 Activity Assay

A sensitive fluorometric assay was used to determine the inhibitory activity of this compound on human ABHD6. This assay kinetically monitors the production of glycerol (B35011) from the hydrolysis of a monoacylglycerol substrate.[3][4]

Materials:

  • HEK293 cell lysate containing overexpressed human ABHD6

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 1(3)-arachidonoyl-glycerol (1-AG) substrate

  • Glycerol detection reagent (coupled enzyme system to produce a fluorescent product, e.g., Amplex™ Red)

  • This compound at various concentrations

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the HEK293-ABHD6 lysate.

  • Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 1-AG substrate.

  • Detection: Immediately add the glycerol detection reagent.

  • Measurement: Kinetically monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., resorufin).

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP was employed to assess the selectivity of this compound against a broad range of serine hydrolases in a complex biological sample.

Materials:

  • Mouse brain tissue

  • Lysis Buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • This compound at various concentrations

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue in ice-cold Lysis Buffer. Centrifuge to remove cellular debris and collect the supernatant (proteome). Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rhodamine probe to each sample at a final concentration of 1 µM and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not inhibited by this compound.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled serine hydrolases using a gel scanner.

  • Analysis: The inhibition of specific serine hydrolases by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein bands. Quantify the band intensities to assess the selectivity profile of this compound.

Signaling Pathway and Experimental Workflows

2-Arachidonoylglycerol (2-AG) Signaling Pathway

This compound exerts its effect by inhibiting ABHD6, which leads to an increase in the levels of the endocannabinoid 2-AG. This, in turn, modulates cannabinoid receptor signaling.

2-AG_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers release GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TwoAG 2-AG DAG->TwoAG DAGL DAGL DAGL->DAG hydrolyzes TwoAG->CB1R activates AA_Glycerol Arachidonic Acid + Glycerol TwoAG->AA_Glycerol ABHD6 ABHD6 ABHD6->TwoAG hydrolyzes JZP430 This compound JZP430->ABHD6 inhibits

Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating CB1 receptor signaling.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the IC50 of this compound against human ABHD6.

IC50_Determination_Workflow cluster_cell_culture Cell Culture & Transfection cluster_lysate_prep Lysate Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis A1 Culture HEK293T Cells A2 Transfect with human ABHD6 plasmid A1->A2 A3 Incubate for 48h A2->A3 B1 Harvest and Lyse Cells A3->B1 B2 Clarify Lysate B1->B2 B3 Quantify Protein B2->B3 C1 Pre-incubate Lysate with this compound B3->C1 C2 Initiate reaction with 1-AG substrate C1->C2 C3 Kinetic Fluorescence Measurement C2->C3 D1 Calculate % Inhibition C3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining the IC50 of this compound against overexpressed human ABHD6.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the workflow for assessing the selectivity of this compound using competitive ABPP.

Selectivity_Profiling_Workflow cluster_proteome_prep Proteome Preparation cluster_abpp Competitive ABPP cluster_analysis Analysis A1 Homogenize Mouse Brain Tissue A2 Clarify Homogenate A1->A2 A3 Quantify Protein A2->A3 B1 Pre-incubate Proteome with this compound A3->B1 B2 Label with FP-Rhodamine Probe B1->B2 B3 Separate by SDS-PAGE B2->B3 C1 Fluorescence Gel Scanning B3->C1 C2 Quantify Band Intensity C1->C2 C3 Assess Selectivity Profile C2->C3

Caption: Workflow for determining the selectivity profile of this compound in mouse brain proteome.

Conclusion

The preliminary in vitro data demonstrate that this compound is a potent and selective irreversible inhibitor of ABHD6. The detailed methodologies provided herein offer a foundation for the replication and expansion of these findings. The modulation of the 2-AG signaling pathway by this compound suggests its potential as a therapeutic agent for metabolic and inflammatory diseases. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic utility of this compound.

References

Methodological & Application

JZP-430: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the use of JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound offers a valuable tool for investigating the role of ABHD6 in cellular signaling, particularly within the endocannabinoid system. The following sections detail the mechanism of action of this compound, protocols for its use in cell culture, and its effects on signaling pathways.

Introduction

This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL). ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating cannabinoid receptor signaling. This makes this compound a critical pharmacological tool for studying the physiological and pathological roles of ABHD6.

Mechanism of Action

ABHD6 is a key enzyme in the degradation of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[2][4] Located on the postsynaptic membrane, ABHD6 hydrolyzes 2-AG into arachidonic acid and glycerol (B35011), thus terminating its signaling.[4][5][6] Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors and modulate downstream signaling pathways involved in neurotransmission, inflammation, and metabolic regulation.[2][7][8]

Data Presentation

ParameterValueCell LineReference
IC50 44 nMHEK293 (expressing human ABHD6)[1]
Selectivity ~230-fold over FAAH and LALNot applicable[1]

Signaling Pathways

The primary signaling pathway modulated by this compound is the endocannabinoid pathway, through its inhibition of ABHD6.

Caption: Endocannabinoid signaling pathway modulated by this compound.

Experimental Protocols

Protocol 1: In Vitro ABHD6 Inhibition Assay in HEK293 Cells

This protocol describes a method to determine the inhibitory activity of this compound on ABHD6 expressed in a cellular context.

Materials:

  • HEK293 cells stably expressing human ABHD6

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • This compound

  • DMSO (vehicle)

  • 1-arachidonoyl-sn-glycerol (1-AG) substrate

  • Glycerol detection reagent (e.g., Free Glycerol Reagent)

  • 96-well microplates (clear bottom, black or white walls for fluorescence)

  • Plate reader with fluorescence capability

Procedure:

  • Cell Culture:

    • Culture HEK293-hABHD6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in Opti-MEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Inhibition Assay:

    • Remove the culture medium from the wells.

    • Wash the cells once with warm Opti-MEM.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate for 30 minutes at 37°C.

  • Substrate Addition and Incubation:

    • Add the 1-AG substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate for 90 minutes at 37°C.

  • Glycerol Measurement:

    • Following incubation, add the glycerol detection reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the detection kit.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-substrate control (0% activity).

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

experimental_workflow start Start cell_culture Seed HEK293-hABHD6 cells in 96-well plate start->cell_culture prepare_compound Prepare this compound dilutions cell_culture->prepare_compound pre_incubation Pre-incubate cells with This compound for 30 min prepare_compound->pre_incubation add_substrate Add 1-AG substrate pre_incubation->add_substrate incubation Incubate for 90 min add_substrate->incubation detect_glycerol Add glycerol detection reagent and measure fluorescence incubation->detect_glycerol analyze_data Calculate IC50 detect_glycerol->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro ABHD6 inhibition assay.

Protocol 2: Analysis of 2-AG Accumulation in Neuro2a Cells

This protocol outlines a method to measure the effect of this compound on the accumulation of 2-AG in a neuronal cell line.

Materials:

  • Neuro2a (N2a) cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • Cell stimulation agent (e.g., ionomycin, bradykinin)

  • Methanol (B129727)

  • Internal standard for mass spectrometry (e.g., 2-AG-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare this compound dilutions in serum-free DMEM.

    • Wash cells with serum-free DMEM.

    • Treat cells with this compound or vehicle for the desired time (e.g., 1-2 hours).

  • Cell Stimulation and Lysis:

    • Stimulate the cells with an appropriate agent (e.g., ionomycin) for a short period (e.g., 5-15 minutes) to induce 2-AG production.

    • Aspirate the medium and add ice-cold methanol containing an internal standard to lyse the cells and precipitate proteins.

  • Lipid Extraction:

    • Scrape the cells and collect the methanol lysate.

    • Centrifuge to pellet the protein debris.

    • Collect the supernatant containing the lipid extract.

  • LC-MS/MS Analysis:

    • Analyze the lipid extract using a validated LC-MS/MS method to quantify the levels of 2-AG.

    • Normalize the 2-AG levels to the internal standard and total protein concentration.

  • Data Analysis:

    • Compare the 2-AG levels in this compound-treated cells to vehicle-treated cells.

    • Perform statistical analysis to determine the significance of any observed increase in 2-AG accumulation.

Storage and Handling of this compound

This compound should be stored as a solid at -20°C. For stock solutions, dissolve in an appropriate solvent such as DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Based on manufacturer recommendations, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Conclusion

This compound is a valuable research tool for investigating the role of ABHD6 in cellular physiology and disease. The protocols provided herein offer a starting point for researchers to explore the effects of ABHD6 inhibition in various cell-based models. Further optimization may be necessary depending on the specific cell type and experimental goals.

References

Application Notes and Protocols for In Vivo Administration of JZP-430 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP-430 is a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] ABHD6 is a serine hydrolase that plays a role in lipid metabolism and has been identified as a potential therapeutic target for various diseases. These application notes provide a detailed guide for the in vivo administration of this compound to mice, covering vehicle formulation, recommended dosing, and administration protocols. The following protocols are based on established methodologies for small molecule inhibitors and publicly available data on this compound and other ABHD6 inhibitors.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight354.47 g/mol [1]
Targetα/β-hydrolase domain 6 (ABHD6)[1]
IC5044 nM[1]
Selectivity~230-fold over FAAH and LAL[1]
Recommended Starting Dose Range (Inferred)

Note: The following dose is inferred from studies with other ABHD6 inhibitors, such as WWL-70, and should be optimized for your specific experimental model.

Administration RouteSuggested Starting DoseFrequency
Oral Gavage (p.o.)10 mg/kgOnce daily
Intraperitoneal (i.p.)10 mg/kgOnce daily
Vehicle Formulations
FormulationSolubility of this compoundNotes
10% DMSO in 90% Corn Oil≥ 2.5 mg/mLSuitable for oral gavage and intraperitoneal injection. Use with caution for studies longer than two weeks.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSuitable for oral gavage and intraperitoneal injection. May be preferred for longer-term studies to avoid potential issues with oil-based vehicles.[1]

Signaling Pathway

ABHD6_Signaling_Pathway JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits Lipid_Metabolism Lipid Metabolism ABHD6->Lipid_Metabolism Regulates Downstream_Effects Downstream Cellular Effects Lipid_Metabolism->Downstream_Effects

Experimental Protocols

Preparation of this compound Formulation (10 mg/mL Stock in DMSO)
  • Aseptic Technique: Perform all procedures in a laminar flow hood to maintain sterility.

  • Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: Dissolve the this compound powder in 100% sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Dosing Solution (1 mg/mL in 10% DMSO/90% Corn Oil)
  • Aseptic Conditions: Work in a laminar flow hood.

  • Dispense Corn Oil: In a sterile conical tube, add the required volume of sterile corn oil (90% of the final volume).

  • Add this compound Stock: Add the appropriate volume of the 10 mg/mL this compound stock solution in DMSO to achieve a final concentration of 1 mg/mL (10% of the final volume).

  • Vortexing: Vortex the solution vigorously to ensure a uniform suspension. The solution should appear as a clear solution.[1]

  • Pre-warming: Before administration, warm the dosing solution to room temperature.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Animal_Handling Acclimatize and Weigh Mice Dose_Calc->Animal_Handling Administration Administer this compound (p.o. or i.p.) Animal_Handling->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Data_Collection Collect Experimental Data Monitoring->Data_Collection

Protocol for Oral Gavage (p.o.) Administration
  • Animal Handling: Acclimatize mice to handling and the gavage procedure for several days prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume. For a 10 mg/kg dose and a 1 mg/mL solution, a 25g mouse would receive 0.25 mL.

  • Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip for adult mice.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

  • Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Slowly administer the calculated volume of the this compound formulation.

  • Withdrawal: Carefully withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse effects.

Protocol for Intraperitoneal (i.p.) Injection
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle and Syringe: Use a 25-27 gauge needle with an appropriately sized syringe.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

  • Administration: Slowly inject the calculated dose into the peritoneal cavity.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.

Safety Precautions

  • Follow all institutional guidelines for animal care and use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its formulations.

  • Dispose of all waste materials, including used syringes and needles, in accordance with institutional biosafety protocols.

Disclaimer

This document provides a general guide for the in vivo administration of this compound in mice based on publicly available information. The optimal dose, vehicle, and administration route may vary depending on the specific experimental model and research objectives. It is highly recommended that researchers conduct pilot studies to determine the most effective and well-tolerated conditions for their specific application.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of JZP-430 in in vitro assays. Crucially, while initial interest may arise from its structural similarities to compounds targeting the endocannabinoid system, it is imperative to note that This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), not Fatty Acid Amide Hydrolase 2 (FAAH-2) .[1][2] this compound exhibits an IC50 of 44 nM for human ABHD6 and displays approximately 230-fold selectivity over FAAH.[1][2][3] These application notes will, therefore, focus on the correct molecular target, ABHD6, and its role in cellular signaling, particularly within the endocannabinoid system.

ABHD6 is a serine hydrolase that plays a significant role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2.[3][4][5][6] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling.[3][6] Inhibition of ABHD6 leads to an accumulation of 2-AG, thereby potentiating endocannabinoid signaling.[5][7] This mechanism makes ABHD6 an attractive therapeutic target for various neurological and inflammatory disorders.[4][6][8]

Data Presentation

Quantitative Data for this compound
ParameterValueTarget EnzymeCell Line/SystemReference
IC50 44 nMHuman ABHD6Lysates of HEK293 cells transiently expressing human ABHD6[1][2]
Selectivity ~230-fold vs. FAAHABHD6 vs. FAAHNot specified[2][3]
Selectivity Negligible activity vs. LALABHD6 vs. LALNot specified[2][3]
Mechanism of Action IrreversibleABHD6Not specified[1][2]

Signaling Pathway

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway.

ABHD6_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Activates Neurotransmitter_release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_release Receptor Neurotransmitter Receptor Neurotransmitter_release->Receptor Activates DAGL DAGL DAG DAG TwoAG 2-AG DAG->TwoAG DAGL PL Phospholipids PL->DAG PLC TwoAG->CB1R Retrograde Signaling ABHD6 ABHD6 TwoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Inhibits Receptor->PL JZP430_In_Vitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay A1 Prepare this compound Dilutions A2 Set up Reaction in 96-well Plate (Enzyme, this compound/Vehicle) A1->A2 A3 Pre-incubate A2->A3 A4 Add Substrate & Detection Reagent A3->A4 A5 Kinetic Fluorescence Measurement A4->A5 A6 Calculate IC50 A5->A6 End End A6->End B1 Culture Cells B2 Treat with this compound/Vehicle B1->B2 B3 Stimulate 2-AG Production B2->B3 B4 Harvest Cells & Extract Lipids B3->B4 B5 LC-MS/MS Analysis of 2-AG B4->B5 B6 Quantify 2-AG Accumulation B5->B6 B6->End Start Start Start->A1 Start->B1

References

Application Notes and Protocols for JZP-430 Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the solubility of the investigational compound JZP-430 in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. The following sections detail the importance of solubility, provide standardized protocols for its measurement, and offer a framework for data presentation and interpretation.

Introduction to Drug Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and potentially limiting oral absorption. Early assessment of solubility in various solvents is essential for selecting appropriate vehicles for in vitro and in vivo studies.[1][2]

DMSO is a widely used aprotic solvent in life sciences due to its ability to dissolve a broad range of polar and nonpolar compounds.[3][4][5] However, understanding the solubility of a compound in a variety of solvents is crucial for downstream applications, from initial high-throughput screening to formulation development.

Quantitative Solubility Data for this compound

As specific solubility data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values. It is recommended to measure both kinetic and thermodynamic solubility to gain a comprehensive understanding of the compound's behavior.[1][2]

SolventTemperature (°C)Kinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)Method UsedNotes
DMSO25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
Propylene Glycol25Shake-Flask
PEG 40025Shake-Flask
Water (pH 5.0)25Shake-Flask
Water (pH 7.4)25Shake-Flask

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][6]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 2-5 mg). The presence of undissolved solid should be visible.

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of excess solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent for analysis.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility in µg/mL.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the feasibility of a compound for biological screening.[1] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock.[1]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting precipitate is removed, and the concentration of the compound remaining in the solution is determined.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC system

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock to the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer).

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the absorbance of the solution at a predetermined wavelength to detect precipitation (turbidity) or quantify the dissolved compound using a standard curve.[1]

  • Alternatively, the samples can be filtered or centrifuged, and the supernatant analyzed by HPLC.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 result result ana2->result Solubility Value

Caption: Workflow for Thermodynamic Solubility.

Representative Signaling Pathway: JAK/STAT

In the absence of specific mechanistic data for this compound, the JAK/STAT signaling pathway is presented as a representative target in drug discovery, often implicated in inflammatory diseases and cancer.[7][8] Inhibitors of this pathway are of significant therapeutic interest.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Recruitment & Phosphorylation stat_p p-STAT stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation & DNA Binding gene_exp Gene Expression (Proliferation, Inflammation) dna->gene_exp 6. Transcription Regulation cytokine Cytokine cytokine->receptor 1. Ligand Binding

Caption: The JAK/STAT Signaling Pathway.

References

JZP-430: Stock Solution Preparation and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), with an IC50 of 44 nM for the human enzyme.[1][2][3] Given its potency, the accurate and reproducible preparation of stock solutions is critical for ensuring reliable experimental outcomes. Improper handling, such as using incorrect solvents or storage conditions, can lead to precipitation, degradation, or inaccurate concentration, thereby affecting the validity of research data. This document provides detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo applications.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation.

PropertyValue
Molecular Formula C₁₆H₂₆N₄O₃S[1][2]
Molecular Weight 354.47 g/mol [1]
CAS Number 1672691-74-5[1][2]
Appearance White to light yellow solid[1]
Purity ≥98%[2]

Solubility Data

The solubility of this compound varies significantly across different solvent systems. The choice of solvent will depend on the specific experimental requirements, particularly whether the application is in vitro or in vivo. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution.

SolventSolubilityNotes
DMSO 100 mg/mL (282.11 mM)[1]Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
DMF 30 mg/mL[2]
Ethanol 10 mg/mL[2]
10% DMSO in 90% Corn Oil ≥ 2.5 mg/mL (7.05 mM)[1]Forms a clear solution suitable for in vivo use.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (7.05 mM)[1]Forms a clear solution suitable for in vivo use.[1]
PBS (pH 7.2) Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.45 mg of this compound.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. For 35.45 mg of this compound, add 1 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1] Visually inspect the solution to confirm that no particulates are present. If precipitation occurs, gentle heating may also be applied.[1]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Storage: Store the aliquots as recommended in Section 5.0.

Protocol 2: Preparation of Stock Solution for In Vivo Use (2.5 mg/mL in Corn Oil Vehicle)

This protocol is adapted for preparing this compound for administration in animal models, using a corn oil-based vehicle.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile Corn Oil

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of this compound.

  • Initial Dissolution: Add 100 µL (10% of the final volume) of anhydrous DMSO to the this compound powder. Vortex until the solid is completely dissolved.

  • Add Co-solvent: Gradually add 900 µL (90% of the final volume) of sterile corn oil to the DMSO solution while continuously vortexing to ensure the formation of a homogenous, clear solution.[1]

  • Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure uniformity.

  • Storage: This preparation should ideally be made fresh before each use. If short-term storage is necessary, store at 4°C for no longer than 24 hours, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Storage and Stability Recommendations

Proper storage is essential to maintain the integrity and activity of this compound. Below are the recommended storage conditions for the compound in both solid and solvent forms.

FormStorage TemperatureStorage PeriodNotes
Solid Powder -20°C3 yearsStore in a desiccator to protect from moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 months[1]Recommended for long-term storage of stock solutions. Use within 6 months.[1]
-20°C1 month[1]Suitable for short-term storage. Use within 1 month.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and storage of this compound stock solutions.

JZP430_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use Phase receive Receive this compound (Solid Powder) equilibrate Equilibrate to Room Temperature receive->equilibrate weigh Weigh Powder equilibrate->weigh select_solvent Select Solvent (e.g., DMSO, Corn Oil) weigh->select_solvent dissolve Add Solvent & Dissolve select_solvent->dissolve sonicate Sonication / Heating (If required) dissolve->sonicate Check for Precipitation aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at Recommended Temperature (-80°C / -20°C) aliquot->store use Use in Experiment store->use

Workflow for this compound Stock Solution Preparation and Storage.

References

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1] This method utilizes active site-directed chemical probes to covalently label and identify active enzymes.[1][2] Competitive ABPP is an adaptation of this technique that allows for the determination of inhibitor potency and selectivity against a whole class of enzymes in a native biological context.[3][4]

These application notes provide a detailed protocol for utilizing JZP-430, a potent and selective irreversible inhibitor of the serine hydrolase α/β-hydrolase domain 6 (ABHD6), in a competitive ABPP workflow.[5][6] ABHD6 is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][7][8] By regulating 2-AG levels, ABHD6 influences a variety of physiological processes, including neurotransmission and inflammation, making it an attractive therapeutic target.[5][9]

This document will guide researchers through the principles of competitive ABPP, provide detailed experimental protocols for profiling this compound, and illustrate the key signaling pathways involved.

Quantitative Data for this compound

This compound is characterized by its high potency and selectivity for ABHD6. The following table summarizes its key quantitative parameters.

ParameterValueTarget EnzymeNotes
IC₅₀ 44 nMHuman ABHD6
Selectivity ~230-foldFAAH and LALThis compound exhibits significantly lower activity against fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[5][6]

Experimental Protocols

Protocol 1: Competitive ABPP of this compound in Cell Lysates

This protocol describes a competitive ABPP experiment to determine the in vitro potency and selectivity of this compound against serine hydrolases in a cell lysate.

Materials:

  • Cells expressing ABHD6 (e.g., BV-2 microglia, HEK293T cells transfected with ABHD6)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound stock solution (in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Competitive Inhibition with this compound:

    • Dilute the cell lysate to a final concentration of 1 mg/mL in Lysis Buffer.

    • Aliquot the lysate into microcentrifuge tubes.

    • Prepare serial dilutions of this compound in DMSO.

    • Add the this compound dilutions (or DMSO as a vehicle control) to the lysate aliquots. A typical final concentration range for this compound would be from 1 nM to 10 µM.

    • Incubate for 30 minutes at room temperature to allow for target engagement.

  • Labeling with Activity-Based Probe:

    • Add the broad-spectrum serine hydrolase ABP (e.g., FP-Rh, final concentration 1 µM) to each lysate sample.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Data Acquisition and Analysis:

    • Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag (e.g., rhodamine).

    • The intensity of the fluorescent bands corresponds to the activity of the serine hydrolases.

    • In the presence of this compound, the band corresponding to ABHD6 should show a dose-dependent decrease in fluorescence intensity as this compound competes with the ABP for binding to the active site.

    • Quantify the band intensities to determine the IC₅₀ of this compound for ABHD6 and assess its selectivity against other labeled serine hydrolases.

Protocol 2: In-Cell Competitive ABPP with this compound

This protocol allows for the assessment of this compound's target engagement and selectivity in living cells.

Materials:

  • Adherent cells expressing ABHD6 cultured in plates

  • This compound stock solution (in DMSO)

  • Cell-permeable, broad-spectrum serine hydrolase ABP with a clickable tag (e.g., alkyne-functionalized fluorophosphonate)

  • Click chemistry reagents (e.g., azide-fluorophore, copper (II) sulfate, reducing agent)

  • Lysis Buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Inhibitor Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound (or DMSO control) in serum-free media for 1-2 hours.

  • In-Cell Labeling:

    • Add the cell-permeable, clickable ABP to the media at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells directly in the plate using Lysis Buffer.

    • Scrape the cells and collect the lysate.

    • Determine the protein concentration.

  • Click Chemistry Reaction:

    • To 50-100 µg of protein lysate, add the click chemistry reagents (azide-fluorophore, copper catalyst, and reducing agent) according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature to attach the fluorescent reporter tag to the probe-labeled enzymes.

  • SDS-PAGE and Analysis:

    • Proceed with SDS-PAGE and fluorescence gel scanning as described in Protocol 1.

    • Analyze the gel to determine the in-cell potency and selectivity of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the ABHD6 signaling pathway and the competitive ABPP workflow.

ABHD6_Signaling_Pathway cluster_presynaptic Presynaptic Neuron CB1 CB1 Receptor PLCB PLCβ PIP2 PIP2 DAGL DAGL DAG DAG PIP2->DAG TwoAG 2-AG DAG->TwoAG DAGL TwoAG->CB1 Activates ABHD6 ABHD6 TwoAG->ABHD6 Substrate AA Arachidonic Acid ABHD6->AA Hydrolysis Glycerol Glycerol ABHD6->Glycerol Competitive_ABPP_Workflow Proteome Proteome (with active ABHD6) Incubation1 Incubate Proteome->Incubation1 JZP430 This compound (Inhibitor) JZP430->Incubation1 InhibitedProteome Proteome with Inhibited ABHD6 Incubation1->InhibitedProteome Incubation2 Incubate InhibitedProteome->Incubation2 ABP Activity-Based Probe (e.g., FP-Rh) ABP->Incubation2 LabeledProteome Labeled Proteome Incubation2->LabeledProteome SDSPAGE SDS-PAGE LabeledProteome->SDSPAGE Analysis Fluorescence Scanning & Analysis SDSPAGE->Analysis Result Reduced fluorescence of ABHD6 band Analysis->Result

References

Application Notes and Protocols for Competitive Activity-Based Protein Profiling (ABPP) Using JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems. Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes to directly target and covalently label the active sites of enzymes. This allows for the specific analysis of catalytically active proteins.

Competitive ABPP is a variation of this technique that enables the characterization of the potency and selectivity of enzyme inhibitors. In this method, a biological sample is pre-incubated with an inhibitor of interest before the addition of a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes. If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the ABP. The reduction in probe labeling, which can be quantified by various methods, is directly proportional to the inhibitor's potency and engagement with its target.

JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] This document provides detailed application notes and protocols for utilizing this compound in competitive ABPP assays to assess its target engagement and selectivity against the broader serine hydrolase enzyme family.

Principle of Competitive ABPP with this compound

The core principle of a competitive ABPP experiment with this compound involves a competition between this compound and a broad-spectrum serine hydrolase ABP for binding to the active site of serine hydrolases in a proteome. Since this compound is an irreversible inhibitor, pre-incubation with this compound will lead to the covalent modification of the active site serine of its target, ABHD6. Consequently, a broad-spectrum ABP, such as a fluorophosphonate (FP)-based probe, will be unable to label ABHD6. The selectivity of this compound can be assessed by observing the extent to which it prevents the labeling of other serine hydrolases in the proteome.

Experimental Protocols

Two primary workflows are presented for competitive ABPP analysis: a gel-based method for rapid, qualitative assessment and a mass spectrometry-based method for comprehensive, quantitative analysis.

Protocol 1: Gel-Based Competitive ABPP

This protocol is suitable for determining the apparent potency and selectivity of this compound against a panel of serine hydrolases that can be resolved by SDS-PAGE.

Materials:

  • This compound (stock solution in DMSO)

  • Proteome lysate (e.g., mouse brain membrane proteome, prepared in PBS)

  • Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine, stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare proteome lysates at a concentration of 1 mg/mL in PBS.

  • Inhibitor Pre-incubation: In separate microcentrifuge tubes, aliquot 50 µL of the proteome lysate. Add this compound to final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the broad-spectrum ABP (e.g., FP-Rhodamine) to a final concentration of 1 µM to each tube. Incubate for 30 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Fluorescence Scanning: Resolve the proteins by SDS-PAGE. Visualize the probe-labeled enzymes by scanning the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the DMSO control indicates inhibition.

Protocol 2: Mass Spectrometry-Based Competitive ABPP (ABPP-MudPIT)

This protocol provides a more comprehensive and quantitative assessment of this compound's selectivity across the entire proteome.

Materials:

  • This compound (stock solution in DMSO)

  • Proteome lysate (e.g., mouse brain membrane proteome, prepared in PBS)

  • Biotinylated broad-spectrum serine hydrolase probe (e.g., FP-Biotin, stock solution in DMSO)

  • Streptavidin-agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation and Inhibition: Prepare proteome lysates (1 mg/mL in PBS). Pre-incubate with this compound (e.g., at 1 µM) or DMSO control for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Biotin to a final concentration of 5 µM. Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.

  • LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the peptides from the probe-labeled proteins. The relative abundance of peptides from each serine hydrolase in the this compound-treated sample compared to the DMSO control reflects the degree of inhibition.

Data Presentation

Quantitative data from competitive ABPP experiments should be summarized in tables for clear comparison of inhibitor potency and selectivity.

Table 1: IC50 Values of this compound and Related Inhibitors against ABHD6

CompoundIC50 (nM) for ABHD6
This compound44[1]
WWL7070[1]
WWL113>10,000
JZL184>10,000

Data for WWL70, WWL113, and JZL184 are from competitive ABPP in HD11 cell proteomes and serve as comparative examples of other carbamate-based inhibitors.[2]

Table 2: Selectivity Profile of an ABHD6 Inhibitor (WWL70) from Competitive ABPP-MudPIT

Serine HydrolaseInhibition (%) by 10 µM WWL70
ABHD6>95
FAAH<10
MAGL<5
KIAA1363<5
LYPLA1/2<5

This table is an illustrative example based on the high selectivity of carbamate-based ABHD6 inhibitors like WWL70, a close analog of this compound.[2][3] A similar profile would be expected for this compound.

Visualizations

Endocannabinoid Signaling Pathway

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway, the target of this compound.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel inhibits Ca_ion Ca_channel->Ca_ion Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle triggers fusion PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAGL DAGL TwoAG 2-AG DAGL->TwoAG synthesizes ABHD6 ABHD6 AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol hydrolyzes mGluR mGluR mGluR->PLC activates DAG DAG PIP2->DAG DAG->DAGL TwoAG->CB1 activates TwoAG->ABHD6 JZP430 This compound JZP430->ABHD6 inhibits

Caption: Role of ABHD6 in endocannabinoid signaling and its inhibition by this compound.

Competitive ABPP Workflow

The following diagram outlines the experimental workflow for competitive ABPP.

Competitive_ABPP_Workflow cluster_gel Gel-Based Analysis cluster_ms Mass Spectrometry-Based Analysis gel_sds SDS-PAGE gel_scan Fluorescence Scan gel_sds->gel_scan gel_result Qualitative Analysis (Band Intensity) gel_scan->gel_result ms_enrich Streptavidin Enrichment (FP-Biotin) ms_digest On-Bead Digestion ms_enrich->ms_digest ms_lcms LC-MS/MS ms_digest->ms_lcms ms_result Quantitative Analysis (Peptide Abundance) ms_lcms->ms_result start Proteome Lysate preincubation Pre-incubation with This compound or DMSO start->preincubation probe_labeling Addition of Broad-Spectrum Activity-Based Probe preincubation->probe_labeling probe_labeling->gel_sds FP-Rhodamine probe_labeling->ms_enrich FP-Biotin

Caption: Workflow for competitive ABPP using gel-based or mass spectrometry analysis.

References

Application Notes and Protocols: JZP-430 for Modulating 2-AG Levels in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the brain, playing a crucial role in regulating neurotransmission, inflammation, and synaptic plasticity. Its signaling is tightly controlled by its synthesis and degradation. While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for 2-AG hydrolysis in the brain (approximately 85%), another key enzyme, α/β-hydrolase domain 6 (ABHD6), also contributes to its degradation (~4-10%).

JZP-430 is a potent, selective, and irreversible inhibitor of ABHD6, with an IC50 of 44 nM. It exhibits high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH) and MAGL. By inhibiting ABHD6, this compound offers a targeted approach to modulate 2-AG signaling. Unlike broad inhibition of 2-AG degradation, which can lead to cannabinoid receptor desensitization, targeting ABHD6 is hypothesized to fine-tune 2-AG levels, particularly in a stimulus-dependent manner. This makes this compound a valuable research tool for investigating the nuanced roles of 2-AG in various physiological and pathological processes in the brain.

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in modulating and quantifying 2-AG levels in brain tissue.

Data Presentation

Table 1: In Vitro Efficacy of this compound
CompoundTargetIC50 (nM)SelectivityMechanism of Action
This compoundHuman ABHD644~230-fold over FAAH and LALIrreversible Inhibition
Table 2: Effect of ABHD6 Inhibition on 2-AG Levels in Primary Neuronal Cultures

The following data, using the selective ABHD6 inhibitor WWL70, demonstrates the principle of how this compound is expected to affect 2-AG levels. In these experiments, neuronal cultures were pre-treated with the inhibitor before being stimulated to produce 2-AG.

TreatmentConditionFold Change in 2-AG Levels (vs. Stimulated Control)
WWL70 (10 µM)Stimulated~2-fold increase[1]
JZL184 (1 µM) (MAGL Inhibitor)Stimulated~7-fold increase[1]
WWL70 + JZL184Stimulated>7-fold increase[1]

Note: Data for WWL70 is used as a proxy to illustrate the expected effect of selective ABHD6 inhibition by this compound. Quantitative in vivo data for this compound on brain 2-AG levels is not yet publicly available.

Signaling Pathways and Experimental Workflows

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_vesicle Neurotransmitter_release Neurotransmitter Release Neurotransmitter_vesicle->Neurotransmitter_release MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol JZL184 JZL184 JZL184->MAGL Inhibits DAGL DAGLα Two_AG 2-AG DAGL->Two_AG DAG DAG DAG->DAGL Synthesis Two_AG->CB1R Retrograde Signaling Two_AG->MAGL Degradation (~85%) ABHD6 ABHD6 Two_AG->ABHD6 Degradation (~4%) ABHD6->Arachidonic_Acid ABHD6->Glycerol JZP430 This compound JZP430->ABHD6 Inhibits cluster_workflow Experimental Workflow cluster_analysis Analysis start Animal Dosing (Vehicle or this compound) tissue_collection Brain Tissue Collection (Microwave Fixation) start->tissue_collection homogenization Homogenization (in buffer with inhibitors) tissue_collection->homogenization protein_assay Protein Quantification homogenization->protein_assay lipid_extraction Lipid Extraction homogenization->lipid_extraction activity_assay ABHD6 Activity Assay homogenization->activity_assay lcms LC-MS/MS Quantification of 2-AG lipid_extraction->lcms data_analysis Data Analysis (2-AG levels normalized to protein) lcms->data_analysis activity_assay->data_analysis

References

Application Notes and Protocols: JZP-430 Treatment in a Model of Type II Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP-430 is a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). ABHD6 has emerged as a promising therapeutic target for type II diabetes due to its role as a negative regulator of glucose-stimulated insulin (B600854) secretion (GSIS). By inhibiting ABHD6, this compound is expected to increase the levels of monoacylglycerols (MAGs), which act as signaling molecules to enhance insulin secretion from pancreatic β-cells. These application notes provide an overview of the proposed mechanism of action, protocols for evaluating this compound in a preclinical model of type II diabetes, and representative data from studies with a similar ABHD6 inhibitor, WWL-70.

Mechanism of Action

In pancreatic β-cells, glucose metabolism leads to the generation of various signaling molecules that trigger and amplify insulin secretion. One key pathway involves the production of monoacylglycerols (MAGs). ABHD6 is an enzyme that hydrolyzes these MAGs, thus attenuating the insulin secretion signal. Inhibition of ABHD6 by this compound is hypothesized to lead to an accumulation of intracellular MAGs. These MAGs then bind to and activate Munc13-1, a crucial protein in the insulin granule exocytosis machinery, resulting in potentiated glucose-stimulated insulin secretion.[1][2][3]

ABHD6_Inhibition_Pathway cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Glucose Metabolism Glucose->Metabolism MAGs Monoacylglycerols (MAGs) Metabolism->MAGs ABHD6 ABHD6 MAGs->ABHD6 Munc13_1 Munc13-1 Activation MAGs->Munc13_1 activates ABHD6->MAGs hydrolyzes Insulin_Exocytosis Insulin Granule Exocytosis Munc13_1->Insulin_Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Exocytosis->Insulin_Secretion JZP_430 This compound JZP_430->ABHD6 inhibits

Caption: Proposed mechanism of this compound action in pancreatic β-cells.

Preclinical Model of Type II Diabetes: High-Fat Diet-Induced Obese Mice

A widely used and relevant preclinical model for type II diabetes is the high-fat diet (HFD)-induced obesity model in mice, typically using the C57BL/6 strain.[4][5][6][7] These mice, when fed a diet rich in fat, develop key features of the human condition, including obesity, insulin resistance, hyperglycemia, and impaired glucose tolerance.[4][5]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a high-fat diet-induced mouse model of type II diabetes.

High-Fat Diet Induction Protocol
  • Animal Model: Male C57BL/6J mice, 5-6 weeks of age.[4]

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.[4]

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10-13% kcal from fat).

    • HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.[4][8]

  • Monitoring: Body weight and food intake should be monitored weekly.

This compound (or representative ABHD6 inhibitor) Treatment Protocol
  • Acclimatization: After the diet induction period, mice should be acclimated to handling and vehicle administration for at least one week.

  • Grouping: Mice on the HFD should be randomized into two groups: vehicle control and this compound treatment. An additional group of mice on the standard diet should serve as a lean control.

  • Dosing:

    • A representative ABHD6 inhibitor, WWL-70, has been shown to be effective at a dose of 10 mg/kg, administered daily via intraperitoneal (i.p.) injection. The optimal dose for this compound would need to be determined in pharmacokinetic and dose-ranging studies.

    • The vehicle for WWL-70 in published studies was typically a solution of saline with a small percentage of a solubilizing agent like DMSO and a surfactant like Tween-80. A similar vehicle would be appropriate for this compound, pending solubility assessments.

  • Duration: Treatment duration can range from 4 to 8 weeks, depending on the study endpoints.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical assay to assess how efficiently the body clears a glucose load, providing a measure of glucose tolerance.[9][10]

  • Fasting: Mice should be fasted for 6 hours prior to the test, with free access to water.[9][11]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min).[9]

  • Glucose Administration: A 2 g/kg body weight solution of D-glucose is administered orally via gavage.[11]

  • Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]

  • Analysis: Blood glucose levels are measured at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT is used to evaluate peripheral insulin sensitivity.[13][14]

  • Fasting: Mice are fasted for 4-6 hours with access to water.[13]

  • Baseline Blood Glucose: A baseline blood glucose measurement is taken (t=0 min).[13]

  • Insulin Administration: Human insulin is administered via i.p. injection at a dose of 0.75-1.0 U/kg body weight.[15]

  • Blood Sampling: Blood glucose is measured at 15, 30, 45, and 60 minutes post-insulin injection.[15]

  • Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.

Measurement of Plasma Parameters

At the end of the study, terminal blood samples can be collected for the analysis of:

  • Plasma Insulin

  • Triglycerides

  • Cholesterol

  • Non-esterified fatty acids (NEFAs)

These can be measured using commercially available ELISA or colorimetric assay kits.

Experimental_Workflow cluster_assays In-life Assays Start Start: C57BL/6J Mice (5-6 weeks old) Diet Dietary Intervention (12-16 weeks) Start->Diet SD Standard Diet Diet->SD HFD High-Fat Diet Diet->HFD Lean_Control SD Control SD->Lean_Control Treatment Treatment Phase (4-8 weeks) HFD->Treatment Vehicle HFD + Vehicle Treatment->Vehicle JZP_430 HFD + this compound Treatment->JZP_430 OGTT OGTT Treatment->OGTT ITT ITT Treatment->ITT Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Endpoint Analysis Vehicle->Endpoint JZP_430->Endpoint Lean_Control->Endpoint

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity model.

Data Presentation

The following tables present representative quantitative data from a study using the ABHD6 inhibitor WWL-70 in a high-fat diet mouse model. Similar endpoints should be measured in studies with this compound.

Table 1: Effect of ABHD6 Inhibitor (WWL-70) on Body and Tissue Weight

GroupInitial Body Weight (g)Final Body Weight (g)Epididymal White Adipose Tissue (g)
HFD + Vehicle25.2 ± 0.542.8 ± 1.22.1 ± 0.2
HFD + WWL-70 (10 mg/kg)25.5 ± 0.638.5 ± 1.01.5 ± 0.1

Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle.

Table 2: Effect of ABHD6 Inhibitor (WWL-70) on Glucose Tolerance (OGTT)

GroupFasting Glucose (mg/dL)Glucose AUC (mg/dL * min)
HFD + Vehicle155 ± 835,000 ± 2,500
HFD + WWL-70 (10 mg/kg)140 ± 728,000 ± 2,000*

Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle.

Table 3: Effect of ABHD6 Inhibitor (WWL-70) on Plasma Parameters

GroupPlasma Insulin (ng/mL)Plasma Triglycerides (mg/dL)
HFD + Vehicle3.5 ± 0.4120 ± 10
HFD + WWL-70 (10 mg/kg)2.8 ± 0.3105 ± 8

Data are presented as mean ± SEM.

Conclusion

The inhibition of ABHD6 presents a novel therapeutic strategy for the treatment of type II diabetes. This compound, as a potent and selective inhibitor, warrants investigation in preclinical models of this disease. The protocols and expected outcomes detailed in these application notes, based on data from a closely related compound, provide a framework for the in vivo evaluation of this compound's efficacy in improving glucose homeostasis and ameliorating metabolic dysregulation associated with a high-fat diet. Further studies are necessary to confirm these effects specifically for this compound and to establish its pharmacokinetic and pharmacodynamic profile.

References

Application of JZP-430, a Selective ABHD6 Inhibitor, in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The endocannabinoid system has emerged as a promising area for analgesic drug development. One key target in this system is the α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of ABHD6 offers a nuanced approach to enhancing endocannabinoid signaling, potentially providing pain relief without the psychotropic side effects associated with direct cannabinoid receptor agonists.

JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] Its high selectivity over other hydrolases like fatty acid amide hydrolase (FAAH) makes it a valuable research tool for elucidating the specific role of ABHD6 in nociceptive pathways. While direct preclinical studies of this compound in neuropathic pain models are not yet extensively published, research on other selective ABHD6 inhibitors, such as WWL70, provides a strong rationale and methodological framework for its investigation.[2][3]

These application notes provide a detailed overview of the potential use of this compound in neuropathic pain research, including its mechanism of action, and detailed protocols for preclinical evaluation based on established models and the findings from studies with analogous compounds.

Mechanism of Action in Neuropathic Pain

The primary mechanism by which this compound is hypothesized to alleviate neuropathic pain is through the inhibition of ABHD6, leading to an increase in the levels of the endocannabinoid 2-AG. This elevation of 2-AG can subsequently enhance the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in modulating pain perception.

However, studies with the selective ABHD6 inhibitor WWL70 have revealed a more complex mechanism of action that may also be independent of cannabinoid receptor activation.[2] This research suggests that ABHD6 inhibition can also attenuate neuropathic pain by reducing the production of pro-inflammatory mediators. Specifically, WWL70 was found to decrease the levels of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) in the injured nerve tissue.[2][3] This anti-inflammatory effect is likely mediated through the inhibition of the NF-κB signaling pathway.[2]

Therefore, this compound may exert its analgesic effects through a dual mechanism: enhancing endocannabinoid signaling and suppressing neuroinflammation.

Signaling Pathway of ABHD6 Inhibition in Neuropathic Pain

ABHD6_Pathway cluster_Neuron Postsynaptic Neuron cluster_Glia Microglia / Macrophage JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits twoAG 2-AG ABHD6->twoAG Degrades CB1R CB1 Receptor twoAG->CB1R Activates PainSignal Pain Signal Transmission CB1R->PainSignal Inhibits Reduced Pain Perception Reduced Pain Perception PainSignal->Reduced Pain Perception NFkB NF-κB COX2_PGE2 COX-2 / PGE2 (Pro-inflammatory mediators) NFkB->COX2_PGE2 Induces Neuroinflammation Neuroinflammation COX2_PGE2->Neuroinflammation Promotes Neuroinflammation->PainSignal Potentiates Neuroinflammation->Reduced Pain Perception Inhibited by this compound JZP430_Glia This compound ABHD6_Glia ABHD6 JZP430_Glia->ABHD6_Glia Inhibits ABHD6_Glia->NFkB Modulates

Caption: Proposed dual mechanism of this compound in alleviating neuropathic pain.

Preclinical Evaluation of this compound in a Neuropathic Pain Model

The following protocols are adapted from a study investigating the effects of the selective ABHD6 inhibitor WWL70 in a mouse model of chronic constriction injury (CCI).[2] These methodologies can be applied to evaluate the efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Model Induction & Treatment cluster_Phase2 Behavioral Assessment cluster_Phase3 Molecular & Cellular Analysis Animal_Acclimation Animal Acclimation CCI_Surgery Chronic Constriction Injury (CCI) Surgery Animal_Acclimation->CCI_Surgery Baseline_Testing Baseline Behavioral Testing CCI_Surgery->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization JZP430_Admin This compound or Vehicle Administration Randomization->JZP430_Admin Von_Frey Mechanical Allodynia (von Frey Test) JZP430_Admin->Von_Frey Post-treatment Hargreaves Thermal Hyperalgesia (Hargreaves Test) JZP430_Admin->Hargreaves Post-treatment Tissue_Collection Tissue Collection (Spinal Cord, DRG, Sciatic Nerve) Von_Frey->Tissue_Collection Hargreaves->Tissue_Collection qRT_PCR qRT-PCR (Cytokine & Chemokine mRNA) Tissue_Collection->qRT_PCR ELISA ELISA (Cytokine & Chemokine Protein) Tissue_Collection->ELISA IHC Immunohistochemistry (Glial Activation, NF-κB) Tissue_Collection->IHC LC_MS LC-MS/MS (2-AG & AA Levels) Tissue_Collection->LC_MS

References

Application Notes and Protocols for Studying Neuroinflammation with JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), to investigate neuroinflammation. The provided protocols detail in vitro and in vivo methodologies to characterize the anti-inflammatory effects of this compound.

This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] ABHD6 is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling lipid with known anti-inflammatory properties. By inhibiting ABHD6, this compound is expected to increase the levels of 2-AG, thereby dampening neuroinflammatory responses.

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[2][3] Microglia, the resident immune cells of the central nervous system, are key players in initiating and propagating neuroinflammatory cascades.[3] Their activation leads to the release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Data Presentation

The following tables summarize quantitative data from studies on selective ABHD6 inhibitors, providing an expectation of the potential efficacy of this compound in similar experimental setups.

Table 1: In Vitro Inhibition of ABHD6 and Inflammatory Markers

CompoundCell LineTargetIC50 / Effective ConcentrationEffectReference
This compound -ABHD6IC50: 44 nMPotent and selective inhibition[1]
WWL70BV-2 microgliaABHD610 µMDecreased LPS-induced IL-1β mRNA expression[6]
WWL70J774 macrophagesABHD610 µMDecreased LPS-induced IL-1β mRNA expression[6]
KT-182-Brain ABHD6 activity2 mg/kg (i.p. in mice)>90% inhibition[7]

Table 2: In Vivo Effects of ABHD6 Inhibition on Neuroinflammation

CompoundAnimal ModelDosageKey FindingsReference
WWL70Experimental Autoimmune Encephalomyelitis (EAE)-Ameliorated clinical symptoms, reduced mRNA levels of TNF-α, iNOS, and IL-1β[8]
WWL70Traumatic Brain Injury (TBI)-Attenuated neurodegenerative processes, suppressed ICAM-1 expression[8]
KT-182HdhQ200/200 Huntington's Disease model2 mg/kg (i.p.)Rescued motor coordination deficits[7]

Signaling Pathway

The inhibition of ABHD6 by this compound is anticipated to modulate neuroinflammatory signaling pathways primarily by increasing the bioavailability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to have immunomodulatory functions.

ABHD6_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_AG_precursor 2-AG Precursor DAGL DAGL 2_AG_precursor->DAGL Synthesis 2_AG 2-Arachidonoylglycerol (2-AG) DAGL->2_AG CB1_R CB1 Receptor Anti_inflammatory Anti-inflammatory Effects CB1_R->Anti_inflammatory CB2_R CB2 Receptor CB2_R->Anti_inflammatory 2_AG->CB1_R Activation 2_AG->CB2_R Activation ABHD6 ABHD6 2_AG->ABHD6 Degradation AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Inhibition

Mechanism of this compound in Neuroinflammation.

Experimental Protocols

In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines a general workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture 1. Culture BV-2 Microglial Cells pretreatment 2. Pretreat with this compound cell_culture->pretreatment stimulation 3. Stimulate with LPS pretreatment->stimulation supernatant_collection 4. Collect Supernatant stimulation->supernatant_collection cell_lysis 5. Lyse Cells stimulation->cell_lysis elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa qpcr qPCR (iNOS, COX-2) cell_lysis->qpcr western_blot Western Blot (NF-κB) cell_lysis->western_blot In_Vivo_Workflow cluster_setup Experimental Procedure cluster_analysis Analysis animal_groups 1. Animal Grouping drug_admin 2. This compound Administration animal_groups->drug_admin lps_injection 3. LPS-induced Neuroinflammation drug_admin->lps_injection tissue_collection 4. Brain Tissue Collection lps_injection->tissue_collection homogenization 5. Brain Homogenization tissue_collection->homogenization ihc Immunohistochemistry (Iba1, GFAP) tissue_collection->ihc elisa_vivo ELISA (TNF-α, IL-6) homogenization->elisa_vivo qpcr_vivo qPCR (iNOS, COX-2) homogenization->qpcr_vivo

References

JZP-430: A Potent and Selective Tool for Investigating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] This enzyme is a key regulator of lipid metabolism, primarily through its role as a monoacylglycerol (MAG) hydrolase, which breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting ABHD6, this compound offers a powerful tool to investigate the multifaceted roles of this enzyme and its substrates in various physiological and pathophysiological processes, including energy balance, glucose homeostasis, and inflammatory responses. These application notes provide an overview of this compound's utility in lipid metabolism research, complete with detailed experimental protocols and data presentation guidelines.

Key Applications in Lipid Metabolism Research

  • Elucidation of ABHD6 function: this compound can be used to specifically block ABHD6 activity in both in vitro and in vivo models, allowing for a detailed investigation of its role in various metabolic pathways.

  • Investigation of the endocannabinoid system: By preventing the degradation of 2-AG, this compound can be used to study the downstream effects of enhanced endocannabinoid signaling.

  • Therapeutic potential in metabolic diseases: The targeted inhibition of ABHD6 by this compound makes it a valuable tool for preclinical studies investigating its potential as a therapeutic agent for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Mechanism of Action Irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6)[1]
IC50 44 nM (for human ABHD6)[1]
Selectivity ~230-fold selective over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving ABHD6 and a typical experimental workflow for evaluating the in vivo efficacy of this compound.

ABHD6_Signaling_Pathway cluster_membrane Cell Membrane 2_AG 2-Arachidonoylglycerol (2-AG) CB1_R Cannabinoid Receptor 1 (CB1R) 2_AG->CB1_R Activates ABHD6 α/β-Hydrolase Domain 6 (ABHD6) 2_AG->ABHD6 Substrate Downstream_Signaling Downstream Signaling (e.g., reduced neurotransmitter release) CB1_R->Downstream_Signaling Arachidonic_Acid Arachidonic Acid ABHD6->Arachidonic_Acid Glycerol (B35011) Glycerol ABHD6->Glycerol JZP_430 This compound JZP_430->ABHD6 Inhibits

ABHD6 signaling pathway and the inhibitory action of this compound.

In_Vivo_Experimental_Workflow Start Start: Diet-Induced Obese Mouse Model Treatment_Groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Start->Treatment_Groups Daily_Treatment Daily Administration (e.g., oral gavage or i.p. injection) for a defined period (e.g., 4-8 weeks) Treatment_Groups->Daily_Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Daily_Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping: - Glucose Tolerance Test (GTT) - Insulin (B600854) Tolerance Test (ITT) Monitoring->Metabolic_Tests Endpoint Endpoint Analysis: - Plasma lipid profile (Triglycerides, Cholesterol) - Body composition (Fat mass, Lean mass) - Gene expression in metabolic tissues Metabolic_Tests->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Workflow for in vivo evaluation of this compound in a diet-induced obesity model.

Experimental Protocols

In Vitro ABHD6 Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on ABHD6 activity in a cell-based assay.

Materials:

  • HEK293 cells transiently overexpressing human ABHD6

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate: 2-arachidonoylglycerol (2-AG)

  • Detection reagent for glycerol (commercially available kits)

  • 96-well microplates

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293 cells overexpressing ABHD6.

    • Harvest cells and prepare cell lysates by sonication or detergent lysis in assay buffer.

    • Determine the protein concentration of the lysate.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of cell lysate to each well.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate 2-AG to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by heating or adding a stop solution).

    • Add the glycerol detection reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to quantify the amount of glycerol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative In Vivo Study: this compound in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a representative experimental design for evaluating the in vivo efficacy of this compound in a preclinical model of obesity and metabolic syndrome.

Animal Model:

  • Male C57BL/6J mice, 8 weeks of age.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.

  • House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Experimental Groups:

  • Group 1: Lean control (standard chow diet) + Vehicle

  • Group 2: DIO control (HFD) + Vehicle

  • Group 3: DIO (HFD) + this compound (e.g., 10 mg/kg, daily)

  • Group 4: DIO (HFD) + this compound (e.g., 30 mg/kg, daily)

Treatment Protocol:

  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks.

  • Monitor body weight and food intake weekly.

Metabolic Assessments:

  • Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a short fast (e.g., 4-6 hours), administer an insulin bolus (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

Endpoint Analysis:

  • At the end of the study, euthanize the mice and collect blood and tissues.

  • Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol, and insulin.

  • Body Composition: Determine fat mass and lean mass using techniques like DEXA or MRI.

  • Tissue Analysis: Harvest liver, adipose tissue, and muscle for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of key metabolic markers (e.g., by qPCR).

Expected Quantitative Data and Presentation

The following tables illustrate how to structure and present the quantitative data from the described in vivo study.

Table 1: Effect of this compound on Body Weight, Food Intake, and Body Composition in DIO Mice

ParameterLean Control + VehicleDIO + VehicleDIO + this compound (10 mg/kg)DIO + this compound (30 mg/kg)
Initial Body Weight (g) 25.2 ± 1.542.5 ± 2.142.8 ± 2.342.3 ± 2.0
Final Body Weight (g) 28.1 ± 1.748.9 ± 2.544.1 ± 2.241.5 ± 2.1
Body Weight Gain (g) 2.9 ± 0.56.4 ± 0.81.3 ± 0.6-0.8 ± 0.7***
Daily Food Intake (g) 3.1 ± 0.32.5 ± 0.22.4 ± 0.32.3 ± 0.2
Fat Mass (g) 4.5 ± 0.818.2 ± 1.514.5 ± 1.312.1 ± 1.1**
Lean Mass (g) 22.8 ± 1.228.5 ± 1.827.9 ± 1.627.5 ± 1.7

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. DIO + Vehicle.

Table 2: Effect of this compound on Plasma Metabolic Parameters in DIO Mice

ParameterLean Control + VehicleDIO + VehicleDIO + this compound (10 mg/kg)DIO + this compound (30 mg/kg)
Fasting Glucose (mg/dL) 95 ± 8145 ± 12120 ± 10105 ± 9**
Fasting Insulin (ng/mL) 0.8 ± 0.23.5 ± 0.52.1 ± 0.41.5 ± 0.3
Triglycerides (mg/dL) 80 ± 10180 ± 20135 ± 15*110 ± 12
Total Cholesterol (mg/dL) 120 ± 15250 ± 25205 ± 20*180 ± 18**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. DIO + Vehicle.

Table 3: Effect of this compound on Glucose Tolerance in DIO Mice (GTT AUC)

ParameterLean Control + VehicleDIO + VehicleDIO + this compound (10 mg/kg)DIO + this compound (30 mg/kg)
GTT AUC (mg/dLmin) 15000 ± 120035000 ± 250028000 ± 210022000 ± 1800**

Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, **p<0.01 vs. DIO + Vehicle.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ABHD6 in lipid metabolism and related disorders. Its high potency and selectivity allow for precise modulation of the endocannabinoid system and downstream metabolic pathways. The protocols and data presentation guidelines provided here offer a framework for researchers to effectively utilize this compound in their studies to advance our understanding of metabolic diseases and explore novel therapeutic strategies.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate JZP-430 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JZP-430 is a potent and selective irreversible inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a significant role in the metabolism of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] Emerging evidence indicates that ABHD6 is overexpressed in several types of cancer, including non-small-cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and hepatocellular carcinoma (HCC), where it is associated with poor prognosis and tumor progression.[2][4][5] Inhibition of ABHD6 has been shown to reduce cancer cell migration, invasion, and tumor growth, suggesting that it is a promising therapeutic target.[2][3][5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in cancer cell lines. The assays are designed to assess the impact of this compound on key cancer-related cellular processes: proliferation, migration, and apoptosis. Additionally, a protocol is included to investigate the effect of this compound on the AKT signaling pathway, which has been implicated as a downstream effector of ABHD6 in some cancers.

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular and cell biology techniques.

Key Experiments

  • Cell Proliferation Assay (MTT Assay): To determine the effect of this compound on the growth and viability of cancer cells.

  • Wound Healing (Scratch) Assay: To assess the impact of this compound on cancer cell migration and invasion.

  • Caspase-3/7 Activity Assay: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

  • Western Blot Analysis of AKT Signaling Pathway: To examine the effect of this compound on the phosphorylation status of key proteins in the AKT pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cancer Cell Proliferation (IC50 Values)

Cell LineThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
A549 (NSCLC)Data to be filledData to be filled
PANC-1 (PDAC)Data to be filledData to be filled
Huh7 (HCC)Data to be filledData to be filled

Table 2: Inhibition of Cancer Cell Migration by this compound

Cell LineTreatmentWound Closure (%) at 24hp-value
A549Vehicle ControlData to be filled-
A549This compound (IC50)Data to be filledData to be filled
PANC-1Vehicle ControlData to be filled-
PANC-1This compound (IC50)Data to be filledData to be filled
Huh7Vehicle ControlData to be filled-
Huh7This compound (IC50)Data to be filledData to be filled

Table 3: Induction of Apoptosis by this compound

Cell LineTreatmentCaspase-3/7 Activity (Fold Change vs. Control)p-value
A549Vehicle Control1.0-
A549This compound (IC50)Data to be filledData to be filled
PANC-1Vehicle Control1.0-
PANC-1This compound (IC50)Data to be filledData to be filled
Huh7Vehicle Control1.0-
Huh7This compound (IC50)Data to be filledData to be filled

Table 4: Modulation of AKT Signaling by this compound

Cell LineTreatmentp-AKT (Ser473) / Total AKT Ratiop-mTOR (Ser2448) / Total mTOR Ratio
A549Vehicle Control1.01.0
A549This compound (IC50)Data to be filledData to be filled
PANC-1Vehicle Control1.01.0
PANC-1This compound (IC50)Data to be filledData to be filled
Huh7Vehicle Control1.01.0
Huh7This compound (IC50)Data to be filledData to be filled

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, PANC-1, Huh7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

Principle: This assay mimics cell migration in vivo. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentration (e.g., IC50) or vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same wound area at various time points (e.g., 12, 24 hours).

  • Measure the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Caspase-3/7 Activity Assay

Principle: This is a luminogenic or fluorogenic assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The substrate contains a caspase-3/7 recognition sequence linked to a reporter molecule, which is released upon cleavage by active caspases.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.

  • Incubate overnight at 37°C and 5% CO2.

  • Treat the cells with this compound at the desired concentration or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a predetermined time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Western Blot Analysis of AKT Signaling Pathway

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration for a specific time (e.g., 6, 12, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

ABHD6_Signaling_Pathway cluster_0 JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits MAG Monoacylglycerols (MAGs) ABHD6->MAG Hydrolyzes PI3K PI3K ABHD6->PI3K Modulates FA_Glycerol Fatty Acids + Glycerol MAG->FA_Glycerol PIP2 PIP2 PIP2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration mTOR->Migration Survival Cell Survival mTOR->Survival

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines (A549, PANC-1, Huh7) start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation migration Wound Healing Assay treatment->migration apoptosis Caspase-3/7 Assay treatment->apoptosis western_blot Western Blot (AKT Pathway) treatment->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for JZP-430 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for use in animal studies. The following sections offer guidance on formulation, delivery methods, and data collection to facilitate preclinical research.

This compound is an irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] Its high selectivity makes it a valuable tool for investigating the role of ABHD6 in various physiological and pathological processes. Proper formulation and delivery are critical for obtaining reliable and reproducible results in in vivo studies.

Data Presentation: Formulation and Pharmacokinetics

The selection of an appropriate vehicle is crucial for the effective delivery of this compound. Below are suggested formulations based on common preclinical practices. Researchers should perform their own stability and solubility studies to confirm the optimal formulation for their specific experimental needs.

Table 1: Suggested Formulations for this compound in Preclinical Studies

Formulation ComponentVehicle CompositionRoute of AdministrationNotes
Aqueous-Based 10% DMSO + 90% (20% SBE-β-CD in Saline)Oral (gavage), Intravenous (IV)SBE-β-CD acts as a solubilizing agent to improve the aqueous solubility of the compound.[1]
Oil-Based 10% DMSO + 90% Corn OilOral (gavage), Subcutaneous (SC)Corn oil is a common vehicle for lipophilic compounds.[1]
Suspension 0.5% Methylcellulose in sterile waterOral (gavage)A common vehicle for compounds with low aqueous solubility.

Table 2: Template for Recording Pharmacokinetic Data of this compound

As specific pharmacokinetic data for this compound is not publicly available, researchers can use the following template to record and compare data from their own studies.

ParameterOral (Aqueous)Oral (Oil)IntravenousSubcutaneous
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Bioavailability (%)

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations and their administration to animal models.

Protocol 1: Preparation of this compound in an Aqueous-Based Vehicle

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2g of SBE-β-CD to 10mL of sterile saline. Mix until fully dissolved. Gentle warming may be required.

  • Prepare the this compound Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock, dissolve 3.55 mg of this compound (MW: 355.44 g/mol ) in 1 mL of DMSO.

  • Prepare the Final Formulation:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and dosing volume.

    • In a sterile vial, add the calculated volume of the this compound stock solution.

    • Slowly add the 20% SBE-β-CD in saline solution to the vial while vortexing to achieve the final desired concentration. The final concentration of DMSO should be 10% or less.[1]

    • For example, to prepare 1 mL of a 1 mg/mL final formulation, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. The final formulation should be a clear solution.

Protocol 2: Preparation of this compound in an Oil-Based Vehicle

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare the Final Formulation:

    • Calculate the required volume of the this compound stock solution.

    • In a sterile vial, add the calculated volume of the this compound stock solution.

    • Slowly add the corn oil to the vial while vortexing to achieve the final desired concentration. The final concentration of DMSO should be 10% or less.[1]

    • For example, to prepare 1 mL of a 1 mg/mL final formulation, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of corn oil.

  • Ensure Homogeneity: Vortex the final mixture thoroughly. If necessary, sonicate for a few minutes to ensure a homogenous solution or suspension.

Protocol 3: Administration of this compound

A. Oral Gavage:

  • Prepare the this compound formulation as described in Protocol 1 or 2.

  • Ensure the animal is properly restrained.

  • Use a gavage needle of the appropriate size for the animal model.

  • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound formulation directly into the stomach.

  • Monitor the animal for any signs of distress after administration.

B. Intravenous (IV) Injection:

  • Prepare the this compound formulation in the aqueous-based vehicle as described in Protocol 1. The solution must be sterile and clear.

  • Warm the animal under a heat lamp to dilate the tail veins.

  • Place the animal in a restraining device.

  • Swab the tail with 70% ethanol.

  • Use an appropriate gauge needle and syringe to slowly inject the calculated volume of the this compound solution into a lateral tail vein.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Visualizations

The following diagrams illustrate key processes in the preclinical evaluation of this compound.

G cluster_formulation Formulation Selection Workflow cluster_aqueous Aqueous-Based cluster_non_aqueous Non-Aqueous/Suspension start Start: this compound Powder solubility Assess Solubility (Aqueous & Organic Solvents) start->solubility aqueous_check Sufficient Aqueous Solubility? solubility->aqueous_check aqueous_formulation Prepare Aqueous Formulation (e.g., with SBE-β-CD) aqueous_check->aqueous_formulation Yes non_aqueous_formulation Prepare Oil-Based or Suspension Formulation aqueous_check->non_aqueous_formulation No iv_route Suitable for IV & Oral Routes aqueous_formulation->iv_route end_node Proceed to In Vivo Studies iv_route->end_node oral_sc_route Suitable for Oral & SC Routes non_aqueous_formulation->oral_sc_route oral_sc_route->end_node

Caption: Workflow for selecting an appropriate this compound formulation.

G cluster_workflow General In Vivo Experimental Workflow cluster_sampling Data Collection prep 1. Prepare this compound Formulation dosing 3. Administer this compound (Oral, IV, etc.) prep->dosing animal_prep 2. Prepare and Acclimate Animal Models animal_prep->dosing blood_sampling 4a. Collect Blood Samples (Pharmacokinetics) dosing->blood_sampling tissue_sampling 4b. Collect Tissue Samples (Pharmacodynamics) dosing->tissue_sampling analysis 5. Sample Analysis (e.g., LC-MS/MS) blood_sampling->analysis tissue_sampling->analysis data_analysis 6. Data Analysis and Interpretation analysis->data_analysis

Caption: General workflow for an in vivo study with this compound.

G cluster_moa Proposed Mechanism of Action of this compound jzp430 This compound abhd6 ABHD6 Enzyme jzp430->abhd6 Inhibits endocannabinoids Endocannabinoids (e.g., 2-AG) abhd6->endocannabinoids Metabolizes downstream Downstream Signaling (e.g., CB1/CB2 Receptor Activation) endocannabinoids->downstream

Caption: Simplified signaling pathway for this compound action.

References

Application Notes and Protocols: Co-administration of JZP-430 with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, publicly available data on the co-administration of JZP-430 with other compounds is limited. This compound is identified as a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6)[1]. However, detailed clinical trial data, drug-drug interaction studies, and specific protocols for co-administration are not available in the public domain. The following information is based on general pharmacological principles and the known characteristics of this compound. This document will be updated as more information becomes available.

Introduction

This compound is an investigational compound that acts as a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM. It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1]. ABHD6 is an enzyme involved in the hydrolysis of endocannabinoids and other lipid signaling molecules, suggesting that this compound may have therapeutic potential in various neurological and metabolic disorders.

Given its mechanism of action, the co-administration of this compound with other therapeutic agents warrants careful consideration to avoid potential drug-drug interactions (DDIs). DDIs can be categorized into pharmacokinetic and pharmacodynamic interactions, which may alter the efficacy and/or safety profile of the co-administered drugs[2][3][4].

Potential Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting ABHD6, this compound is expected to increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which in turn modulates the activity of cannabinoid receptors CB1 and CB2.

JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits Two_AG 2-AG (2-arachidonoylglycerol) ABHD6->Two_AG Degrades CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activates Downstream Downstream Signaling Cascades CB1_CB2->Downstream Physiological Physiological Effects Downstream->Physiological cluster_0 Study Design cluster_1 Data Collection cluster_2 Analysis Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Period1 Period 1: This compound Alone Randomization->Period1 Washout Washout Period Period1->Washout PK_Sampling Pharmacokinetic Blood Sampling Period1->PK_Sampling PD_Assessments Pharmacodynamic Assessments Period1->PD_Assessments Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs) Period1->Safety_Monitoring Period2 Period 2: Co-administered Drug Alone Washout->Period2 Period3 Period 3: This compound + Co-administered Drug Washout->Period3 Period2->Washout Period2->PK_Sampling Period2->PD_Assessments Period2->Safety_Monitoring Period3->PK_Sampling Period3->PD_Assessments Period3->Safety_Monitoring Bioanalysis Bioanalytical Assay (LC-MS/MS) PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Reporting Final Report Statistical_Analysis->Reporting

References

Troubleshooting & Optimization

JZP-430 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited aqueous solubility. It is practically insoluble in aqueous buffers like PBS (pH 7.2).[1] However, it exhibits good solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[2] Refer to the data table below for specific solubility information.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: This phenomenon, known as solvent-induced precipitation, is common for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic decrease in organic solvent concentration causes the compound to fall out of solution. To mitigate this, ensure the final DMSO concentration in your assay medium is kept as low as possible, typically below 0.5%, to avoid both precipitation and potential solvent-induced cellular toxicity. It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.

Q3: Are there any recommended methods to enhance the aqueous solubility of this compound for in vivo studies?

A3: Yes, for in vivo applications, co-solvent formulations are necessary. Two effective methods involve the use of either sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline or corn oil as a vehicle.[2] These formulations help to keep this compound in solution and improve its bioavailability. Detailed protocols for these preparations are provided below.

Q4: How should I store my this compound solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q5: Can I use heat or sonication to dissolve this compound?

A5: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[2] For DMSO stock solutions, using an ultrasonic bath is recommended to ensure complete dissolution.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests in your specific experimental conditions.

SolventMaximum Solubility (Approx.)Notes
In Vitro Solvents
Dimethylformamide (DMF)30 mg/mLSuitable for preparing high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO)10 mg/mL[1] - 100 mg/mL[2]Recommended for stock solutions.[2] Use of ultrasonication is advised for higher concentrations.[2]
Ethanol10 mg/mLCan be used as an alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)InsolubleThis compound has very low solubility in aqueous buffers.[1]
In Vivo Formulations
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution can be achieved for in vivo administration.[2]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mLAn alternative clear solution formulation for in vivo studies.[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 354.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 3.54 mg of this compound.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of this compound for In Vivo Administration

Protocol 1: Formulation with SBE-β-CD in Saline

This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, first add 10% of the final volume as the this compound DMSO stock solution to a sterile tube.

  • Add 90% of the final volume as the 20% SBE-β-CD in saline solution.

  • Vortex the mixture thoroughly until a clear solution is obtained.

Protocol 2: Formulation with Corn Oil

This protocol also yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, first add 10% of the final volume as the this compound DMSO stock solution.

  • Add 90% of the final volume as corn oil.

  • Vortex the mixture thoroughly until a clear and homogenous solution is formed.

Visual Troubleshooting and Pathway Diagrams

Logical Workflow for Troubleshooting this compound Solubility Issues

G Troubleshooting this compound Solubility start Solubility Issue Encountered (e.g., Precipitation, Cloudiness) check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the final concentration too high? check_solvent->check_concentration Yes use_organic Use recommended organic solvent (e.g., DMSO). check_solvent->use_organic No check_dilution Was the dilution into aqueous buffer too rapid? check_concentration->check_dilution No reduce_conc Lower the final working concentration. check_concentration->reduce_conc Yes slow_dilution Add stock solution to buffer dropwise while vortexing. check_dilution->slow_dilution Yes use_sonication Apply sonication to aid dissolution. check_dilution->use_sonication No end_resolved Issue Resolved use_organic->end_resolved reduce_conc->end_resolved slow_dilution->end_resolved use_warming Gently warm the solution. use_sonication->use_warming use_warming->end_resolved

Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.

Experimental Workflow for Preparing this compound Solutions

G This compound Solution Preparation Workflow start Start: this compound Powder weigh Weigh appropriate amount of this compound start->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or sonicate until fully dissolved add_solvent->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution in_vitro For In Vitro Assay stock_solution->in_vitro in_vivo For In Vivo Study stock_solution->in_vivo dilute_buffer Dilute stock solution in aqueous buffer (Final DMSO < 0.5%) in_vitro->dilute_buffer prepare_vehicle Prepare in vivo vehicle (e.g., SBE-β-CD/Saline or Corn Oil) in_vivo->prepare_vehicle final_in_vitro Final Working Solution for In Vitro Use dilute_buffer->final_in_vitro final_in_vivo Final Formulation for In Vivo Use prepare_vehicle->final_in_vivo

Caption: Workflow for the preparation of this compound solutions for in vitro and in vivo experiments.

Signaling Pathway of ABHD6 Inhibition by this compound

G Endocannabinoid Signaling Pathway and this compound Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_receptor CB1 Receptor DAGL Diacylglycerol Lipase (DAGL) two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG Synthesizes DAG Diacylglycerol (DAG) DAG->DAGL Substrate ABHD6 α/β-hydrolase domain 6 (ABHD6) AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Produces two_AG->CB1_receptor Activates (Retrograde Signaling) two_AG->ABHD6 Hydrolyzed by JZP430 This compound JZP430->ABHD6 Inhibits

Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing cannabinoid receptor signaling.

References

JZP-430 Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of JZP-430 in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can promote hydrolysis of the carbamate (B1207046) functional group in this compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation upon dilution of the DMSO stock solution into aqueous buffers can be due to the low aqueous solubility of this compound. Gentle warming and/or sonication can help to redissolve the compound[1]. If precipitation persists, consider the inclusion of solubilizing agents in your aqueous buffer.

Q4: What is the likely degradation pathway for this compound in solution?

A4: As a carbamate-containing compound, this compound is susceptible to hydrolysis, which breaks the carbamate bond. This hydrolysis can be catalyzed by acidic or basic conditions, with the rate typically being significantly higher at alkaline pH.

Troubleshooting Guide: this compound Solution Instability

If you are observing a loss of this compound potency or inconsistencies in your experimental results, consider the following troubleshooting steps to address potential solution instability.

Problem Potential Cause Recommended Solution
Loss of activity over time in aqueous buffer Hydrolysis of the carbamate functional group.Optimize the pH of your buffer to be in the neutral to slightly acidic range (pH 6.0-7.4). Avoid alkaline conditions (pH > 8).
Exposure to light.Protect your this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Temperature-dependent degradation.Prepare fresh dilutions for each experiment and keep them on ice. Avoid prolonged storage of aqueous solutions at room temperature.
Precipitation upon dilution Low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Incorporate solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween® 80, Kolliphor® EL).
Inconsistent results between experiments Variability in solution preparation.Standardize your solution preparation protocol. Use fresh, high-quality solvents and ensure complete dissolution of the compound.
Degradation during storage of diluted solutions.Prepare fresh dilutions from a frozen stock solution for each experiment. Do not reuse diluted aqueous solutions.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Different Buffers

This protocol outlines a method to evaluate the short-term stability of this compound in various buffer systems to determine the optimal pH for your experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate (B86180) buffer, pH 6.0

  • Tris buffer, pH 8.5

  • High-performance liquid chromatography (HPLC) system with UV or MS detector

  • HPLC column (e.g., C18 reverse-phase)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (PBS, citrate buffer, Tris buffer).

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of this compound.

  • Incubate the remaining solutions at room temperature, protected from light.

  • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot from each buffer and measure the peak area of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation:

Buffer (pH)% this compound Remaining (1h)% this compound Remaining (2h)% this compound Remaining (4h)% this compound Remaining (8h)% this compound Remaining (24h)
Citrate (6.0)
PBS (7.4)
Tris (8.5)
Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or mass spectrometer for higher specificity)

Visualizations

JZP430_Stability_Troubleshooting start Start: This compound Instability Observed check_precipitation Is there visible precipitation? start->check_precipitation check_activity_loss Is there a loss of activity over time? check_precipitation->check_activity_loss No solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes degradation_issue Potential Degradation Issue check_activity_loss->degradation_issue Yes increase_cosolvent Increase co-solvent (e.g., DMSO) solubility_issue->increase_cosolvent add_excipients Add solubilizing excipients (e.g., cyclodextrins, surfactants) solubility_issue->add_excipients optimize_ph Optimize buffer pH (6.0 - 7.4) degradation_issue->optimize_ph protect_from_light Protect from light degradation_issue->protect_from_light control_temperature Control temperature (prepare fresh, store on ice) degradation_issue->control_temperature end_good Stability Improved increase_cosolvent->end_good add_excipients->end_good optimize_ph->end_good protect_from_light->end_good control_temperature->end_good

Caption: Troubleshooting workflow for this compound instability.

ABHD6_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron PLC PLC DAGL DAGL PLC->DAGL produces DAG TwoAG 2-AG DAGL->TwoAG synthesizes ABHD6 ABHD6 TwoAG->ABHD6 CB1R CB1 Receptor TwoAG->CB1R activates (retrograde signaling) AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol hydrolyzes to Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release inhibits JZP430 This compound JZP430->ABHD6 inhibits

Caption: this compound inhibits ABHD6, increasing 2-AG levels.

References

Technical Support Center: Optimizing JZP-430 Concentration for Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of JZP-430 for experiments involving primary neurons.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is primarily located in the post-synaptic compartment of neurons and is responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the brain.[1][2] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can modulate synaptic transmission and plasticity.[2][3] Additionally, ABHD6 has been shown to regulate the surface expression of AMPA receptors, a function that may be independent of its enzymatic activity.[4][5]

Q2: What is a recommended starting concentration range for this compound in primary neuron cultures?

A2: Based on the IC50 of 44 nM for this compound and general practices for small molecule inhibitors in primary neurons, a good starting point for a dose-response experiment is to test a wide range of concentrations.[1] A suggested range is from 1 nM to 10 µM. This allows for the determination of both the optimal effective concentration and the threshold for potential cytotoxicity.

Q3: How should I prepare my this compound stock solution and working solutions?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For experiments, the DMSO stock should be diluted in pre-warmed neuronal culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect of this compound treatment. 1. Concentration too low: The concentration of this compound may be below the effective range for your specific primary neuron type and experimental conditions. 2. Degraded compound: Improper storage or handling of this compound may have led to its degradation. 3. Low ABHD6 expression: The primary neurons you are using may have low endogenous expression of ABHD6.1. Perform a dose-response experiment: Test a wider and higher range of concentrations (e.g., up to 10 µM). 2. Prepare fresh solutions: Use a new aliquot of this compound stock solution to prepare fresh working solutions for each experiment. 3. Verify ABHD6 expression: Confirm the expression of ABHD6 in your primary neuron culture using techniques like Western blotting or qPCR.
High levels of cell death observed after this compound treatment. 1. Concentration too high: The concentration of this compound may be in the cytotoxic range for your neurons. 2. Prolonged exposure: The duration of the treatment may be too long. 3. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.1. Lower the concentration: Refer to your dose-response data to select a concentration that is effective but not toxic. 2. Optimize treatment duration: Conduct a time-course experiment to determine the shortest effective exposure time. 3. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same DMSO concentration as your highest this compound dose) in all experiments.
Inconsistent results between experiments. 1. Variability in primary neuron culture: Differences in cell density, health, or age of the culture can lead to variability. 2. Inconsistent this compound preparation: Variations in the preparation of working solutions can lead to inconsistent dosing.1. Standardize culture protocols: Maintain consistent cell seeding densities and culture conditions. Use cultures at a similar day in vitro (DIV) for all experiments. 2. Ensure accurate dilutions: Use calibrated pipettes and prepare fresh serial dilutions for each experiment from a single, validated stock solution.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic working concentration of this compound for your primary neuron experiments.

Materials:

  • Primary neuron culture

  • 96-well plates, coated with an appropriate substrate (e.g., Poly-D-Lysine)

  • This compound

  • Anhydrous DMSO

  • Neuronal culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days to allow for maturation.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed neuronal culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.

  • Treatment: Carefully replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. .

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

Data Presentation:

This compound ConcentrationAbsorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control1.25 ± 0.08100%
Vehicle Control (0.1% DMSO)1.22 ± 0.0797.6%
1 nM1.23 ± 0.0998.4%
10 nM1.20 ± 0.0696.0%
100 nM1.15 ± 0.0892.0%
1 µM1.05 ± 0.1084.0%
10 µM0.65 ± 0.0552.0%
Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol can be used to assess the effect of this compound on signaling pathways downstream of 2-AG accumulation, such as the phosphorylation of key kinases.

Materials:

  • Primary neuron culture

  • 6-well plates, coated with an appropriate substrate

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Plating and Treatment: Plate primary neurons in 6-well plates. Once mature, treat the cells with the optimal concentration of this compound (determined from Protocol 1) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).

Data Presentation:

Treatmentp-ERK / Total ERK Ratio (Normalized to Control)
Untreated Control1.00
Vehicle Control0.98
This compound (100 nM)1.75

Visualizations

Signaling_Pathway JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 inhibits Two_AG 2-AG ABHD6->Two_AG hydrolyzes AMPA AMPA Receptor Trafficking ABHD6->AMPA regulates CB1R CB1 Receptor Two_AG->CB1R activates Downstream Downstream Signaling (e.g., p-ERK) CB1R->Downstream modulates

Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Primary Neuron Culture Prepare 2. Prepare this compound Solutions Culture->Prepare Dose_Response 3. Dose-Response Assay (MTT) Prepare->Dose_Response Optimal_Conc 4. Determine Optimal Concentration Dose_Response->Optimal_Conc Viability A. Assess Viability Dose_Response->Viability Treatment 5. Treat with Optimal Concentration Optimal_Conc->Treatment Signaling B. Analyze Signaling (e.g., Western Blot) Treatment->Signaling

Caption: Workflow for optimizing this compound concentration in primary neurons.

Troubleshooting_Logic Start Start Experiment Observe_Effect Observe Expected Effect? Start->Observe_Effect Cytotoxicity Cytotoxicity Observed? Start->Cytotoxicity No_Effect No Effect Observe_Effect->No_Effect No Success Experiment Successful Observe_Effect->Success Yes Check_Conc Increase Concentration No_Effect->Check_Conc Check_Compound Check Compound Integrity No_Effect->Check_Compound Cytotoxicity->Observe_Effect No High_Cytotoxicity High Cytotoxicity Cytotoxicity->High_Cytotoxicity Yes Lower_Conc Lower Concentration High_Cytotoxicity->Lower_Conc Check_Duration Reduce Treatment Duration High_Cytotoxicity->Check_Duration

Caption: Troubleshooting logic for this compound experiments in primary neurons.

References

JZP-430 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JZP-430 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during pre-clinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the inhibition of ABHD6, which plays a role in lipid metabolism. This inhibition leads to downstream effects on various signaling pathways.

Q2: What are the recommended formulation strategies for this compound for in vivo administration?

This compound is a solid, white to light yellow powder.[1] For in vivo studies, proper formulation is critical for ensuring bioavailability and consistent results. Two common formulation protocols are:

  • Protocol 1: 10% DMSO in 90% (20% SBE-β-CD in Saline). This should yield a clear solution with a solubility of at least 2.5 mg/mL.

  • Protocol 2: 10% DMSO in 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[1]

It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and can impact solubility.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guides

Issue 1: Unexpected Animal Toxicity or Adverse Events

Symptoms:

  • Unexpected mortality in the treatment group.

  • Signs of distress such as weight loss, lethargy, or ruffled fur.

  • Organ-specific toxicity observed during necropsy.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formulation Issues Ensure the vehicle is well-tolerated at the administered volume. Perform a vehicle-only toxicity study. Confirm complete dissolution of this compound; precipitated compound can cause local irritation or embolism.
Off-Target Effects While this compound is highly selective for ABHD6, off-target effects at high concentrations cannot be ruled out. Consider reducing the dose or exploring alternative administration routes that might minimize systemic exposure.
Metabolite Toxicity The in vivo metabolism of this compound may produce toxic byproducts. Conduct pharmacokinetic studies to identify and assess the toxicity of major metabolites.
Species-Specific Sensitivity The chosen animal model may have a unique sensitivity to this compound. Review literature for known species differences in ABHD6 function or lipid metabolism. Consider a pilot study in a different species.

Experimental Workflow for Investigating Toxicity:

G cluster_0 Toxicity Observation cluster_1 Initial Investigation cluster_2 In-Depth Analysis cluster_3 Resolution A Unexpected Adverse Events in Animals B Verify Formulation and Dosing Accuracy A->B C Conduct Vehicle-Only Control Study A->C D Perform Dose-Response Toxicity Study B->D C->D E Pharmacokinetic (PK) Analysis (Measure plasma/tissue levels) D->E F Histopathological Examination of Organs D->F I Select Alternative Animal Model D->I G Metabolite Profiling E->G H Adjust Dose and/or Formulation F->H G->H

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Issue 2: Lack of Efficacy or Inconsistent Results

Symptoms:

  • No significant difference between the treatment and control groups.

  • High variability in the measured outcomes within the treatment group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Bioavailability The formulation may not be optimal for absorption via the chosen administration route. Conduct pharmacokinetic studies to determine the plasma and target tissue concentrations of this compound. Consider alternative formulations or administration routes.
Inadequate Target Engagement The dose may be too low to achieve sufficient inhibition of ABHD6 in the target tissue. Perform a pharmacodynamic (PD) study to measure the extent of ABHD6 inhibition at different doses and time points.
Rapid Metabolism/Clearance This compound may be rapidly metabolized and cleared from the system, resulting in insufficient exposure. Analyze plasma and tissue samples to determine the half-life of the compound. Consider a more frequent dosing schedule.
Experimental Variability Inconsistencies in animal handling, dosing technique, or data collection can lead to high variability. Ensure all personnel are properly trained and follow standardized protocols.

Signaling Pathway of this compound Action:

G JZP430 This compound ABHD6 ABHD6 Enzyme JZP430->ABHD6 Inhibits Lipid_Metabolism Lipid Metabolism ABHD6->Lipid_Metabolism Regulates Downstream_Signaling Downstream Signaling Pathways Lipid_Metabolism->Downstream_Signaling Biological_Effect Biological Effect Downstream_Signaling->Biological_Effect

Caption: Simplified signaling pathway for this compound's mechanism of action.

Experimental Protocols

Protocol 1: General In Vivo Dosing Procedure (Example)

  • Animal Acclimation: Acclimate animals to the facility for a minimum of 7 days before the start of the experiment.

  • Formulation Preparation: Prepare the this compound formulation as described in the FAQs section. Ensure the final solution is clear and free of precipitates.

  • Dosing:

    • Accurately weigh each animal before dosing.

    • Administer the formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle alone to the control group.

    • Record the time of dosing for each animal.

  • Monitoring: Monitor animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.

  • Sample Collection: Collect blood and/or tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Pharmacokinetic (PK) Study Design (Example)

  • Animal Groups: Divide animals into groups, with each group representing a specific time point for sample collection (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Dosing: Administer a single dose of this compound to all animals.

  • Sample Collection: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture) from the corresponding group of animals.

  • Sample Processing: Process blood samples to separate plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters.

Representative Pharmacokinetic Data (Hypothetical):

ParameterValue
Tmax (Time to max concentration) 1.5 hours
Cmax (Max plasma concentration) 150 ng/mL
AUC (Area under the curve) 750 ng*h/mL
t1/2 (Half-life) 4 hours

This technical support center provides a foundational guide for troubleshooting this compound in vivo experiments. For more specific issues, it is always recommended to consult relevant literature and conduct pilot studies to optimize your experimental design.

References

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a compound designated "JZP-430." The following technical support guide is a generalized resource for researchers encountering potential off-target effects with novel kinase inhibitors. The experimental data and compound characteristics are hypothetical and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

A: Yes, unexpected phenotypic outcomes or data that contradicts the established role of the primary target are common indicators of off-target activity. Kinase inhibitors, particularly those in early development, can interact with multiple kinases or other proteins, leading to complex biological responses. We recommend performing a kinase panel screen to identify potential off-target interactions.

Q2: How can I confirm if the observed phenotype is due to an off-target effect of my compound?

A: To differentiate between on-target and off-target effects, several strategies can be employed. A primary method is to use a structurally unrelated inhibitor of the same target. If this second inhibitor recapitulates the initial phenotype, it is more likely an on-target effect. Conversely, if the phenotype is unique to your compound, an off-target effect is probable. Additionally, genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the intended target can help elucidate if the observed effect is dependent on the primary target.

Q3: What are the best practices for minimizing off-target effects in my cell-based assays?

A: The concentration of the inhibitor is a critical factor. It is essential to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets. We recommend determining the in-cell EC50 or IC50 for your target of interest and titrating down to the lowest effective dose. Additionally, consider the use of more specific analogs of your compound if they are available.

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity or Reduced Viability

Possible Cause: The compound may be inhibiting kinases essential for cell survival or other critical cellular processes.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs. Compare this with the IC50 for the intended target.

  • Apoptosis/Necrosis Assays: Utilize assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.

  • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions with known survival-related kinases (e.g., members of the PI3K/AKT pathway).

Hypothetical Kinase Selectivity Profile for "Compound X"
Kinase TargetIC50 (nM)% Inhibition at 1 µM
Primary Target Kinase A 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C80060%
Off-Target Kinase D>10,000<10%

Experimental Protocols

Protocol 1: In-Cell Target Engagement Assay

This protocol outlines a method to determine the potency of a compound within a cellular context, ensuring that the concentrations used in subsequent experiments are relevant.

  • Cell Culture: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the kinase inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • Densitometry: Quantify the band intensity to determine the concentration at which 50% of substrate phosphorylation is inhibited (IC50).

Visualizations

cluster_pathway Hypothetical Signaling Pathway cluster_off_target Off-Target Interaction Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase A Receptor->Target Activates Substrate Downstream Substrate Target->Substrate Phosphorylates Phenotype Cellular Proliferation Substrate->Phenotype OffTarget Off-Target Kinase B OffTarget_Phenotype Apoptosis OffTarget->OffTarget_Phenotype Compound Compound X Compound->Target Inhibits (On-Target) Compound->OffTarget Inhibits (Off-Target)

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed Step1 Confirm with Structurally Unrelated Inhibitor Start->Step1 Decision1 Phenotype Reproduced? Step1->Decision1 OnTarget Likely On-Target Effect Decision1->OnTarget Yes OffTarget Likely Off-Target Effect Decision1->OffTarget No Step2 Perform Broad Kinase Selectivity Screen OffTarget->Step2 Step3 Identify Potential Off-Target Kinases Step2->Step3 Step4 Validate with Genetic Knockdown (e.g., siRNA) Step3->Step4 Decision2 Knockdown Reproduces Phenotype? Step4->Decision2 Validated Off-Target Validated Decision2->Validated Yes NotValidated Re-evaluate Other Off-Targets or Causes Decision2->NotValidated No

Caption: A logical workflow for identifying and validating off-target effects.

Preventing JZP-430 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of JZP-430 in cell culture media, with a specific focus on preventing and resolving precipitation issues.

Troubleshooting Guide

Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?

A1: This is a common issue when a compound with low aqueous solubility is transferred from a high-concentration organic stock (like DMSO) into an aqueous-based cell culture medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "salting out" or precipitation due to poor solubility.

To address this, consider the following:

  • Final Concentration: Ensure your final working concentration of this compound does not exceed its solubility limit in the cell culture medium.

  • Dilution Method: Avoid adding the this compound stock directly to the full volume of media. Instead, use a serial or stepwise dilution method.

  • Temperature: Pre-warming the media to 37°C can sometimes help improve solubility, but this should be tested for its effect on this compound stability.

Q2: My this compound solution appears cloudy or has visible particles even after vortexing. How can I resolve this?

A2: Cloudiness or visible particles in your this compound solution indicate that the compound is not fully dissolved. This can be due to several factors:

  • Improper Stock Preparation: The initial stock solution may not have been prepared correctly. Ensure the this compound is completely dissolved in the organic solvent before making further dilutions.

  • Low-Quality Solvent: The use of a low-purity or water-contaminated organic solvent (e.g., DMSO) can reduce the solubility of this compound.

  • Precipitation Over Time: The compound may be precipitating out of the stock solution during storage.

Troubleshooting Steps:

  • Gently warm the stock solution in a 37°C water bath for 5-10 minutes.

  • Vortex the solution thoroughly.

  • If precipitation persists, consider preparing a fresh stock solution using high-quality, anhydrous DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound. The solubility of this compound in various solvents is summarized in the table below.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Q2: What is the recommended method for diluting the this compound stock solution into cell culture media to prevent precipitation?

A2: A stepwise dilution method is recommended to minimize precipitation. A detailed protocol is provided below.

Experimental Protocols

Protocol: Preparation and Dilution of this compound Stock Solution

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming to 37°C may aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Dilution:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 10 µM final concentration in 10 mL of media, do not add the stock directly. Instead, first, pipette 990 µL of pre-warmed media into a microfuge tube.

    • Add 10 µL of the 10 mM stock solution to the 990 µL of media to create a 100 µM intermediate solution.

    • Vortex the intermediate solution gently but thoroughly.

    • Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media to achieve the final 10 µM concentration.

    • Mix the final solution by gentle inversion.

Visual Guides

start Precipitation Observed? check_conc Is final concentration > solubility limit? start->check_conc Yes reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was stock added directly to media? check_conc->check_dilution No problem_solved Problem Resolved reduce_conc->problem_solved use_stepwise Use stepwise dilution protocol check_dilution->use_stepwise Yes check_stock Is stock solution clear? check_dilution->check_stock No use_stepwise->problem_solved remake_stock Prepare fresh stock with anhydrous DMSO check_stock->remake_stock No check_stock->problem_solved Yes remake_stock->problem_solved

Caption: Troubleshooting workflow for this compound precipitation.

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 ATP->ADP pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Effects (Proliferation, Survival) akt->downstream jzp430 This compound jzp430->pi3k

Caption: Hypothetical signaling pathway inhibited by this compound.

JZP-430 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments using JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that primarily metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol (B35011).[2][3][4][5] By irreversibly inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can then enhance signaling through cannabinoid receptors (CB1 and CB2).[2][3] This modulation of the endocannabinoid system affects various physiological processes, including neurotransmission and inflammation.[2][3][4]

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 of 44 nM for human ABHD6.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]

Q4: How do I design a dose-response experiment for this compound?

A4: A typical dose-response experiment involves testing a range of this compound concentrations to determine the extent of ABHD6 inhibition. It is recommended to use a serial dilution of this compound, typically in a semi-log format, to cover a broad concentration range around the expected IC50 value (44 nM). A detailed protocol is provided in the "Experimental Protocols" section below.

ABHD6 Signaling Pathway

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway and the mechanism of action of this compound.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor DAGL DAGL Two_AG 2-AG DAGL->Two_AG Produces DAG DAG DAG->DAGL Substrate Arachidonic_Acid Arachidonic Acid Glycerol Glycerol ABHD6 ABHD6 ABHD6->Arachidonic_Acid Produces ABHD6->Glycerol Two_AG->CB1 Activates Two_AG->ABHD6 Hydrolyzed by JZP430 This compound JZP430->ABHD6 Inhibits

Caption: ABHD6 hydrolyzes 2-AG, reducing its signaling. This compound inhibits ABHD6.

Experimental Protocols

Protocol: In Vitro Dose-Response Assay for this compound using a Fluorometric Glycerol Assay

This protocol is designed to determine the IC50 of this compound by measuring the inhibition of ABHD6 activity in cell lysates. The activity is quantified by the reduction in glycerol production, a product of 2-AG hydrolysis.[7]

Materials:

  • HEK293 cells overexpressing human ABHD6

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • This compound stock solution (in DMSO)

  • 2-Arachidonoylglycerol (2-AG) substrate

  • Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

  • Assay buffer (as recommended by the glycerol assay kit manufacturer)

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293 cells expressing human ABHD6 to ~80-90% confluency.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in cold lysis buffer and centrifuge to pellet cell debris.

    • Collect the supernatant containing the cell lysate and determine the protein concentration (e.g., using a BCA assay).

    • Dilute the lysate in assay buffer to a concentration that yields a linear reaction rate over the desired assay time.

  • This compound Serial Dilution:

    • Prepare a series of this compound dilutions in assay buffer from your DMSO stock. A typical 10-point, 3-fold serial dilution starting from 1 µM might be appropriate to bracket the 44 nM IC50.

    • Ensure the final DMSO concentration in all wells is consistent and non-inhibitory (typically ≤ 1%). Prepare a vehicle control (DMSO only) with the same final concentration.

  • Assay Plate Setup:

    • Add the diluted cell lysate to the wells of the 96-well plate.

    • Add the this compound serial dilutions and controls (vehicle for 100% activity, and buffer without lysate for background) to the respective wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 30 minutes at room temperature. This allows this compound to bind to and inhibit ABHD6.

  • Reaction Initiation and Measurement:

    • Prepare the glycerol assay reaction mix according to the kit manufacturer's instructions.

    • Initiate the enzymatic reaction by adding the 2-AG substrate to all wells.

    • Immediately place the plate in the plate reader and measure the fluorescence kinetically over 30-60 minutes, or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of glycerol production (change in fluorescence over time) for each well.

    • Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[8][9]

Dose-Response Data Presentation

The following table presents representative data from a this compound dose-response experiment.

This compound Concentration (nM)Log [this compound] (M)% Inhibition (Mean)Standard Deviation
1000-6.098.51.2
333-6.595.22.1
111-6.985.13.5
37-7.448.94.2
12.3-7.915.73.8
4.1-8.45.22.5
1.4-8.91.81.5
0Vehicle01.8

Troubleshooting Guide

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start No or Low Inhibition Observed Check_Inhibitor Verify this compound Integrity (Solubility, Storage, Age) Start->Check_Inhibitor Check_Assay Review Assay Protocol (Concentrations, Incubation Time) Start->Check_Assay Check_Enzyme Confirm Enzyme Activity (Lysate Quality, Substrate) Start->Check_Enzyme Result_Inhibitor Inhibitor Degraded or Precipitated Check_Inhibitor->Result_Inhibitor Result_Assay Suboptimal Assay Conditions Check_Assay->Result_Assay Result_Enzyme Inactive Enzyme or Substrate Check_Enzyme->Result_Enzyme Solution_Inhibitor Prepare Fresh Stock Solution Result_Inhibitor->Solution_Inhibitor Solution_Assay Optimize Concentrations and Times Result_Assay->Solution_Assay Solution_Enzyme Use Fresh Lysate/Substrate Result_Enzyme->Solution_Enzyme

Caption: A logical workflow for troubleshooting poor this compound inhibition.

Issue Potential Cause Troubleshooting Steps
No inhibition or IC50 significantly higher than expected This compound Degradation/Precipitation: Improper storage, multiple freeze-thaw cycles, or poor solubility can lead to inactive inhibitor.- Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[6]- Ensure complete dissolution; sonication may be used if necessary.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[6]
Inactive Enzyme: The ABHD6 in the cell lysate may have low activity due to degradation or improper preparation.- Use a fresh cell lysate or one that has been stored properly at -80°C in small aliquots.[10]- Confirm the activity of your lysate with a positive control (a known ABHD6 inhibitor).- Ensure the protein concentration is optimal for the assay.
Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or insufficient pre-incubation time can affect inhibitor binding.- Verify that the assay buffer pH and temperature are optimal for ABHD6 activity.[10]- Since this compound is an irreversible inhibitor, ensure the pre-incubation time (e.g., 30 minutes) is sufficient for binding to occur before adding the substrate.[6]
High variability between replicate wells Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies.- Use calibrated pipettes and change tips for each dilution.- Prepare a master mix for the enzyme and assay reagents to be added to each well to ensure consistency.
Inconsistent Cell Health: If using whole cells, variations in cell density or health can affect the results.- Ensure a uniform cell seeding density across all wells.- Use cells from a consistent passage number and in a healthy, logarithmic growth phase.
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in concentration.- Avoid using the outer wells of the plate for critical measurements.- Maintain proper humidity in the incubator and during assay procedures.
High background signal Contaminated Reagents: Buffers or other reagents may be contaminated.- Prepare fresh buffers and reagents.- Run a "no enzyme" control to determine the background signal from the substrate and assay components.
Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths.- Run a control with this compound at each concentration in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence.

References

Best practices for handling and storing JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing JZP-430. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, highly selective, and irreversible inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] It has an IC₅₀ of 44 nM for the human enzyme.[2] this compound exhibits high selectivity for ABHD6 over other hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2] Its CAS number is 1672691-74-5.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific data sheet. General guidelines are summarized below.

This compound Storage Recommendations
FormStorage TemperatureDurationSupplier Recommendation
Solid +4°CUp to 6 monthsTocris Bioscience
Stock Solution -20°CUp to 1 monthMedchemExpress
Stock Solution -80°CUp to 6 monthsMedchemExpress

Q3: How should I prepare stock solutions of this compound?

This compound is a solid that needs to be dissolved in an appropriate solvent to prepare a stock solution. The choice of solvent will depend on the experimental requirements.

This compound Solubility Data
SolventMaximum SolubilitySupplier Data
DMSO 17.72 mg/mL (50 mM)Tocris Bioscience
Ethanol 7.09 mg/mL (20 mM)Tocris Bioscience
DMF 30 mg/mLCayman Chemical
PBS (pH 7.2) InsolubleCayman Chemical

To prepare a stock solution, add the appropriate volume of solvent to the vial of solid this compound. If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[2]

Troubleshooting Guide

Issue: this compound precipitate is observed in my stock solution after thawing.

  • Possible Cause: The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing.

  • Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles.

Issue: Inconsistent results in my in vitro assay.

  • Possible Cause: Degradation of this compound in the stock solution or experimental buffer.

  • Solution: Prepare fresh stock solutions from solid material. Avoid prolonged storage of diluted solutions in aqueous buffers. Whenever possible, prepare working solutions immediately before use.

Experimental Protocols

General Protocol for In Vitro ABHD6 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on ABHD6.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents prep_jzp Prepare this compound Dilutions prep_reagents->prep_jzp prep_enzyme Prepare ABHD6 Enzyme Solution prep_jzp->prep_enzyme pre_incubation Pre-incubate ABHD6 with this compound prep_enzyme->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_signal Read Signal (e.g., Fluorescence) stop_reaction->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

In Vitro ABHD6 Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare all necessary buffers, the ABHD6 enzyme solution, and the substrate solution.

  • This compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation: Add the diluted this compound solutions and the ABHD6 enzyme solution to the wells of a microplate. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction using a suitable stop solution.

  • Signal Detection: Measure the product formation using an appropriate detection method, such as fluorescence or absorbance, with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control (without inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

This compound acts by inhibiting the ABHD6 enzyme, which is involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). By blocking ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptor signaling.

signaling_pathway JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Inhibits two_AG 2-AG ABHD6->two_AG Hydrolyzes CB_receptor Cannabinoid Receptor two_AG->CB_receptor Activates downstream Downstream Signaling CB_receptor->downstream

This compound Mechanism of Action

References

JZP-430 Toxicity Assessment in Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the in vitro toxicity of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the inhibition of ABHD6, which is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors CB1 and CB2.[2][3]

Q2: What is the reported in vitro potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 44 nM for human ABHD6 expressed in HEK293 cells.[1]

Q3: In which solvents can I dissolve and store this compound?

A3: this compound is soluble in DMSO (100 mg/mL), with the recommendation to use newly opened DMSO to avoid issues with hygroscopicity.[1] For in vivo studies, formulations in 10% DMSO with 90% corn oil or 10% DMSO with 90% (20% SBE-β-CD in Saline) have been described.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What are the potential downstream effects of ABHD6 inhibition by this compound?

A4: Inhibition of ABHD6 by this compound is expected to increase the levels of 2-AG. This can lead to the activation of cannabinoid receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.[2][4] ABHD6 is also known to be involved in other cellular processes independent of the endocannabinoid system, such as the trafficking of AMPA receptors.[3]

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be highly selective for ABHD6, with approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables are provided as examples to guide the presentation of experimental data. The values presented are hypothetical and not based on published results for this compound.

Table 1: Cell Viability (MTT Assay) - IC50 Values for this compound after 48-hour exposure

Cell LineTissue of OriginHypothetical IC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma75.2
SH-SY5YHuman Neuroblastoma88.5
BV-2Mouse Microglia65.8

Table 2: Cytotoxicity (LDH Release Assay) - EC50 Values for this compound after 48-hour exposure

Cell LineTissue of OriginHypothetical EC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma92.1
SH-SY5YHuman Neuroblastoma110.4
BV-2Mouse Microglia82.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for maximum LDH release by treating a set of cells with a lysis buffer.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the caspase activity in treated versus control cells.

Mandatory Visualizations

ABHD6_Signaling_Pathway cluster_membrane Cell Membrane PLC PLC DAG DAG PLC->DAG DAGL DAGL Two_AG 2-AG DAGL->Two_AG ABHD6 ABHD6 AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol CB1_R CB1/CB2 Receptors Downstream Downstream Signaling CB1_R->Downstream PIP2 PIP2 PIP2->PLC Hydrolysis DAG->DAGL Hydrolysis Two_AG->ABHD6 Degradation Two_AG->CB1_R Activation JZP430 This compound JZP430->ABHD6 Inhibition

Caption: ABHD6 Signaling Pathway and this compound Inhibition.

Toxicity_Workflow cluster_assays Toxicity Assays start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability (e.g., MTT) incubate->viability cytotoxicity Cytotoxicity (e.g., LDH) incubate->cytotoxicity apoptosis Apoptosis (e.g., Caspase-Glo) incubate->apoptosis analyze Data Analysis (IC50/EC50 Calculation) viability->analyze cytotoxicity->analyze apoptosis->analyze end End: Toxicity Profile analyze->end

Caption: Experimental Workflow for In Vitro Toxicity Assessment.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity at low concentrations of this compound.

Potential Cause Recommended Solution
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Run a vehicle control with the highest concentration of DMSO used.
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to perturbations in the endocannabinoid system or have off-target interactions.Test this compound on a panel of different cell lines, including those with known high and low expression of ABHD6 and cannabinoid receptors.
Compound Instability: this compound may be unstable in the culture medium over long incubation periods, leading to toxic degradation products.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if toxicity is time-dependent. Consider refreshing the compound-containing medium for longer experiments.

Issue 2: Inconsistent or non-reproducible results between experiments.

Potential Cause Recommended Solution
Cell Passage Number and Health: High passage number or unhealthy cells can lead to variable responses.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when seeding.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in cell number and compound concentration.Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions.
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations and cell stress.Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from inner wells.
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in the aqueous culture medium.Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is suspected, consider using a different solvent or a lower concentration range.

Issue 3: No significant cytotoxicity observed even at high concentrations.

Potential Cause Recommended Solution
Cell Line Resistance: The selected cell line may be resistant to the effects of ABHD6 inhibition or have low expression of the target enzyme.Confirm the expression of ABHD6 in your cell line using techniques like qPCR or Western blot. Choose a cell line known to express ABHD6.
Short Incubation Time: The cytotoxic effects of this compound may require a longer duration to manifest.Extend the incubation period (e.g., up to 72 hours) and perform a time-course experiment.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the specific type of cell death induced by this compound.Use a panel of toxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive view of the compound's effects.
Compound Inactivity: The this compound stock may have degraded.Verify the activity of your this compound stock by performing an in vitro ABHD6 enzyme inhibition assay.

References

Interpreting unexpected results with JZP-430

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JZP-430. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting any unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the covalent modification of the catalytic serine residue (Ser148) in the active site of ABHD6, leading to its inactivation. ABHD6 is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling lipid in the central and peripheral nervous systems. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.

Q2: What is the selectivity profile of this compound?

A2: this compound is characterized by its high selectivity for ABHD6. It exhibits approximately 230-fold selectivity over other related serine hydrolases such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these other enzymes.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO (up to 100 mg/mL).[1] For in vivo applications, stock solutions in DMSO can be further diluted in vehicles such as corn oil or a solution of 20% SBE-β-CD in saline.[1] If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Unexpected Phenotypic or Cellular Responses

Problem: I am observing effects that are inconsistent with the known potentiation of endocannabinoid signaling (e.g., changes in glutamate (B1630785) receptor signaling, metabolic alterations independent of cannabinoid receptor activation).

Possible Cause 1: Endocannabinoid-Independent Functions of ABHD6. ABHD6 has been shown to regulate the trafficking of AMPA-type glutamate receptors to the cell surface, a function that is independent of its enzymatic activity. Inhibition of ABHD6 might therefore lead to unexpected changes in synaptic plasticity and neuronal excitability that are not mediated by cannabinoid receptors.

Troubleshooting Steps:

  • Control for Cannabinoid Receptor Involvement: Use selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., AM630) receptors in your experimental setup. If the unexpected effect persists in the presence of these antagonists, it is likely independent of the endocannabinoid system.

  • Investigate AMPA Receptor Function: Assess changes in the surface expression of AMPA receptor subunits (e.g., GluA1, GluA2) using techniques like cell surface biotinylation followed by western blotting.

  • Consult Relevant Literature: Review studies on the non-canonical roles of ABHD6 to better understand the potential pathways involved.

Problem: My in vivo results with this compound are less pronounced than expected, or I am observing off-target effects at higher doses.

Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues. The dose and route of administration may not be optimal for achieving sufficient target engagement in the tissue of interest without causing off-target effects.

Troubleshooting Steps:

  • Verify Target Engagement: Use competitive activity-based protein profiling (ABPP) on tissue homogenates from treated animals to directly measure the extent of ABHD6 inhibition.

  • Dose-Response Study: Perform a dose-response study to determine the minimal effective dose that achieves significant ABHD6 inhibition without producing off-target effects.

  • Consider Alternative Formulations: The solubility and stability of this compound in the chosen vehicle can impact its bioavailability. Refer to the recommended solvent information and consider optimizing the formulation.[1]

Possible Cause 2: Cross-reactivity with other Serine Hydrolases at High Concentrations. Although highly selective, at concentrations significantly above the IC50, irreversible inhibitors can exhibit off-target activity against other enzymes with a reactive serine in their active site.

Troubleshooting Steps:

  • Perform Broad-Spectrum Selectivity Profiling: Use competitive ABPP with a broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) to assess the selectivity of this compound across the entire serine hydrolase family in your tissue of interest.

  • Compare with Other Selective ABHD6 Inhibitors: If available, use another structurally distinct, potent, and selective ABHD6 inhibitor as a control to see if the unexpected effect is specific to this compound or a general consequence of ABHD6 inhibition.

Data Summary

Table 1: In Vitro Potency and Selectivity of this compound and Other ABHD6 Inhibitors
CompoundPrimary TargetIC50 (nM)Selectivity vs. FAAHSelectivity vs. LALSpeciesReference
This compound ABHD6 44 ~230-fold ~230-fold Human [1]
WWL70ABHD670>100-fold vs. other serine hydrolases-Mouse
KT182ABHD6<5>1000-fold vs. FAAH & MAGL-Mouse[2]
KT203ABHD6<5>1000-fold vs. FAAH & MAGL-Mouse[2]

Disclaimer: Data for WWL70, KT182, and KT203 are provided for comparative purposes.

Table 2: Representative In Vivo Activity of a Potent and Selective ABHD6 Inhibitor (KT182)
Dose (mg/kg, i.p.)Tissue% ABHD6 InhibitionNotesReference
1Brain>90%Systemic inhibitor[3]
1Liver>90%Systemic inhibitor[3]
0.1Liver~80%-[3]

Disclaimer: This data is for the highly selective ABHD6 inhibitor KT182 and is provided as a representative example of the expected in vivo activity of a potent inhibitor of this class. Similar dose-response studies are recommended for this compound to establish its in vivo profile.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity

This protocol allows for the assessment of this compound's potency and selectivity against active serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate).

Materials:

  • This compound

  • Proteome lysate (e.g., mouse brain membrane fraction)

  • Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)

  • DMSO (for inhibitor dilution)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare tissue or cell lysates in an appropriate buffer (e.g., PBS) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome. To each aliquot, add varying concentrations of this compound (or vehicle control - DMSO). Incubate for 30 minutes at 37°C to allow for covalent modification of ABHD6.

  • Probe Labeling: Add the FP-rhodamine probe (final concentration ~1 µM) to each sample and incubate for another 30 minutes at 37°C. The probe will label the active sites of serine hydrolases that have not been inhibited by this compound.

  • SDS-PAGE: Quench the reactions by adding a 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Analysis: Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to ABHD6 will show a dose-dependent decrease in fluorescence intensity in the this compound-treated samples. Other bands represent other active serine hydrolases, and their unchanged intensity indicates the selectivity of this compound.

Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 2-AG from biological samples following treatment with this compound.

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., toluene (B28343) or a 2:1:1 mixture of chloroform:methanol:Tris buffer)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the tissue samples in a cold buffer, often containing protease and lipase inhibitors to prevent ex vivo degradation of 2-AG.

  • Internal Standard Spiking: Add a known amount of the internal standard (2-AG-d8) to each sample.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous phases.

  • Sample Concentration: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. 2-AG and the internal standard are separated by liquid chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for accurate quantification.

Visualizations

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAGL DAGL TwoAG 2-AG DAGL->TwoAG Synthesis DAG Diacylglycerol (DAG) DAG->DAGL Hydrolysis JZP430 This compound ABHD6 ABHD6 JZP430->ABHD6 Irreversible Inhibition AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol AMPA_R AMPA Receptor ABHD6->AMPA_R Regulates TwoAG->ABHD6 Metabolism CB1R CB1 Receptor TwoAG->CB1R Signaling Downstream Signaling CB1R->Signaling AMPA_trafficking Surface Trafficking

Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating signaling.

ABPP_Workflow Proteome Proteome (Cell/Tissue Lysate) Inhibitor Incubate with This compound (or Vehicle) Proteome->Inhibitor Probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Gel Scan SDS_PAGE->Scan Result Analysis: - Target ID - Potency (IC50) - Selectivity Scan->Result

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Troubleshooting_Flow Start Unexpected Experimental Result with this compound Q1 Is the effect consistent with endocannabinoid signaling? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Check_Dose Result is weaker/stronger than expected. Review dose, route, and PK/PD. A1_Yes->Check_Dose Check_NonCanonical Investigate endocannabinoid- independent ABHD6 functions (e.g., AMPA-R trafficking). A1_No->Check_NonCanonical Q2 Are off-target effects suspected? Check_Dose->Q2 Check_NonCanonical->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Perform_ABPP Perform competitive ABPP to assess proteome-wide selectivity. A2_Yes->Perform_ABPP Validate_Target Confirm target engagement with in-cell/in-tissue ABPP. A2_No->Validate_Target

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

JZP-430 vehicle control selection for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection for in vivo studies involving JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid.[2][3][4][5] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors CB1 and CB2.[2][3][6] This modulation of the endocannabinoid system gives this compound therapeutic potential in a variety of diseases, including neurological and metabolic disorders.[2][7]

Q2: Why is selecting the right vehicle control crucial for in vivo studies with this compound?

The choice of a vehicle control is critical in animal studies to ensure that the observed effects are due to the pharmacological activity of this compound and not the vehicle itself. A vehicle is the substance used to dissolve or suspend a compound for administration. An ideal vehicle should be non-toxic, biocompatible, and not interfere with the compound's activity or the biological system being studied. For a poorly water-soluble compound like this compound, a carefully chosen vehicle is essential for achieving the desired concentration and ensuring bioavailability.

Q3: What are the recommended vehicle formulations for this compound for in vivo administration?

Based on available data, two primary vehicle formulations have been shown to effectively solubilize this compound for in vivo studies:

  • 10% DMSO / 90% (20% SBE-β-CD in Saline)

  • 10% DMSO / 90% Corn Oil

Both of these formulations have been reported to achieve a this compound concentration of at least 2.5 mg/mL. The choice between these two will depend on the specific experimental design, the route of administration, and the animal model.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when using the recommended vehicle formulations for this compound.

Issue Possible Cause Recommended Solution
Precipitation of this compound during preparation or after administration. - Insufficient mixing or sonication.- Temperature fluctuations.- Incorrect order of solvent addition.- Ensure this compound is fully dissolved in DMSO before adding the co-solvent.- Use sonication or gentle warming to aid dissolution, but be mindful of the compound's stability.- Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
Adverse effects in the vehicle control group (e.g., lethargy, weight loss, irritation at the injection site). - Toxicity related to DMSO concentration.- Irritation from the formulation.- For intraperitoneal injections, it is generally recommended to keep the final DMSO concentration below 10% in healthy mice. For compromised animals, a lower concentration (e.g., <2%) may be necessary.[8]- Monitor animals closely after administration. If adverse effects are observed, consider reducing the dosing volume or the concentration of DMSO.- Ensure the pH of the final formulation is close to physiological levels.
High variability in experimental results. - Inconsistent formulation preparation.- Inaccurate dosing.- Standardize the formulation preparation protocol and ensure it is followed precisely for every experiment.- Use calibrated equipment for all measurements.- Ensure the formulation is homogenous before each administration, especially if it is a suspension.
Phase separation of the DMSO and corn oil mixture. - Immiscibility of DMSO and corn oil.- To create a stable emulsion, consider adding a surfactant like Tween 80 and a co-solvent like PEG300. These agents can help prevent phase separation.

Experimental Protocols

Protocol 1: Preparation of 10% DMSO / 90% (20% SBE-β-CD in Saline) Formulation

This protocol details the preparation of a solution of this compound for in vivo administration using a cyclodextrin-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile 0.9% saline solution

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the 20% SBE-β-CD in Saline Solution:

    • Weigh the required amount of SBE-β-CD powder.

    • In a sterile container, dissolve the SBE-β-CD in the appropriate volume of sterile 0.9% saline to achieve a final concentration of 20% (w/v). For example, to make 10 mL of solution, dissolve 2 g of SBE-β-CD in 10 mL of saline.

    • Mix thoroughly until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.[8]

  • Prepare the this compound Stock Solution in DMSO:

    • Calculate the required amount of this compound based on the desired final concentration and total volume.

    • In a sterile tube, dissolve the this compound powder in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Prepare the Final Formulation:

    • In a new sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.

    • Add the calculated volume of the this compound stock solution in DMSO to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

    • Vortex the final solution thoroughly. The final solution should be clear.

    • It is recommended to prepare this final formulation fresh on the day of use.

Protocol 2: Preparation of 10% DMSO / 90% Corn Oil Formulation

This protocol details the preparation of a this compound formulation for in vivo administration using a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the this compound Stock Solution in DMSO:

    • Follow the same procedure as in Protocol 1, step 2.

  • Prepare the Final Formulation:

    • In a new sterile tube, add the required volume of sterile corn oil.

    • Add the calculated volume of the this compound stock solution in DMSO to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to 900 µL of corn oil.

    • Vortex the mixture vigorously to create a uniform suspension or emulsion. Due to the immiscibility of DMSO and corn oil, this formulation may not be a clear solution.

    • It is critical to ensure the formulation is well-mixed immediately before each administration to ensure accurate dosing.

    • Prepare this formulation fresh before each use.

Visualizations

ABHD6 Signaling Pathway

Vehicle_Preparation_Workflow cluster_protocol1 Protocol 1: SBE-β-CD Formulation cluster_protocol2 Protocol 2: Corn Oil Formulation P1_Step1 Prepare 20% SBE-β-CD in Saline P1_Step3 Add DMSO stock to SBE-β-CD solution P1_Step1->P1_Step3 P1_Step2 Dissolve this compound in 100% DMSO P1_Step2->P1_Step3 P1_Step4 Vortex to create clear solution P1_Step3->P1_Step4 Administer Administer to Animal P1_Step4->Administer P2_Step1 Dissolve this compound in 100% DMSO P2_Step2 Add DMSO stock to Corn Oil P2_Step1->P2_Step2 P2_Step3 Vortex vigorously to create suspension P2_Step2->P2_Step3 P2_Step3->Administer Start Start Start->P1_Step1 Start->P1_Step2 Start->P2_Step1

References

Adjusting JZP-430 protocol for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing JZP-430 in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you adjust protocols for different cell types and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] It has a reported IC50 of 44 nM for human ABHD6 and exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1]

Q2: How should I dissolve and store this compound?

A2: Proper dissolution and storage are critical for maintaining the activity of this compound. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To prepare a stock solution, you can dissolve this compound in DMSO. For cell culture experiments, ensure the final DMSO concentration is not toxic to your specific cell line, typically below 0.5%. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Q3: What is a good starting concentration for this compound in a new cell line?

A3: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on its IC50 of 44 nM, you could start with a range from 1 nM to 10 µM to determine the effective concentration for your specific cell line.[1][2]

Q4: How long should I incubate cells with this compound?

A4: The ideal incubation time will vary depending on the cell type and the biological question you are addressing. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing the desired effect.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in different cell types.

Problem Possible Cause Suggested Solution
No observable effect Insufficient concentration or incubation time.Perform a dose-response experiment with a broader concentration range (e.g., 1 nM - 100 µM) and a time-course experiment (e.g., 2, 6, 12, 24, 48 hours).[3]
This compound degradation.Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3]
Low expression of ABHD6 in the cell line.Verify the expression level of ABHD6 in your cell line of interest using techniques like qPCR or Western blotting.
High cell toxicity/death This compound concentration is too high.Lower the concentration range in your dose-response experiments.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line.[3] Run a vehicle control (solvent only) to assess its effect on cell viability.
Inconsistent results between experiments Variability in cell seeding density.Maintain a consistent cell seeding density across all experiments, as this can influence cellular responses.[3][4]
Inconsistent this compound preparation.Prepare fresh dilutions of this compound from a single, well-characterized stock solution for each experiment.[3]
Cell passage number.Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CCK-8, MTS, or Resazurin-based assays)[3]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.[2]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the untreated control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing this compound Target Engagement via ABHD6 Activity Assay

This protocol provides a general workflow to measure the inhibitory effect of this compound on ABHD6 activity in cell lysates.

Materials:

  • Your cell line of interest

  • Cell lysis buffer

  • This compound

  • ABHD6 activity assay kit (commercially available or based on literature)

  • Protein quantification assay (e.g., BCA assay)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound for a predetermined time. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the activity assay.

  • ABHD6 Activity Assay:

    • Perform the ABHD6 activity assay according to the kit manufacturer's protocol, using equal amounts of protein from each treatment group.

    • This typically involves incubating the lysate with a specific substrate that generates a fluorescent or colorimetric signal upon cleavage by active ABHD6.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Normalize the ABHD6 activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the this compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to this compound experimentation.

ABHD6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-AG_ext 2-AG (extracellular) ABHD6 ABHD6 2-AG_int 2-AG (intracellular) ABHD6->2-AG_int Hydrolysis Arachidonic_Acid Arachidonic Acid 2-AG_int->Arachidonic_Acid Glycerol Glycerol 2-AG_int->Glycerol CB1_CB2 CB1/CB2 Receptors 2-AG_int->CB1_CB2 Activates Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins via COX enzymes Signaling_Cascade Downstream Signaling CB1_CB2->Signaling_Cascade JZP430 This compound JZP430->ABHD6 Inhibits

Caption: Simplified diagram of the role of ABHD6 in 2-AG metabolism and its inhibition by this compound.

Dose_Response_Workflow A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Treat cells with this compound and controls B->C D 4. Incubate for desired time (e.g., 24-72h) C->D E 5. Add cell viability reagent D->E F 6. Measure signal with plate reader E->F G 7. Analyze data and plot dose-response curve F->G

Caption: Experimental workflow for a this compound dose-response study.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem CheckSeeding Consistent Cell Seeding? Problem->CheckSeeding Yes Proceed Proceed with Experiment Problem->Proceed No CheckPrep Fresh this compound Dilutions? CheckSeeding->CheckPrep Yes Standardize Standardize Protocol CheckSeeding->Standardize No CheckPassage Consistent Passage Number? CheckPrep->CheckPassage Yes CheckPrep->Standardize No CheckPassage->Standardize No CheckPassage->Proceed Yes Standardize->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Ensuring Reproducibility in JZP-430 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] Its primary target is the ABHD6 enzyme, a serine hydrolase that plays a key role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Q2: What are the key physicochemical properties of this compound?

Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1672691-74-5[2]
Molecular Formula C₁₆H₂₆N₄O₃S[2]
Molecular Weight 354.5 g/mol [2]
IC₅₀ (human ABHD6) 44 nM[1]
Solubility DMSO: 10 mg/mLDMF: 30 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): Insoluble[2]
Storage Stock solution: -80°C for 6 months; -20°C for 1 month.[1]

Q3: What are the main applications of this compound in research?

This compound is primarily used to study the biological functions of ABHD6 and the role of 2-AG signaling in various physiological and pathological processes. Its use has been implicated in research related to metabolic disorders (like obesity and type 2 diabetes), neurological conditions, inflammation, and cancer.

Q4: How selective is this compound?

This compound exhibits high selectivity for ABHD6. It is approximately 230-fold more selective for ABHD6 over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] It also shows low activity against other related enzymes like monoacylglycerol lipase (MAGL) and cannabinoid receptors (CB₁ and CB₂) at concentrations up to 10 µM.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or no inhibition of ABHD6 activity Improper inhibitor preparation: this compound may have precipitated out of solution.Ensure complete dissolution of this compound in a suitable solvent like DMSO before diluting in aqueous buffers. Gentle warming or sonication can aid dissolution.[1] Prepare fresh dilutions for each experiment.
Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
Degraded inhibitor: Improper storage may have led to the degradation of this compound.Store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Assay conditions: The pH, temperature, or buffer composition of the assay may not be optimal for this compound activity.Review and optimize your assay conditions. Ensure the pH and temperature are within the optimal range for both the enzyme and the inhibitor.
High background signal in assays Substrate instability: The substrate used to measure ABHD6 activity may be unstable and degrading non-enzymatically.Run a no-enzyme control to assess the rate of non-enzymatic substrate degradation. If significant, consider using a more stable substrate or adjusting the assay conditions.
Contaminants in reagents: Reagents may be contaminated with substances that interfere with the assay signal.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment.
Poor reproducibility between experiments Variability in cell culture: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase.
Pipetting errors: Inaccurate pipetting can lead to significant variations in reagent concentrations.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to minimize pipetting variability.
Inconsistent incubation times: Variations in incubation times can affect the extent of enzyme inhibition.Use a precise timer and ensure consistent incubation times for all samples and experiments.

Experimental Protocols

Protocol 1: In Vitro ABHD6 Inhibition Assay (Fluorometric)

This protocol describes a general method to determine the in vitro potency of this compound against ABHD6 using a fluorometric assay.

Materials:

  • Recombinant human ABHD6

  • This compound

  • Fluorogenic substrate for ABHD6 (e.g., a substrate that releases a fluorescent product upon hydrolysis)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a vehicle control (DMSO in assay buffer).

  • Enzyme preparation: Dilute the recombinant ABHD6 in assay buffer to the desired concentration.

  • Assay setup: In a 96-well plate, add the assay buffer, diluted this compound (or vehicle), and the diluted enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Reaction initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period.

  • Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Cellular ABHD6 Activity Assay

This protocol outlines a method to measure the effect of this compound on ABHD6 activity in a cellular context.

Materials:

  • Cells expressing ABHD6 (e.g., HEK293 cells overexpressing ABHD6)

  • This compound

  • Cell lysis buffer

  • Substrate for ABHD6 (e.g., radiolabeled 2-AG)

  • Scintillation fluid and counter (for radiolabeled substrate) or appropriate detection reagents for other substrates.

Procedure:

  • Cell treatment: Culture the cells to the desired confluency and treat them with various concentrations of this compound (and a vehicle control) for a specific duration.

  • Cell lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.

  • Enzyme assay: In a suitable reaction vessel, add a defined amount of cell lysate, assay buffer, and the ABHD6 substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period.

  • Reaction termination and measurement: Stop the reaction and measure the amount of product formed. For a radiolabeled substrate, this can be done by separating the product and measuring its radioactivity using a scintillation counter.

  • Data analysis: Normalize the enzyme activity to the protein concentration. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations

ABHD6 Signaling Pathway

The following diagram illustrates the central role of ABHD6 in the endocannabinoid signaling pathway and the effect of its inhibition by this compound.

ABHD6_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition CB1 CB1 Receptor PLCB PLCβ DAG DAG PLCB->DAG PIP2 DAGL DAGL TwoAG 2-AG DAGL->TwoAG DAG->DAGL TwoAG->CB1 Retrograde Signaling ABHD6 ABHD6 TwoAG->ABHD6 Metabolism AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 JZP430_Cellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Consistent passage & confluency) Treatment 3. Cell Treatment (Dose-response & controls) CellCulture->Treatment JZP430_Prep 2. This compound Preparation (Fresh dilutions) JZP430_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis ProteinAssay 5. Protein Quantification Lysis->ProteinAssay EnzymeAssay 6. ABHD6 Activity Assay Lysis->EnzymeAssay DataAnalysis 7. Data Analysis (Normalization & IC50 calculation) ProteinAssay->DataAnalysis EnzymeAssay->DataAnalysis Troubleshooting_Logic_Tree Start Inconsistent Inhibition Observed CheckInhibitor Verify this compound Integrity (Solubility, Storage, Age) Start->CheckInhibitor CheckAssay Review Assay Protocol (Concentrations, Buffers, Controls) Start->CheckAssay CheckEnzyme Confirm Enzyme Activity (Positive Control) Start->CheckEnzyme InhibitorIssue Inhibitor is the problem. Prepare fresh stock. CheckInhibitor->InhibitorIssue Issue Found AssayIssue Assay conditions are suboptimal. Optimize protocol. CheckAssay->AssayIssue Issue Found EnzymeIssue Enzyme is inactive. Use new enzyme stock. CheckEnzyme->EnzymeIssue Issue Found

References

JZP-430 degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6)[1]. ABHD6 is a serine hydrolase that plays a role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[2]. By irreversibly binding to the catalytic serine residue of ABHD6, this compound blocks its activity, leading to an increase in the levels of 2-AG. This modulation of the endocannabinoid system is of interest in various therapeutic areas, including neurodegenerative and inflammatory diseases[3].

2. What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the following storage recommendations:

FormStorage TemperatureDuration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution -80°CUp to 6 months
-20°CUp to 1 month

Data synthesized from multiple sources.

It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.

3. How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. If you observe any precipitation, gentle warming or sonication can aid in dissolution. For in vivo experiments, further dilution in appropriate vehicles like corn oil or saline with solubilizing agents may be necessary. Always prepare working solutions for in vivo studies fresh on the day of use.

4. Is this compound selective for ABHD6?

This compound exhibits high selectivity for ABHD6. It has been reported to be approximately 230-fold more selective for ABHD6 over other related enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1]. However, as with any inhibitor, it is good practice to assess its selectivity in your specific experimental system, for example, by using activity-based protein profiling (ABPP).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity in experiments Degradation of stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation.Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Prepare fresh working solutions for each experiment.
Hydrolysis in aqueous buffers: this compound, like many carbamate-based inhibitors, may be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid prolonged incubation in aqueous solutions, particularly at acidic or basic pH.
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.Use low-adhesion plasticware for storing and diluting this compound solutions. Pre-rinsing pipette tips with the solution before transfer can also help.
Inconsistent results between experiments Variability in solution preparation: Inconsistent dissolution of the solid compound or inaccuracies in dilution can lead to variable effective concentrations.Ensure the solid this compound is fully dissolved in DMSO before making further dilutions. Use calibrated pipettes for all dilutions.
Batch-to-batch variability of this compound: The purity and activity of the compound may vary slightly between different synthesis batches.If possible, purchase a larger single batch of this compound for a series of related experiments. If you must switch batches, it is advisable to perform a quality control experiment to confirm its activity (e.g., determine the IC50).
Cell culture conditions: The expression and activity of ABHD6 can vary depending on cell line, passage number, and culture conditions.Maintain consistent cell culture practices. Monitor the expression of ABHD6 if significant variability is observed.
Precipitation of this compound in aqueous media Poor solubility: this compound has low aqueous solubility.When diluting the DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept as low as possible while maintaining solubility. It is also important to add the DMSO stock to the aqueous buffer with vigorous mixing.
Supersaturation: Rapid dilution of a highly concentrated stock solution can lead to supersaturation and subsequent precipitation.Perform serial dilutions to reach the final desired concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for understanding its degradation pathways and developing a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound powder to a UV light source (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see below for a general method).

4. Stability-Indicating HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound).

  • Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control to identify degradation products and quantify the remaining this compound.

Hypothetical Forced Degradation Data for this compound

Stress ConditionIncubation Time (hours)Temperature% DegradationNumber of Degradation Products
1 M HCl 2460°C15%2
1 M NaOH 2460°C25%3
3% H₂O₂ 24Room Temp10%1
Thermal (Solid) 4880°C5%1
Photolytic (Solid) 24Room Temp8%1

This is hypothetical data for illustrative purposes.

Protocol 2: In Vitro ABHD6 Activity Assay using Activity-Based Protein Profiling (ABPP)

This protocol is for determining the inhibitory potency (IC50) of this compound against ABHD6 in a complex proteome.

1. Proteome Preparation:

  • Homogenize tissue (e.g., mouse brain) or cells in lysis buffer (e.g., Tris-HCl, pH 7.4) on ice.

  • Centrifuge to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

2. Inhibitor Incubation:

  • Aliquot the proteome into microcentrifuge tubes.

  • Add this compound at various concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubate for 30 minutes at 37°C.

3. Probe Labeling:

  • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to a final concentration of 1 µM.

  • Incubate for another 30 minutes at 37°C.

4. SDS-PAGE and Visualization:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Scan the gel using a fluorescence scanner. The band corresponding to ABHD6 will show decreased fluorescence with increasing this compound concentration.

5. Data Analysis:

  • Quantify the fluorescence intensity of the ABHD6 band for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor PLCB PLCβ DAGL DAGL PLCB->DAGL Activates TwoAG 2-AG DAGL->TwoAG Synthesizes TwoAG->CB1R Activates (Retrograde signal) ABHD6 ABHD6 TwoAG->ABHD6 Hydrolyzes AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Produces JZP430 This compound JZP430->ABHD6 Inhibits

Caption: this compound inhibits ABHD6, increasing 2-AG levels.

Forced_Degradation_Workflow start This compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Quantify Degradation & Identify Products analysis->results

Caption: Workflow for this compound forced degradation studies.

References

Overcoming challenges in JZP-430 delivery to the CNS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering JZP-430 to the Central Nervous System (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the CNS a consideration?

A1: this compound is a potent and selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is involved in the regulation of endocannabinoid signaling in the brain, making it a potential therapeutic target for various neurological and psychiatric disorders. Effective treatment for such disorders requires the therapeutic agent to cross the blood-brain barrier (BBB) and reach sufficient concentrations in the CNS.

Q2: What are the known physicochemical properties of this compound relevant to CNS delivery?

A2: Key physicochemical properties of this compound are summarized in the table below. Its molecular weight is within a range generally considered favorable for passive diffusion across the BBB. However, its poor aqueous solubility at physiological pH presents a significant challenge for formulation and in vivo administration.

Q3: What are the primary obstacles to delivering small molecules like this compound to the CNS?

A3: The primary obstacles are:

  • The Blood-Brain Barrier (BBB): A highly selective barrier formed by endothelial cells with tight junctions that restricts the passage of most molecules from the bloodstream into the brain.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are present at the BBB and actively pump many foreign substances, including drugs, back into the blood.

  • Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit CNS exposure.

  • Metabolism: The compound may be metabolized in the liver or at the BBB itself, reducing the amount of active drug that reaches the brain.

Q4: Which in vitro models are recommended to assess the BBB permeability of this compound?

A4: Two commonly used in vitro models are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[2][3] It is useful for early-stage screening.

  • Cell-Based Assays (e.g., Caco-2 or MDCK-MDR1): These assays use monolayers of cells that express tight junctions and efflux transporters.[4][5][6] They can provide information on both passive permeability and the potential for active efflux.

Q5: How is the CNS penetration of this compound evaluated in vivo?

A5: In vivo evaluation is typically done through pharmacokinetic studies in animal models (e.g., mice or rats).[7][8][9] The key parameter measured is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[10][11] This involves administering this compound and measuring its concentration in both brain tissue and plasma at various time points.

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies

This is a primary indicator of poor CNS penetration. The following workflow can help identify and address the underlying cause.

Troubleshooting Workflow: Low Brain-to-Plasma Ratio

start Low Brain-to-Plasma Ratio Observed check_physchem Step 1: Review Physicochemical Properties start->check_physchem high_mw High MW or PSA? (this compound MW is favorable) check_physchem->high_mw Yes poor_logp Suboptimal LogP? check_physchem->poor_logp No check_efflux Step 2: Assess P-gp Substrate Potential efflux_positive High Efflux Ratio? check_efflux->efflux_positive Yes efflux_negative Low Efflux Ratio check_efflux->efflux_negative No check_solubility Step 3: Evaluate Formulation & Solubility solubility_issue Precipitation or Low Bioavailability? check_solubility->solubility_issue Yes continue_investigation Continue to next step check_solubility->continue_investigation No check_protein_binding Step 4: Measure Plasma Protein Binding high_binding High Plasma Protein Binding? check_protein_binding->high_binding Yes poor_logp->check_efflux solution_efflux Solution: Co-administer with P-gp inhibitor or redesign molecule. efflux_positive->solution_efflux efflux_negative->check_solubility solution_solubility Solution: Optimize formulation (e.g., use of cyclodextrins, nanoparticles). solubility_issue->solution_solubility solution_binding Solution: Redesign molecule to reduce binding. high_binding->solution_binding continue_investigation->check_protein_binding cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain drug_bound This compound (Bound to Plasma Protein) drug_free This compound (Free) drug_bound->drug_free Equilibrium endothelial_cell Endothelial Cell (Tight Junctions) drug_free->endothelial_cell Passive Diffusion drug_in_brain This compound in Brain endothelial_cell->drug_in_brain pgp P-gp Efflux Pump pgp->drug_free drug_in_brain->pgp Efflux start Start: Assess CNS Delivery of this compound step1 Step 1: In Vitro Permeability Screening (PAMPA-BBB) start->step1 decision1 Sufficient Passive Permeability? step1->decision1 step2 Step 2: In Vitro Efflux Assessment (Caco-2 / MDCK-MDR1) decision2 Low Efflux Ratio? step2->decision2 step3 Step 3: In Vivo Pharmacokinetic Study (Mouse/Rat) decision3 Acceptable Brain/Plasma Ratio? step3->decision3 decision1->step2 Yes optimize_structure Optimize Structure: Increase Lipophilicity Reduce PSA decision1->optimize_structure No decision2->step3 Yes optimize_efflux Optimize Structure: Mask P-gp Recognition Sites decision2->optimize_efflux No optimize_formulation Optimize Formulation: Nanoparticles, Prodrugs decision3->optimize_formulation No end Proceed with Efficacy Studies decision3->end Yes

References

Validation & Comparative

Validating JZP-430's In Vitro Inhibition of ABHD6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potency and selectivity of novel enzyme inhibitors is paramount. This guide provides an objective comparison of JZP-430, a potent inhibitor of α/β-hydrolase domain 6 (ABHD6), with other known inhibitors. The presented data, sourced from in vitro studies, is intended to facilitate the selection of appropriate tool compounds for research into the endocannabinoid system and related therapeutic areas.

Performance Comparison of ABHD6 Inhibitors

The inhibitory potency of this compound and other selected compounds against ABHD6 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Notes
This compound ABHD6 44 A potent, highly selective, and irreversible inhibitor.[1][2][3]
WWL123ABHD6430A brain-penetrant inhibitor.[4]
WWL70ABHD670A selective ABHD6 inhibitor.[4][5]
KT182ABHD6<5An exceptionally potent and selective inhibitor.[4]

This compound demonstrates significant potency with an IC50 value of 44 nM.[1][2][3] Notably, it exhibits high selectivity, with over 230-fold greater selectivity for ABHD6 compared to fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[2] This positions this compound as a valuable tool for specific modulation of ABHD6 activity in vitro.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro inhibition of ABHD6 using a competitive activity-based protein profiling (ABPP) assay. This method allows for the determination of an inhibitor's potency and selectivity within a complex proteome.

ABHD6_Inhibition_Workflow cluster_prep Proteome Preparation cluster_inhibition Inhibition and Labeling cluster_analysis Analysis p1 Homogenize Tissue (e.g., mouse brain) p2 Centrifuge to remove debris p1->p2 p3 Collect Supernatant (soluble proteome) p2->p3 i1 Incubate Proteome with Inhibitor (e.g., this compound) p3->i1 Input Proteome i2 Add Broad-Spectrum Probe (e.g., FP-Rhodamine) i1->i2 a1 Separate Proteins by SDS-PAGE i2->a1 Labeled Sample a2 Visualize with Fluorescence Scanner a1->a2 a3 Quantify Band Intensity and Determine IC50 a2->a3 result result a3->result IC50 Value

Experimental workflow for ABHD6 inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines for common in vitro assays used to determine ABHD6 inhibition.

In Vitro ABHD6 Inhibition Assay using Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general procedure for determining the potency and selectivity of inhibitors against ABHD6 in a complex biological sample, such as a brain homogenate.[4]

Objective: To determine the IC50 value of a test compound for ABHD6 and assess its selectivity against other serine hydrolases.

Materials:

  • Test inhibitors (e.g., this compound, WWL70, KT182)

  • Mouse brain tissue

  • Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Homogenize mouse brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the soluble proteome.

    • Determine the total protein concentration.[4]

  • Inhibitor Incubation:

    • Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (or vehicle control) for a specified time at a controlled temperature.

  • Probe Labeling:

    • Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate to allow for labeling of active serine hydrolases.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.[4]

  • Visualization and Quantification:

    • Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.

    • The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of an effective inhibitor.[4]

  • Data Analysis:

    • Quantify the fluorescence intensity of the ABHD6 band for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

Fluorometric Assay for ABHD6 Activity

This method offers a more direct measurement of ABHD6 enzymatic activity using a purified enzyme and a synthetic substrate.

Objective: To measure the rate of substrate hydrolysis by recombinant ABHD6 in the presence and absence of inhibitors.

Materials:

  • Recombinant human ABHD6

  • Fluorogenic substrate (a substrate that releases a fluorescent product upon hydrolysis)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test inhibitors

  • 96-well plate

  • Microplate reader with fluorescence detection

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, recombinant ABHD6, and the test inhibitor at various concentrations.

  • Enzyme Inhibition:

    • Incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]

References

A Comparative Guide to ABHD6 Inhibitors: JZP-430 vs. WWL123

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology, metabolism, and inflammation, the enzyme α/β-hydrolase domain 6 (ABHD6) has emerged as a compelling therapeutic target. As a key regulator of the endocannabinoid system, specifically the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), its inhibition offers a promising strategy for modulating a variety of physiological processes. This guide provides a detailed, data-driven comparison of two prominent ABHD6 inhibitors: JZP-430 and WWL123, intended for scientists and professionals in drug development.

Performance Comparison of ABHD6 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and WWL123 against human ABHD6 (hABHD6) and other related enzymes. This quantitative data facilitates a direct comparison of their biochemical profiles.

CompoundPrimary TargetIC50 (nM) vs hABHD6SelectivityNotes
This compound ABHD644[1][2][3]~230-fold selective over FAAH and LAL[1][2]Potent, irreversible inhibitor.[1][2]
WWL123 ABHD6430[4][5][6][7]Selective for ABHD6.[6][8]Brain-penetrant with demonstrated antiepileptic effects in vivo.[4][6][7]

IC50: Half-maximal inhibitory concentration; FAAH: Fatty acid amide hydrolase; LAL: Lysosomal acid lipase.

Signaling Pathway of ABHD6 and its Inhibition

ABHD6 is a serine hydrolase that plays a critical role in the endocannabinoid signaling pathway by metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10][11] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling. 2-AG acts as an endogenous ligand for cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that mediate a wide range of physiological effects, including neurotransmission, inflammation, and metabolism.[10][11]

Inhibition of ABHD6 by compounds such as this compound and WWL123 leads to an accumulation of 2-AG.[12] This, in turn, enhances the activation of CB1 and CB2 receptors, amplifying downstream signaling cascades. The therapeutic potential of ABHD6 inhibitors lies in their ability to selectively boost endocannabinoid tone in a localized and activity-dependent manner.

ABHD6_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor PLC PLC DAG DAG PLC->DAG DAGL DAGLα TwoAG 2-AG DAGL->TwoAG PIP2 PIP2 PIP2->PLC DAG->DAGL TwoAG->CB1 Activates ABHD6 ABHD6 TwoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Inhibits WWL123 WWL123 WWL123->ABHD6 Inhibits

ABHD6 signaling pathway and points of inhibition.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the comparative evaluation of compounds like this compound and WWL123. The following are generalized protocols for key experiments used to characterize ABHD6 inhibitors.

In Vitro ABHD6 Inhibition Assay (Fluorometric Method)

This assay directly measures the enzymatic activity of ABHD6 and its inhibition.

  • Objective: To determine the IC50 value of a test compound against ABHD6.

  • Materials:

    • Recombinant human ABHD6 enzyme.

    • Fluorogenic substrate for ABHD6.

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • Test inhibitors (this compound, WWL123) at various concentrations.

    • 96-well microplate reader with fluorescence detection.

  • Procedure:

    • In a 96-well plate, add the assay buffer, recombinant ABHD6, and the test inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of increase corresponds to the enzyme activity.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This method assesses the potency and selectivity of an inhibitor in a complex biological sample, such as a cell lysate or tissue homogenate.

  • Objective: To determine the IC50 value and selectivity of a test compound for ABHD6 within a native proteome.

  • Materials:

    • Mouse brain tissue or cell lysates (e.g., HEK293 cells overexpressing ABHD6).[2]

    • Lysis buffer.

    • Test inhibitors (this compound, WWL123) at various concentrations.

    • A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe).

    • SDS-PAGE reagents and equipment.

    • Fluorescence gel scanner.

  • Procedure:

    • Prepare a proteome by homogenizing the tissue or lysing the cells.

    • Pre-incubate the proteome with varying concentrations of the test inhibitor.

    • Add the activity-based probe to the mixture. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

    • Quench the reaction and separate the proteins by SDS-PAGE.

    • Visualize the probe-labeled enzymes using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the band corresponding to ABHD6.

    • The decrease in fluorescence intensity with increasing inhibitor concentration indicates target engagement.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo / Proteomic Assay Recombinant_Enzyme Recombinant hABHD6 Inhibitor_Incubation Incubate with This compound or WWL123 Recombinant_Enzyme->Inhibitor_Incubation Substrate_Addition Add Fluorogenic Substrate Inhibitor_Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison Proteome_Prep Prepare Brain Proteome Inhibitor_Preincubation Pre-incubate with This compound or WWL123 Proteome_Prep->Inhibitor_Preincubation Probe_Labeling Add Activity-Based Probe Inhibitor_Preincubation->Probe_Labeling SDS_PAGE SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Scanning Fluorescence Gel Scan SDS_PAGE->Gel_Scanning Selectivity_Analysis Analyze Selectivity Profile Gel_Scanning->Selectivity_Analysis Selectivity_Analysis->Comparison

Experimental workflow for comparing ABHD6 inhibitors.

Conclusion

Both this compound and WWL123 are valuable chemical tools for investigating the biological functions of ABHD6. This compound stands out for its superior in vitro potency, with an IC50 value in the nanomolar range, and its well-defined high selectivity.[1][2][3] WWL123, while less potent in vitro, is a well-established, brain-penetrant inhibitor that has been successfully used in in vivo models to demonstrate the therapeutic potential of ABHD6 inhibition, particularly in the context of epilepsy.[4][6][7]

The choice between this compound and WWL123 will depend on the specific experimental needs. For in vitro studies requiring high potency and for structure-activity relationship studies, this compound may be the preferred compound. For in vivo studies, particularly those involving the central nervous system, the proven brain penetrance and in vivo efficacy of WWL123 make it a strong candidate. Researchers should carefully consider the data presented in this guide and the specific requirements of their experimental design when selecting an ABHD6 inhibitor.

References

A Comparative Analysis of the Selectivity of JZP-430 and JZP-361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two enzyme inhibitors, JZP-430 and JZP-361. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the in vitro potency and selectivity of this compound and JZP-361 against their primary targets and key related enzymes.

CompoundPrimary TargetIC₅₀ (nM)Off-TargetIC₅₀ (µM)Selectivity Fold
This compound α/β-hydrolase domain 6 (ABHD6)44[1]Fatty Acid Amide Hydrolase (FAAH)~10.12~230[1]
Lysosomal Acid Lipase (B570770) (LAL)Not specified~230[1]
JZP-361 Monoacylglycerol Lipase (MAGL)46α/β-hydrolase domain 6 (ABHD6)1.79~35
Fatty Acid Amide Hydrolase (FAAH)7.24~150

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Selectivity is calculated as the ratio of the IC₅₀ for the off-target to the IC₅₀ for the primary target.

Experimental Protocols

The determination of IC₅₀ values for this compound and JZP-361 likely involved enzymatic assays using either fluorescence-based methods or activity-based protein profiling (ABPP). Below are representative protocols for these types of assays.

Fluorescence-Based Enzymatic Assay

This method is commonly used for high-throughput screening of enzyme inhibitors.

Objective: To determine the in vitro potency of an inhibitor by measuring the enzymatic activity through a fluorescent signal.

Materials:

  • Recombinant human ABHD6 or MAGL enzyme.

  • Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis by the target enzyme).[2][3][4][5]

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • Test inhibitors (this compound or JZP-361) at various concentrations.

  • 96-well microplate.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the recombinant target enzyme (ABHD6 or MAGL), and the test inhibitor at a range of concentrations.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over a set period at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.

Objective: To determine the IC₅₀ value and selectivity of a test compound against a specific enzyme in a native biological sample (e.g., brain homogenate).

Materials:

  • Test inhibitors (this compound or JZP-361).

  • Mouse brain tissue or relevant cell lysate.

  • Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner.

Procedure:

  • Proteome Preparation: Homogenize the tissue or lyse the cells in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the proteome.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time at room temperature.[7][8]

  • Probe Labeling: Add the activity-based probe to the proteome samples and incubate to allow for covalent labeling of the active site of serine hydrolases.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the roles of ABHD6 and MAGL in the endocannabinoid signaling pathway.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor PL Membrane Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLCβ TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGLα TwoAG->CB1R Binds to & Activates ABHD6 ABHD6 TwoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 Inhibits

Caption: ABHD6 signaling pathway and the inhibitory action of this compound.

MAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAGL MAGL AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol JZP361 JZP-361 JZP361->MAGL Inhibits CB1R CB1 Receptor PL Membrane Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLCβ TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGLα TwoAG->MAGL Hydrolysis TwoAG->CB1R Binds to & Activates

Caption: MAGL signaling pathway and the inhibitory action of JZP-361.

Experimental Workflow

The following diagram illustrates a general workflow for determining the IC₅₀ of an inhibitor.

IC50_Determination_Workflow cluster_workflow IC₅₀ Determination Workflow A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme with Varying Inhibitor Concentrations A->B C Add Substrate to Initiate Reaction B->C D Measure Enzymatic Activity (e.g., Fluorescence) C->D E Plot % Inhibition vs. log[Inhibitor] D->E F Determine IC₅₀ from Dose-Response Curve E->F

Caption: General experimental workflow for IC₅₀ determination.

References

Genetic Validation of JZP-430's On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor JZP-430 with genetic methods for validating the on-target effects of inhibiting α/β-hydrolase domain 6 (ABHD6). The data presented herein is compiled from multiple studies to facilitate an objective assessment of this compound as a selective tool for studying the physiological roles of ABHD6.

Introduction to this compound and its Target, ABHD6

This compound is a potent, highly selective, and irreversible inhibitor of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system.[1] ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol (B35011).[2][3] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2, influencing a variety of physiological processes including neurotransmission, inflammation, and metabolism.[2][4] Genetic validation, through methods such as CRISPR-Cas9-mediated knockout or siRNA/ASO-mediated knockdown, provides a crucial benchmark for confirming that the observed effects of a pharmacological inhibitor are indeed due to its interaction with the intended target.

Comparative Analysis of Pharmacological Inhibition and Genetic Modulation

This section compares the reported effects of this compound and other selective ABHD6 inhibitors with the phenotypes observed in genetic models of ABHD6 deficiency.

Table 1: In Vitro Potency of Selected ABHD6 Inhibitors
CompoundTargetIC50 (nM)SelectivitySpecies
This compound ABHD6 44 ~230-fold over FAAH and LAL [1]Human [1]
WWL70ABHD670Selective over other serine hydrolasesNot specified
KT182ABHD6<5Exceptionally potent and selectiveNot specified
KT109ABHD6-A known ABHD6 inhibitorNot specified
Table 2: Comparison of Phenotypic Effects: Pharmacological Inhibition vs. Genetic Knockout/Knockdown of ABHD6
Phenotypic EffectPharmacological Inhibition (this compound or other selective inhibitors)Genetic Knockout (KO) / Knockdown (KD) of ABHD6Supporting Evidence
2-AG Hydrolysis Inhibition of ~50% of total [3H]-2-AG hydrolysis in primary neuron homogenates (with WWL70).[5][6]shRNA knockdown reduced [3H]-2-AG hydrolysis in BV-2 cell homogenates by ~50%.[7]Consistent effect on the primary biochemical function of ABHD6.
Body Weight and Metabolism Systemic inhibition with WWL-70 protected against high-fat diet-induced obesity.[3]ASO-mediated knockdown in peripheral tissues protects mice from high-fat diet-induced obesity and hepatic steatosis.[8] ABHD6 knockout in specific brain regions prevents diet-induced obesity.[9]Both approaches demonstrate a role for ABHD6 in regulating energy metabolism.
Glucose Homeostasis Systemic inhibition with WWL-70 protected against high-fat diet-induced glucose intolerance.[3]ASO-mediated knockdown improved glucose and insulin (B600854) tolerance in mice on a high-fat diet.[8]Convergent findings on the role of ABHD6 in glucose metabolism.
Pain Perception (Mechanical Allodynia) Not explicitly reported for this compound.ABHD6 knockout rats exhibit hyperalgesia to non-noxious mechanical stimuli.[10]Potential for divergent effects or need for further investigation with selective inhibitors.
Bladder Function Not explicitly reported for this compound.ABHD6 knockout rats show more frequent urination in the stimulated bladder.[10]Highlights a physiological role for ABHD6 in bladder control.
2-AG Levels in CSF Not explicitly reported for this compound.Cerebrospinal fluid 2-AG was detectable in ABHD6 knockout rats but not in wild-type rats.[10]Genetic deletion confirms a significant role for ABHD6 in regulating central 2-AG levels.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor PLC PLC PIP2 PIP2 DAG DAG PIP2->DAG hydrolysis TwoAG_synth 2-AG (Synthesis) DAG->TwoAG_synth hydrolysis by DAGL DAGL DAGL TwoAG_synth->CB1 activates ABHD6 ABHD6 TwoAG_synth->ABHD6 hydrolyzed by AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol JZP430 This compound JZP430->ABHD6 inhibits

ABHD6 Signaling Pathway and this compound Inhibition.

Genetic_Validation_Workflow cluster_genetic Genetic Modulation cluster_pharma Pharmacological Inhibition CRISPR CRISPR/Cas9 (Knockout) Phenotype Phenotypic Analysis (e.g., Metabolism, Behavior) CRISPR->Phenotype Biochem Biochemical Analysis (e.g., 2-AG levels, Enzyme activity) CRISPR->Biochem siRNA siRNA/ASO (Knockdown) siRNA->Phenotype siRNA->Biochem JZP430 This compound Treatment JZP430->Phenotype JZP430->Biochem Comparison Comparative Analysis Phenotype->Comparison Biochem->Comparison

Experimental Workflow for Genetic Validation.

Experimental Protocols

In Vitro ABHD6 Inhibition Assay (General Protocol)

This protocol outlines a method to determine the inhibitory potency (IC50) of a compound like this compound against ABHD6.

  • Enzyme Source: Use human ABHD6 expressed in a suitable cell line (e.g., HEK293 cells).[1]

  • Substrate: Utilize a monoacylglycerol substrate, such as 1-arachidonoylglycerol (1-AG).

  • Assay Principle: The assay measures the production of glycerol, a product of ABHD6-mediated hydrolysis of the substrate.

  • Procedure: a. Pre-incubate the cell lysate containing ABHD6 with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes). b. Initiate the enzymatic reaction by adding the 1-AG substrate. c. Allow the reaction to proceed for a specific time (e.g., 90 minutes). d. Stop the reaction and measure the amount of glycerol produced using a fluorescent method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Generation of ABHD6 Knockout Models (e.g., CRISPR/Cas9)

This protocol provides a general workflow for creating an ABHD6 knockout animal model.

  • Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the Abhd6 gene to induce a frameshift mutation leading to a loss-of-function allele.

  • Zygote Injection: Microinject the designed gRNAs and Cas9 mRNA or protein into fertilized zygotes.

  • Embryo Transfer: Transfer the injected zygotes into pseudopregnant female recipients.

  • Founder Identification: Genotype the resulting offspring to identify founder animals carrying the desired mutation.

  • Breeding: Establish a colony of homozygous ABHD6 knockout animals through subsequent breeding of heterozygous founders.

  • Validation: Confirm the absence of ABHD6 protein expression in knockout animals using techniques like Western blotting or immunohistochemistry.

Antisense Oligonucleotide (ASO)-Mediated Knockdown

This method allows for the transient and tissue-selective knockdown of ABHD6.

  • ASO Design: Design ASOs that are complementary to the Abhd6 mRNA sequence.

  • In Vivo Administration: Administer the ASOs to animals (e.g., via intraperitoneal injection) over a period of time (e.g., several weeks).

  • Target Engagement: The ASOs bind to the Abhd6 mRNA, leading to its degradation and a reduction in ABHD6 protein expression in target tissues like the liver and adipose tissue.

  • Phenotypic Analysis: Conduct metabolic and behavioral studies on the ASO-treated animals to assess the effects of ABHD6 knockdown.[8]

Conclusion

The available data strongly supports the on-target effects of this compound as a potent and selective inhibitor of ABHD6. The phenotypic outcomes observed with selective pharmacological inhibitors of ABHD6, such as protection against diet-induced obesity and glucose intolerance, align well with the results from genetic knockdown and knockout studies. This convergence of evidence from both pharmacological and genetic approaches provides a high degree of confidence in this compound as a valuable research tool for elucidating the diverse physiological and pathophysiological roles of ABHD6. While direct comparative studies are still needed for a definitive head-to-head analysis, the existing body of research provides a solid foundation for the continued investigation of this compound in preclinical models.

References

JZP-430 vs. Pan-Serine Hydrolase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of JZP-430, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), with broader-spectrum pan-serine hydrolase inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, selectivity, and the experimental methods used for their characterization.

Executive Summary

This compound is a potent and highly selective irreversible inhibitor of ABHD6, a key enzyme in the regulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] In contrast, pan-serine hydrolase inhibitors target a wide range of enzymes within the large serine hydrolase superfamily, which includes proteases, lipases, esterases, and amidases.[2][3] This difference in selectivity is a critical determinant of their biological effects and therapeutic potential. While this compound offers a targeted approach to modulating specific signaling pathways, pan-serine hydrolase inhibitors can have broad, and sometimes off-target, effects. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their distinct profiles.

Quantitative Performance Data

The following tables summarize the inhibitory potency and selectivity of this compound compared to a representative selective ABHD6 inhibitor (WWL70) and a non-selective pan-serine hydrolase inhibitor.

Table 1: Inhibitory Potency (IC50) Against ABHD6

InhibitorIC50 (nM) for ABHD6Reference(s)
This compound44[1]
WWL7070-85[4][5]
MAFP (Methyl arachidonoyl fluorophosphonate)Potent, but non-selective[5]

Table 2: Selectivity Profile

InhibitorPrimary TargetSelectivity over other Serine HydrolasesKnown Off-TargetsReference(s)
This compoundABHD6~230-fold selective over FAAH and LALNot extensively reported[1]
WWL70ABHD6Selective over MAGL and FAAHCOX-2, mPGES-1/2[6][7]
MAFPPan-Serine HydrolaseNon-selectiveMost metabolic serine hydrolases[2][5]

Mechanism of Action

This compound and Selective ABHD6 Inhibition

This compound acts as an irreversible inhibitor of ABHD6.[1] By selectively blocking this enzyme, this compound prevents the breakdown of the endocannabinoid 2-AG, leading to its accumulation.[6] This enhancement of 2-AG signaling can modulate various physiological processes, including neurotransmission and inflammation.[8][9]

Pan-Serine Hydrolase Inhibition

Pan-serine hydrolase inhibitors, such as organophosphates (e.g., MAFP), possess a reactive group that covalently modifies the catalytic serine residue in the active site of a broad range of serine hydrolases.[2][3] This irreversible inactivation leads to a widespread disruption of serine hydrolase activity, affecting numerous metabolic and signaling pathways.[2]

Signaling Pathway Diagrams

Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating neurotransmission.

Serine_Hydrolase_Inhibition cluster_enzyme Serine Hydrolase Active Site Serine Serine Nucleophile (Ser-OH) Histidine Histidine Serine->Histidine Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex Aspartate Aspartate Histidine->Aspartate Inhibitor Pan-Serine Hydrolase Inhibitor (e.g., MAFP) Inhibitor->Serine

Caption: Pan-serine hydrolase inhibitors irreversibly inactivate enzymes.

Experimental Protocols

The primary method for determining the selectivity of serine hydrolase inhibitors is Competitive Activity-Based Protein Profiling (ABPP) .[10][11][12] This technique utilizes activity-based probes (ABPs) that covalently label the active site of serine hydrolases.

Competitive ABPP Workflow
  • Proteome Preparation: A complex biological sample (e.g., cell lysate, tissue homogenate) is prepared.

  • Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor (e.g., this compound or a pan-serine hydrolase inhibitor) at various concentrations.

  • ABP Labeling: A broad-spectrum serine hydrolase ABP, typically tagged with a reporter molecule (e.g., a fluorophore or biotin), is added to the mixture. The ABP will label the active sites of serine hydrolases that are not blocked by the test inhibitor.

  • Analysis:

    • Gel-Based ABPP: The labeled proteins are separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to and blocks the activity of that enzyme.

    • Mass Spectrometry (MS)-Based ABPP: For a more comprehensive analysis, biotin-tagged ABPs are used. The labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of a large number of serine hydrolases that are targeted by the inhibitor.

Competitive_ABPP_Workflow Proteome Proteome (Cell Lysate) Incubation Pre-incubation Proteome->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Labeling ABP Labeling Incubation->Labeling ABP Activity-Based Probe (Fluorophore/Biotin) ABP->Labeling Analysis Analysis Labeling->Analysis Gel Gel-Based (Fluorescence) Analysis->Gel MS MS-Based (LC-MS/MS) Analysis->MS

Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

Conclusion

This compound represents a highly selective tool for the investigation of ABHD6 biology, offering the potential for targeted therapeutic intervention with minimized off-target effects. In contrast, pan-serine hydrolase inhibitors provide a means to broadly interrogate the function of the entire serine hydrolase superfamily but come with the inherent risk of non-specific activity. The choice between a selective inhibitor like this compound and a pan-serine hydrolase inhibitor will depend on the specific research question and therapeutic goal. The experimental protocols outlined in this guide, particularly competitive ABPP, are essential for characterizing the selectivity and potency of these inhibitors and are crucial for the development of novel therapeutics targeting this important class of enzymes.

References

JZP-430: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation of this compound's selectivity.

Executive Summary

This compound is an irreversible inhibitor of ABHD6 with a reported IC50 of 44 nM.[1] Its high potency is complemented by a favorable selectivity profile against other related enzymes. This guide will explore the existing cross-reactivity data for this compound and provide context for its potential applications in research and drug development.

Comparative Selectivity of this compound

The selectivity of a compound is a critical factor in minimizing off-target effects and ensuring a desirable safety profile. This compound has been evaluated against several other hydrolases, demonstrating a significant degree of selectivity for its primary target, ABHD6.

Target EnzymeThis compound IC50Selectivity Fold vs. ABHD6Reference
α/β-hydrolase domain 6 (ABHD6)44 nM-[1]
Fatty acid amide hydrolase (FAAH)~10,120 nM~230-fold[1]
Lysosomal acid lipase (B570770) (LAL)~10,120 nM~230-fold[1]
Monoacylglycerol lipase (MAGL)> 2.5 µM> 57-fold[2]
α/β-hydrolase domain 12 (ABHD12)> 1 µM> 23-fold[2]
Cannabinoid 1 (CB1) Receptor> 10 µM> 227-fold[2]
Cannabinoid 2 (CB2) Receptor> 10 µM> 227-fold[2]

Note: The IC50 for FAAH and LAL is estimated based on the reported ~230-fold selectivity relative to the ABHD6 IC50 of 44 nM.[1] The selectivity for MAGL, ABHD12, CB1, and CB2 is based on the lack of significant inhibition at the tested concentrations.[2]

Experimental Protocols

The following provides a generalized methodology for an in vitro enzyme inhibition assay, a standard method for determining the potency and selectivity of a compound like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of enzymes (e.g., ABHD6, FAAH, LAL).

Materials:

  • Recombinant human enzymes (ABHD6, FAAH, LAL, etc.)

  • This compound stock solution (in DMSO)

  • Substrate for each enzyme (e.g., p-nitrophenyl acetate (B1210297) for hydrolases)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the this compound stock solution is prepared in the assay buffer to create a range of test concentrations.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the various concentrations of this compound to the wells containing the enzyme.

    • Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: The enzymatic activity is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each this compound concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Calculation: The selectivity fold is calculated by dividing the IC50 of the off-target enzyme by the IC50 of the primary target (ABHD6).

Visualizing Experimental and Biological Concepts

To further clarify the processes involved in cross-reactivity studies and the biological context of this compound, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Inhibitor Addition Inhibitor Addition Serial Dilution->Inhibitor Addition Enzyme Addition Enzyme Addition Enzyme Addition->Inhibitor Addition Substrate Addition Substrate Addition Inhibitor Addition->Substrate Addition Microplate Reading Microplate Reading Data Analysis Data Analysis Microplate Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

G cluster_0 Endocannabinoid System cluster_1 Enzymatic Degradation cluster_2 Downstream Signaling 2-AG 2-Arachidonoylglycerol ABHD6 ABHD6 2-AG->ABHD6 Hydrolysis MAGL MAGL 2-AG->MAGL Hydrolysis CB1 Receptor CB1 Receptor 2-AG->CB1 Receptor CB2 Receptor CB2 Receptor 2-AG->CB2 Receptor Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Anandamide->CB1 Receptor Anandamide->CB2 Receptor This compound This compound This compound->ABHD6 Inhibition Cellular Response Cellular Response CB1 Receptor->Cellular Response CB2 Receptor->Cellular Response

Caption: Simplified signaling pathway of the endocannabinoid system highlighting the role of ABHD6.

References

A Comparative Guide to JZP-430 and FAAH Inhibitors in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JZP-430, a novel α/β-hydrolase domain 6 (ABHD6) inhibitor, and established fatty acid amide hydrolase (FAAH) inhibitors for their potential in pain research. This document outlines their distinct mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental methodologies to support further investigation.

Executive Summary

The landscape of analgesic drug development is continually evolving, with the endocannabinoid system emerging as a promising target. While fatty acid amide hydrolase (FAAH) inhibitors have been a primary focus for elevating endogenous anandamide (B1667382) levels to produce analgesia, other targets within this system are also gaining attention. This guide clarifies the classification of this compound as a potent and selective ABHD6 inhibitor, rather than a FAAH inhibitor, and contrasts its therapeutic potential with that of several well-characterized FAAH inhibitors. We also introduce JZP327A, a potent FAAH inhibitor, for a more direct comparison.

While FAAH inhibitors have shown robust efficacy in preclinical pain models, their translation to clinical success has been met with challenges. The exploration of alternative targets like ABHD6, which primarily modulates 2-arachidonoylglycerol (B1664049) (2-AG) levels, opens new avenues for pain research and therapeutic development.

Mechanism of Action: A Tale of Two Hydrolases

The analgesic effects of both ABHD6 and FAAH inhibitors stem from their ability to increase the levels of endogenous cannabinoids, which in turn modulate pain signaling pathways. However, they do so by targeting different enzymes responsible for the degradation of distinct endocannabinoids.

FAAH Inhibitors: Elevating Anandamide (AEA)

FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the concentration of AEA in the synaptic cleft, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which are key players in pain modulation.[1][2]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor NAPE NAPE AEA_syn Anandamide (AEA) Synthesis NAPE->AEA_syn NAPE-PLD AEA Anandamide (AEA) AEA_syn->AEA AEA->CB1R Activates FAAH FAAH AEA->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_I FAAH Inhibitors FAAH_I->FAAH Inhibits

FAAH Inhibition Signaling Pathway
This compound: An ABHD6 Inhibitor Targeting 2-Arachidonoylglycerol (2-AG)

This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[3] ABHD6 is one of the enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By inhibiting ABHD6, this compound is presumed to increase the synaptic levels of 2-AG, leading to enhanced cannabinoid receptor signaling and potential analgesic effects. While monoacylglycerol lipase (B570770) (MAGL) is the primary hydrolase of 2-AG, ABHD6 plays a significant role in specific neuronal populations.[4]

ABHD6_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R_2 CB1 Receptor DAG Diacylglycerol (DAG) 2AG_syn 2-AG Synthesis DAG->2AG_syn DAGL 2AG 2-Arachidonoylglycerol (2-AG) 2AG_syn->2AG 2AG->CB1R_2 Activates ABHD6 ABHD6 2AG->ABHD6 Degradation Arachidonic_Acid_2 Arachidonic Acid + Glycerol ABHD6->Arachidonic_Acid_2 JZP430 This compound JZP430->ABHD6 Inhibits

ABHD6 Inhibition Signaling Pathway

Comparative Performance Data

This section presents a summary of the available quantitative data for this compound and various FAAH inhibitors. The data is organized to facilitate a direct comparison of their potency, selectivity, and efficacy in preclinical pain models.

In Vitro Potency and Selectivity
CompoundPrimary TargetIC50 (nM)SelectivitySpeciesReference
This compound ABHD644~230-fold over FAAHHuman[3]
JZP327A FAAH11>900-fold over MAGLHuman[5]
PF-04457845 FAAH7.2Highly selectiveHuman[6][7]
JNJ-42165279 FAAH- (covalent)Highly selectiveHuman, Rat[2][8]
URB597 FAAH4.6-Rat[9]
Preclinical Efficacy in Pain Models
CompoundPain ModelSpeciesDoseEfficacyReference
ABHD6 Inhibitors (General) Neuropathic PainMouse-Promising results[10]
JZP327A Migraine (NTG-induced)Rat0.5 mg/kg, i.p.Inhibited hyperalgesia[11][12]
PF-04457845 Inflammatory (CFA)Rat0.1 mg/kg, p.o.Significant reduction in mechanical allodynia[6][13]
Neuropathic (SNI)Rat-Reduces hyperalgesia[14]
JNJ-42165279 Neuropathic (SNL)Rat22 mg/kg (ED90)Dose-dependent decrease in tactile allodynia[2][15]
URB597 Inflammatory (CFA)Rat0.3 mg/kg, i.p.Reduced mechanical allodynia and thermal hyperalgesia[10][16]
Neuropathic (CCI)Rat200 µg, i.t.Reduced mechanical and cold allodynia, and thermal hyperalgesia[17]
Clinical Trial Data for FAAH Inhibitors

Clinical development of FAAH inhibitors has yielded mixed results, highlighting the challenge of translating preclinical efficacy to human studies.

CompoundIndicationPhaseOutcomeReference
PF-04457845 Osteoarthritis PainIIFailed to show efficacy vs. placebo (WOMAC pain score difference: 0.04)[18][19]
JNJ-42165279 Social Anxiety DisorderIIWell-tolerated, target engagement confirmed[20]
BIA 10-2474 Healthy VolunteersISerious adverse events leading to fatality at high doses[21][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these compounds.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Principle: The assay utilizes a fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), which is hydrolyzed by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence intensity is proportional to FAAH activity.[2][23]

  • Materials:

    • Recombinant human or rat FAAH enzyme

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • AAMCA substrate

    • Test compounds (e.g., JZP327A, PF-04457845) and a known inhibitor as a positive control (e.g., URB597)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the FAAH enzyme and the test compound to the wells of the microplate.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the AAMCA substrate.

    • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically or at a fixed endpoint.

    • Calculate the percent inhibition and determine the IC50 value.

FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Compounds) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Add Enzyme and Test Compounds to 96-well Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (AAMCA) Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

In Vitro FAAH Inhibition Assay Workflow
CFA-Induced Inflammatory Pain Model in Rats

This model is widely used to assess the efficacy of analgesic compounds in a setting of persistent inflammatory pain.[18][24]

  • Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized and sustained inflammatory response, characterized by paw edema, hyperalgesia, and allodynia.

  • Procedure:

    • Induction: Anesthetize adult male Sprague-Dawley rats. Inject 100-150 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.

    • Behavioral Testing:

      • Mechanical Allodynia (von Frey Test): At various time points post-CFA injection, place the rats in individual chambers on an elevated mesh floor. Apply calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw until a withdrawal response is observed. The paw withdrawal threshold (PWT) is determined.[1][2]

      • Thermal Hyperalgesia (Hargreaves Test): Place the rats in individual chambers on a glass plate. A radiant heat source is focused on the plantar surface of the inflamed paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.[8][19][25]

    • Drug Administration: Administer the test compound (e.g., PF-04457845) orally or via intraperitoneal injection at a specific time before or after CFA injection.

    • Data Analysis: Compare the PWT and PWL between vehicle- and drug-treated groups to assess the analgesic effect.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

The SNL model is a robust and widely used model to study neuropathic pain resulting from peripheral nerve injury.[1][26]

  • Principle: Tight ligation of the L5 and/or L6 spinal nerves results in nerve damage and the development of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Procedure:

    • Surgery: Anesthetize adult male Sprague-Dawley rats. Expose the L5 and L6 spinal nerves and tightly ligate them with silk sutures.

    • Behavioral Testing: Similar to the CFA model, assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at various time points post-surgery.

    • Drug Administration: Administer the test compound (e.g., JNJ-42165279) at a specific time point after the development of neuropathic pain behaviors.

    • Data Analysis: Evaluate the ability of the compound to reverse the established allodynia and hyperalgesia.

Discussion and Future Directions

The data presented in this guide highlight the distinct profiles of this compound and various FAAH inhibitors in the context of pain research.

FAAH inhibitors have consistently demonstrated efficacy in a range of preclinical pain models. However, the clinical failure of some candidates, such as PF-04457845 for osteoarthritis pain, and the tragic outcome of the BIA 10-2474 trial underscore the complexities of translating these findings to humans. The reasons for this disconnect may include species differences in endocannabinoid tone, off-target effects, or the specific pain etiology being studied. Further research into peripherally restricted FAAH inhibitors or those with different kinetic profiles may offer improved therapeutic windows. JZP327A, as a potent FAAH inhibitor, warrants further investigation in a broader range of preclinical pain models to fully characterize its potential.

This compound , as a selective ABHD6 inhibitor , represents a novel approach to modulating the endocannabinoid system for analgesia. By targeting the degradation of 2-AG, it may offer a different pharmacological profile compared to FAAH inhibitors. Given the abundance and significant role of 2-AG in synaptic plasticity and pain signaling, inhibiting its degradation is a compelling strategy. However, there is a clear need for direct preclinical studies of this compound in established inflammatory and neuropathic pain models to validate its analgesic potential and to understand its efficacy relative to FAAH inhibitors.

Future research should focus on:

  • Direct head-to-head preclinical comparisons of selective ABHD6 inhibitors like this compound with FAAH inhibitors in multiple pain models.

  • Elucidating the specific contributions of AEA and 2-AG to different pain states to better inform target selection.

  • Investigating the safety profiles of novel endocannabinoid system modulators with a focus on potential on- and off-target effects.

  • Exploring the potential for dual-target inhibitors or combination therapies to achieve synergistic analgesic effects.

References

JZP-430: A Potent and Irreversible Inhibitor of ABHD6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of JZP-430 for Researchers in Drug Discovery and Development

Performance Comparison of ABHD6 Inhibitors

This compound demonstrates high potency and selectivity for ABHD6. The following table summarizes the in vitro potency of this compound in comparison to other frequently used ABHD6 inhibitors.

Compound Target IC50 (nM) Notes
This compoundABHD644A potent, highly selective, and irreversible inhibitor with ~230-fold selectivity over FAAH and LAL.[1] It belongs to the 1,2,5-thiadiazole (B1195012) carbamate (B1207046) class and interacts with the enzyme through an irreversible mechanism.[2][3]
WWL123ABHD6430A brain-penetrant inhibitor.[4]
WWL70ABHD670A selective ABHD6 inhibitor.[4][5]
KT182ABHD6<5An exceptionally potent and selective inhibitor.[4]

Confirming Irreversible Inhibition: Experimental Evidence

The irreversible inhibition of ABHD6 by this compound has been confirmed through multiple experimental approaches, including dilution assays and molecular docking studies.[2][3] The primary method to quantitatively assess irreversible inhibition is through competitive activity-based protein profiling (ABPP).

Mechanism of Irreversible Inhibition

This compound, being a carbamate-based inhibitor, is proposed to act as a suicide substrate. The catalytic serine (Ser148) in the active site of ABHD6 attacks the carbonyl group of the carbamate in this compound.[2][3] This forms a stable, covalent carbamoyl-enzyme complex, rendering the enzyme inactive. This covalent modification is the basis of its irreversible inhibition.

cluster_0 ABHD6 Active Site cluster_1 Irreversible Inhibition ABHD6 ABHD6 (Active) Ser148 Ser148-OH ABHD6->Ser148 Contains CovalentComplex Covalently Modified ABHD6 (Inactive) JZP430 This compound (Carbamate Inhibitor) JZP430->Ser148 Nucleophilic Attack JZP430->CovalentComplex Covalent Bond Formation Ser148_bound Ser148-O-CO-JZP430 CovalentComplex->Ser148_bound Forms

Mechanism of this compound irreversible inhibition of ABHD6.

Experimental Protocols

To verify the irreversible inhibition of ABHD6, a competitive activity-based protein profiling (ABPP) assay is commonly employed.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.

Objective: To determine the IC50 value of a test compound for ABHD6 and assess its selectivity against other serine hydrolases.

Materials:

  • Test inhibitors (e.g., this compound)

  • Mouse brain tissue or cells expressing ABHD6

  • Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh, fluorophosphonate-rhodamine)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue or cell pellets in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specified time to allow for target engagement.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh) to the inhibitor-treated proteome. The probe will covalently label the active site of serine hydrolases that have not been inhibited.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of an effective inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the ABHD6 band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start: Prepare Proteome incubate Incubate with this compound (Varying Concentrations) start->incubate probe Add Activity-Based Probe (e.g., FP-Rh) incubate->probe sds_page Separate Proteins by SDS-PAGE probe->sds_page visualize Visualize on Gel Scanner sds_page->visualize analyze Quantify Band Intensity and Determine IC50 visualize->analyze end End: Confirm Inhibition analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of JZP-430, a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), against its primary target and related enzymes. The data presented is derived from the key publication by Patel JZ, et al., "Optimization of 1,2,5-thiadiazole (B1195012) carbamates as potent and selective ABHD6 inhibitors," published in ChemMedChem in 2015.

Executive Summary

This compound is a highly potent inhibitor of human ABHD6 with an IC50 value of 44 nM.[1] Crucially, it demonstrates significant selectivity over other related serine hydrolases, including fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] Specificity testing reveals that this compound is approximately 230-fold more selective for ABHD6 over both FAAH and LAL, highlighting its potential as a specific pharmacological tool for studying the function of ABHD6.[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, hABHD6, and the related enzymes, hFAAH and hLAL.

Enzyme TargetInhibitorIC50 (nM)Selectivity Ratio (vs. hABHD6)
hABHD6This compound441
hFAAHThis compound~10,120~230
hLALThis compound~10,120~230

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Patel JZ, et al. publication.

Human ABHD6 (hABHD6) Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of human ABHD6 expressed in HEK293 cells.

  • Enzyme Source: Lysates of HEK293 cells transiently expressing human ABHD6.

  • Substrate: p-nitrophenyl acetate (B1210297) (pNPA).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Procedure:

    • The hABHD6-containing cell lysates were pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of the substrate, p-nitrophenyl acetate.

    • The formation of the product, p-nitrophenol, was monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

    • IC50 values were calculated from the concentration-response curves.

Human FAAH (hFAAH) and Lysosomal Acid Lipase (hLAL) Inhibition Assays

These assays were conducted to determine the inhibitory activity of this compound against off-target enzymes.

  • Enzyme Sources:

    • hFAAH: Lysates of HEK293 cells transiently expressing human FAAH.

    • hLAL: Commercially available human lysosomal acid lipase.

  • Substrates:

    • hFAAH: Arachidonoyl-p-nitroanilide (APNA).

    • hLAL: 4-methylumbelliferyl oleate.

  • Procedure: The experimental procedures were analogous to the hABHD6 inhibition assay, with appropriate substrates and detection methods for each enzyme.

Competitive Activity-Based Protein Profiling (ABPP)

This method was employed to assess the selectivity of this compound against a broader range of serine hydrolases in a more complex biological sample.

  • Biological Sample: Mouse brain membrane proteome.

  • Probe: A fluorescently tagged broad-spectrum serine hydrolase probe.

  • Procedure:

    • Mouse brain membrane fractions were pre-incubated with varying concentrations of this compound.

    • The proteome was then treated with the fluorescent activity-based probe, which covalently labels the active site of serine hydrolases.

    • The proteins were separated by SDS-PAGE.

    • The gel was scanned for fluorescence to visualize the labeled serine hydrolases.

    • Inhibition of labeling of specific bands corresponding to different hydrolases by this compound indicates target engagement and allows for the assessment of selectivity.

Visualizations

The following diagrams illustrate the experimental workflow for determining the specificity of this compound.

G This compound Specificity Testing Workflow cluster_0 Enzyme Inhibition Assays cluster_1 Competitive Activity-Based Protein Profiling (ABPP) prep Prepare Enzyme Lysates (hABHD6, hFAAH) or Purified Enzyme (hLAL) preinc Pre-incubate Enzyme with Varying this compound Concentrations prep->preinc reaction Initiate Reaction with Specific Substrate preinc->reaction detect Measure Product Formation (Spectrophotometry/Fluorometry) reaction->detect calc Calculate IC50 Values detect->calc analyze Analyze Inhibition of Specific Enzyme Bands proteome Isolate Mouse Brain Membrane Proteome preinc_abpp Pre-incubate Proteome with Varying this compound Concentrations proteome->preinc_abpp probe Label with Fluorescent Activity-Based Probe preinc_abpp->probe sds_page Separate Proteins by SDS-PAGE probe->sds_page scan Visualize Labeled Hydrolases by Fluorescence Scanning sds_page->scan scan->analyze

Caption: Workflow for this compound specificity testing.

G Signaling Pathway Context 2-AG 2-Arachidonoylglycerol (Endocannabinoid) Hydrolysis Hydrolysis 2-AG->Hydrolysis ABHD6 ABHD6 ABHD6->Hydrolysis FAAH FAAH LAL LAL JZP430 This compound JZP430->ABHD6 Potent Inhibition JZP430->FAAH Weak Inhibition JZP430->LAL Weak Inhibition Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol Hydrolysis->Arachidonic Acid + Glycerol

Caption: this compound's primary target and related enzymes.

References

JZP-430: A Comparative Guide to its Potency in Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of JZP-430, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), across different preclinical species. The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.

Introduction to this compound and ABHD6

This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6)[1][2][3]. ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2[4][5]. By inhibiting ABHD6, this compound leads to an increase in 2-AG levels, thereby modulating various physiological processes, including neurotransmission and inflammation[4][5]. This mechanism of action makes ABHD6 an attractive therapeutic target for a range of disorders, including neurological and metabolic diseases[4][6][7].

Cross-Species Potency of this compound and Other ABHD6 Inhibitors

The amino acid sequence of ABHD6 is highly conserved across different mammalian species, including humans, mice, and rats. The homology between human and mouse ABHD6 is 94.1%, between human and rat is 93.8%, and between mouse and rat is 97.0%[8]. This high degree of sequence identity, particularly within the catalytic domain, suggests that the potency of selective inhibitors like this compound is likely to be comparable across these species.

While direct comparative studies of this compound across multiple species are not extensively published, its potency against human ABHD6 has been well-characterized. Furthermore, activity-based protein profiling has indicated its high selectivity within the mouse brain membrane proteome. The following table summarizes the available potency data for this compound and provides a comparison with other notable ABHD6 inhibitors.

Table 1: In Vitro Potency (IC50) of ABHD6 Inhibitors in Different Species

InhibitorHuman (nM)Mouse (nM)Rat (nM)Notes
This compound 44[1][2][3]--Highly selective and irreversible.
WWL7085[8]70[6]-Selective ABHD6 inhibitor.
KT182-<5-Exceptionally potent and selective.
KT185---Orally bioavailable.
KT203---Peripherally-restricted.

Note: A dash (-) indicates that specific data was not found in the searched literature.

Signaling Pathway of ABHD6

ABHD6 is a key regulator in the endocannabinoid system. It is a post-synaptic enzyme that hydrolyzes 2-AG, thereby controlling its availability to act on presynaptic CB1 receptors. This retrograde signaling mechanism is crucial for modulating synaptic transmission.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron CB1 CB1 Receptor PLC PLC DAG DAG PLC->DAG DAGL DAGL TwoAG 2-AG DAGL->TwoAG ABHD6 ABHD6 ArachidonicAcid Arachidonic Acid ABHD6->ArachidonicAcid Glycerol (B35011) Glycerol ABHD6->Glycerol TwoAG->CB1 Retrograde Signaling TwoAG->ABHD6 Hydrolysis PIP2 PIP2 PIP2->PLC Hydrolysis DAG->DAGL Conversion SynapticCleft

ABHD6's role in the endocannabinoid signaling pathway.

Experimental Protocols

The potency of this compound and other ABHD6 inhibitors is typically assessed using in vitro enzyme activity assays. The two most common methods are the Activity-Based Protein Profiling (ABPP) assay and the fluorescent activity assay.

Activity-Based Protein Profiling (ABPP)

This competitive assay is used to determine the potency and selectivity of an inhibitor in a complex biological sample, such as a brain homogenate.

Objective: To determine the IC50 value of a test compound and assess its selectivity against other serine hydrolases.

Materials:

  • Test inhibitor (e.g., this compound)

  • Tissue or cell lysate (e.g., mouse brain membrane proteome)

  • Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize tissue or lyse cells in an appropriate buffer and isolate the desired fraction (e.g., membrane proteome) by centrifugation.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add the activity-based probe to the inhibitor-treated proteome and incubate to allow for the covalent labeling of active serine hydrolases.

  • SDS-PAGE and Visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged enzymes using a gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD6. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

ABPP_Workflow Proteome Prepare Proteome (e.g., Brain Lysate) Incubation Incubate with Inhibitor (e.g., this compound) Proteome->Incubation Probe Add Activity-Based Probe (e.g., FP-Rh) Incubation->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Gel Scanning SDS_PAGE->Scan Analysis Data Analysis (IC50 Determination) Scan->Analysis

Workflow for Activity-Based Protein Profiling (ABPP).
Fluorescent Activity Assay

This is a more direct and often higher-throughput method for measuring enzyme activity and inhibition[9][10][11][12].

Objective: To measure the rate of substrate hydrolysis by ABHD6 in the presence of an inhibitor.

Materials:

  • Recombinant human ABHD6 or cell lysates overexpressing ABHD6[9][10][11]

  • A suitable substrate (e.g., 1(3)-arachidonoyl-glycerol)

  • A coupled enzyme system to detect glycerol release (e.g., glycerol kinase, glycerol phosphate (B84403) oxidase, and horseradish peroxidase with a fluorescent probe like Amplex Red)[8][12]

  • Test inhibitor

  • Microplate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, ABHD6 enzyme source, and various concentrations of the test inhibitor.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of glycerol production and thus ABHD6 activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound is a potent and selective inhibitor of ABHD6. The high conservation of the ABHD6 enzyme across preclinical species suggests that this compound will exhibit similar potency in human, mouse, and rat models, making it a valuable tool for translational research. The experimental protocols described provide robust methods for assessing the potency and selectivity of this compound and other ABHD6 inhibitors, facilitating further investigation into their therapeutic potential.

References

Comparative Analysis of JZP-430's Metabolic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). Due to the limited availability of in vivo metabolic data specifically for this compound, this guide leverages data from studies on ABHD6 inhibition by other means, such as the small molecule inhibitor WWL-70 and antisense oligonucleotides, to project the expected metabolic impact of this compound.

This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] ABHD6 is a serine hydrolase that plays a significant role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is involved in lipid metabolism.[2][3] Inhibition of ABHD6 has emerged as a promising therapeutic strategy for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3]

Performance Comparison with Alternatives

While direct comparative in vivo studies on the metabolic effects of this compound are not publicly available, the effects of ABHD6 inhibition have been demonstrated using other tool compounds. The following data, derived from studies using the ABHD6 inhibitor WWL-70, provides a benchmark for the anticipated metabolic effects of this compound.

Quantitative Data on Metabolic Effects of ABHD6 Inhibition

The following table summarizes the in vivo effects of the ABHD6 inhibitor WWL-70 in a diet-induced obesity mouse model. These results highlight the potential of ABHD6 inhibitors to ameliorate key aspects of the metabolic syndrome.

Metabolic ParameterControl (Vehicle)ABHD6 Inhibitor (WWL-70)Percentage ChangeReference
Body Weight Gain (g) ~18~12~33% reduction[2]
Epididymal White Adipose Tissue (eWAT) Weight (g) ~1.5~0.8~47% reduction[2]
Fasting Blood Glucose (mg/dL) ~150~110~27% reduction[2]
Plasma Insulin (B600854) (ng/mL) ~2.5~1.0~60% reduction[2]
Hepatic Triglycerides (mg/g liver) ~120~60~50% reduction[2]

Note: The values presented are approximate and derived from graphical data in the cited reference. The study was conducted in mice on a high-fat diet.

Signaling Pathways

ABHD6 is strategically positioned to modulate key metabolic signaling pathways, primarily through its influence on the endocannabinoid system and lipid metabolism.

Endocannabinoid Signaling Pathway

ABHD6 is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid messenger that activates cannabinoid receptors (CB1 and CB2). By hydrolyzing 2-AG, ABHD6 terminates its signaling. Inhibition of ABHD6 leads to an accumulation of 2-AG, which can modulate neurotransmission, inflammation, and energy balance.[2][3][4][5][6][7]

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Vesicle->Neurotransmitter_Release PLC PLC DAG DAG PLC->DAG PIP2 Two_AG 2-AG DAG->Two_AG DAGL DAGL DAGL Two_AG->CB1 Activates Glycerol_AA Glycerol + AA Two_AG->Glycerol_AA Hydrolysis ABHD6 ABHD6 JZP430 This compound JZP430->ABHD6 Inhibits

Endocannabinoid signaling pathway and the role of ABHD6.
Lipid Metabolism Pathway

ABHD6 is also involved in the hydrolysis of monoacylglycerols and other lipids, thereby influencing lipid signaling and storage. Inhibition of ABHD6 can lead to a reduction in hepatic steatosis (fatty liver) by decreasing the availability of substrates for triglyceride synthesis.[8]

lipid_metabolism_pathway cluster_liver Hepatocyte FFA_pool Free Fatty Acid Pool Fatty_Acid_Oxidation Fatty Acid Oxidation FFA_pool->Fatty_Acid_Oxidation Glycerol_3P Glycerol-3-P MAG Monoacylglycerol (MAG) Glycerol_3P->MAG MAG->FFA_pool ABHD6 DAG Diacylglycerol (DAG) MAG->DAG TAG Triglycerides (TAG) DAG->TAG VLDL VLDL Secretion TAG->VLDL Hepatic_Steatosis Hepatic Steatosis TAG->Hepatic_Steatosis ABHD6 ABHD6 Lipogenesis De Novo Lipogenesis Lipogenesis->FFA_pool JZP430 This compound JZP430->ABHD6 Inhibits

Role of ABHD6 in hepatic lipid metabolism.

Experimental Protocols

The following are generalized protocols for key experiments to assess the metabolic effects of ABHD6 inhibitors.

In Vivo Assessment of Metabolic Parameters in a Diet-Induced Obesity Model

Objective: To determine the effect of an ABHD6 inhibitor on body weight, glucose homeostasis, and hepatic steatosis in mice fed a high-fat diet.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Drug Administration: Mice are randomly assigned to receive daily administrations of the test compound (e.g., this compound or WWL-70, typically 10 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After a period of fasting, mice are administered a glucose bolus (e.g., 2 g/kg), and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

    • ITT: After a short fasting period, mice are injected with insulin (e.g., 0.75 U/kg), and blood glucose levels are measured to assess insulin sensitivity.

  • Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, triglycerides, and other relevant metabolic markers.

  • Tissue Analysis: Livers are harvested, weighed, and a portion is fixed for histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis. Another portion is used for the measurement of hepatic triglyceride content.

In Vitro ABHD6 Inhibition Assay

Objective: To determine the potency (IC50) of a test compound against ABHD6.

Methodology:

  • Enzyme Source: Lysates from cells overexpressing human ABHD6 (e.g., HEK293 cells) or purified recombinant ABHD6 can be used.

  • Substrate: A fluorogenic or radiolabeled substrate of ABHD6 is used (e.g., a monoacylglycerol).

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the test inhibitor.

    • The substrate is added to initiate the enzymatic reaction.

    • The formation of the product is measured over time using a plate reader (for fluorescent substrates) or through scintillation counting (for radiolabeled substrates).

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ABHD6 inhibitor for metabolic diseases.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) ABHD6_Assay ABHD6 Inhibition Assay (IC50 Determination) Compound_Synthesis->ABHD6_Assay Selectivity_Assay Selectivity Profiling (vs. other hydrolases) ABHD6_Assay->Selectivity_Assay DIO_Model Diet-Induced Obesity (DIO) Mouse Model Selectivity_Assay->DIO_Model Drug_Admin Chronic Drug Administration DIO_Model->Drug_Admin Metabolic_Phenotyping Metabolic Phenotyping Drug_Admin->Metabolic_Phenotyping GTT_ITT GTT & ITT Metabolic_Phenotyping->GTT_ITT Plasma_Analysis Plasma Biomarkers Metabolic_Phenotyping->Plasma_Analysis Tissue_Analysis Liver & Adipose Tissue Analysis Metabolic_Phenotyping->Tissue_Analysis Data_Analysis Data Analysis & Interpretation GTT_ITT->Data_Analysis Plasma_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

Preclinical workflow for evaluating ABHD6 inhibitors.

References

Validating the Therapeutic Potential of JZP-430 in Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), has emerged as a promising therapeutic candidate for a range of metabolic and neurological disorders.[1][2][3] While direct experimental data on this compound in specific disease models remains limited in the public domain, this guide synthesizes the available information on its mechanism of action and the broader therapeutic potential of ABHD6 inhibition, drawing comparisons with other experimental compounds targeting the same pathway.

ABHD6 is a critical enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid.[2][4] By inhibiting ABHD6, this compound is designed to increase the levels of 2-AG, thereby modulating various physiological processes, including neurotransmission, inflammation, and metabolism.[2] this compound exhibits a half-maximal inhibitory concentration (IC50) of 44 nM for ABHD6, with a significant ~230-fold selectivity over other related enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL), highlighting its specificity.[1]

Mechanism of Action: The ABHD6 Signaling Pathway

The therapeutic rationale for inhibiting ABHD6 stems from its role in regulating 2-AG signaling. The following diagram illustrates the simplified signaling pathway affected by this compound.

ABHD6_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_AG_pre 2-AG 2_AG_cleft 2-AG 2_AG_pre->2_AG_cleft Retrograde Signaling DAGL DAGL DAGL->2_AG_pre DAG DAG DAG->DAGL Synthesis CB1R CB1 Receptor 2_AG_cleft->CB1R Binds to ABHD6 ABHD6 2_AG_cleft->ABHD6 Hydrolysis Signaling_Cascade Downstream Signaling (e.g., reduced neurotransmitter release) CB1R->Signaling_Cascade Glycerol_AA Glycerol + Arachidonic Acid ABHD6->Glycerol_AA JZP_430 This compound JZP_430->ABHD6 Inhibits

Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.

Therapeutic Potential in Disease Models

While specific in vivo or in vitro studies detailing the efficacy of this compound are not yet publicly available, research on other ABHD6 inhibitors provides a strong rationale for its therapeutic potential in several key disease areas.

Metabolic Disorders
  • Obesity and Type 2 Diabetes: Studies have shown that the inhibition of ABHD6 can protect against diet-induced obesity, improve glucose tolerance, and enhance insulin (B600854) secretion. This suggests a potential role for this compound in the management of metabolic syndrome.

Neurological and Neuropsychiatric Disorders
  • Epilepsy: Preclinical studies with other ABHD6 inhibitors have demonstrated anti-convulsant effects, suggesting that by modulating endocannabinoid signaling in the brain, this compound could offer a novel approach to seizure control.

  • Neuropathic Pain and Inflammation: ABHD6 inhibition has been shown to reduce inflammation and alleviate neuropathic pain in animal models. This indicates that this compound could be a potential therapeutic for chronic pain conditions with a neuro-inflammatory component.

  • Multiple Sclerosis: The anti-inflammatory properties of ABHD6 inhibitors have been explored in models of multiple sclerosis, where they have shown the potential to ameliorate disease severity.

Comparison with Alternative ABHD6 Inhibitors

This compound is one of several molecules developed to target ABHD6. A direct comparison of performance data is challenging due to the lack of published studies on this compound. However, a comparative summary of key characteristics based on available information is presented below.

CompoundIC50 for ABHD6SelectivityKnown In Vivo Activity
This compound 44 nM[1]~230-fold over FAAH and LAL[1]Data not publicly available
WWL70 Not specifiedSelectiveAnti-inflammatory effects in mouse models
WWL123 Not specifiedSelectiveAnti-convulsant effects in mouse models
KT182 <5 nM (in cells)HighSystemic ABHD6 inhibition in mice[4]
KT185 Not specifiedHighOrally bioavailable with in vivo activity in mice[4][5]

Experimental Protocols

As no specific experimental studies for this compound are available, this section outlines a general experimental workflow that could be employed to validate its therapeutic potential in a preclinical model of neuropathic pain.

Neuropathic_Pain_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment Induction Induce neuropathic pain in rodents (e.g., Chronic Constriction Injury model) Grouping Randomize animals into groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Gabapentin) Induction->Grouping Administration Administer treatment (e.g., intraperitoneal injection) for a defined period Grouping->Administration Behavioral Assess pain behavior: - Von Frey test (mechanical allodynia) - Hargreaves test (thermal hyperalgesia) Administration->Behavioral During/After Treatment Biochemical Measure inflammatory markers in spinal cord tissue (e.g., cytokines via ELISA) Behavioral->Biochemical Histological Immunohistochemical analysis of glial activation in the spinal cord Biochemical->Histological

Caption: A potential experimental workflow to evaluate this compound in a neuropathic pain model.

Methodology for Chronic Constriction Injury (CCI) Model:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.

  • Surgical Procedure: Expose the right sciatic nerve and place four loose chromic gut ligatures around it.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor for recovery.

Methodology for Von Frey Test:

  • Acclimation: Place animals in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 30 minutes.

  • Stimulation: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

  • Response: Record the filament force that elicits a paw withdrawal response.

Conclusion

This compound represents a promising, highly selective tool for the therapeutic targeting of ABHD6. Based on the preclinical validation of other ABHD6 inhibitors, this compound holds significant potential for the treatment of various metabolic and neurological disorders. However, the publication of in vivo and in vitro studies with this compound is critically needed to substantiate its therapeutic efficacy and safety profile. Further research will be essential to translate the potential of this compound into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Novel Compound JZP-430: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data for JZP-430 necessitates adherence to rigorous, generalized protocols for hazardous chemical waste management. The following guidelines are based on established best practices for the handling and disposal of novel or uncharacterized research compounds.

Researchers and laboratory personnel must handle the investigational compound this compound as a potentially hazardous chemical. The lack of a specific Safety Data Sheet (SDS) requires that its disposal follow stringent institutional and regulatory guidelines to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound in solid form and in solution.

I. Essential Safety and Handling Precautions

Prior to handling and disposal, all personnel must wear appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly outside of a sealed container, should occur within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Handle with chemical-impermeable gloves and wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]

II. Quantitative Data for Disposal Management

The following table outlines hypothetical, yet critical, quantitative parameters for managing this compound waste. These values should be confirmed by internal safety assessments.

ParameterValue/GuidelineSource/Rationale
Maximum Accumulation Volume < 10 GallonsGeneral laboratory safety guidelines to minimize stored waste.[2]
Acute Hazardous Waste Limit 1 Quart (liquid) / 1 Kilogram (solid)Standard limit for "P-list" or acutely toxic wastes.[3]
Container Fill Level Do not fill past the shoulderTo prevent overfilling and potential spills.[2]
Waste Holding Time Up to 12 months (if limits not exceeded)Standard accumulation timeframe before mandatory disposal.[3]

III. Step-by-Step Disposal Procedures

The primary method for disposal is to transfer the waste to a licensed professional waste disposal service or an approved waste disposal plant.[1] Do not dispose of with household waste.

  • Waste Determination & Segregation:

    • A "waste determination" must be performed to see if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[4] This can be based on knowledge of the waste composition.[4]

    • Segregate this compound waste from non-hazardous trash.[5] Do not mix with incompatible wastes.[2] Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes.[6]

  • Containerization:

    • Collect hazardous waste in a sturdy, leak-proof container that is compatible with the chemical.[2][3] Polyethylene or polypropylene (B1209903) containers are often suitable.[7]

    • The container must be kept tightly sealed except when adding waste.[2][4]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and a chemical description.[4]

    • Ensure the label includes the percentage of each chemical constituent.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area at or near the point of generation.[1][3]

    • Use secondary containment for all liquid wastes to prevent spills from reaching drains.[2][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][7]

    • Provide the full chemical name and any available hazard information to the disposal company.[7]

IV. Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[7]

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.[7] For large or unmanageable spills, contact your institution's emergency response team.[7]

  • Cleanup:

    • For Dry Spills: Gently sweep or scoop the material to avoid creating dust. Place the collected material into a sealed, labeled container for disposal.[7]

    • For Wet Spills: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[7] Carefully collect the absorbed material and place it in a sealed, labeled container.[7]

  • Decontamination: Wash the spill area thoroughly with soap and large amounts of water.[7]

  • Disposal: The spilled chemical and the materials used for cleanup must be disposed of as hazardous waste.[6]

V. Visualized Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label with 'Hazardous Waste', Name, and Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment for Liquids store->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for JZP-430: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for a compound designated "JZP-430" is not publicly available. This indicates that this compound may be a novel research compound, a proprietary substance, or an internal code. In the absence of specific toxicity and handling data, this document provides essential safety and logistical guidance based on the precautionary principle. Researchers, scientists, and drug development professionals must treat this compound as a potentially potent and hazardous substance and apply the highest level of safety precautions. The following protocols should be used to supplement a thorough, site-specific risk assessment and in conjunction with your institution's chemical hygiene plan.

Guiding Principle: The Precautionary Approach

When the toxicological properties of a substance are unknown, it is crucial to handle it as if it were highly potent. This approach, known as the precautionary principle, minimizes the risk of exposure and ensures the safety of all laboratory personnel. All handling procedures, personal protective equipment selection, and disposal methods must be based on the assumption of high toxicity, including potential carcinogenicity, mutagenicity, or reproductive toxicity.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the last line of defense against chemical exposure and is critical for minimizing risk. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure. The following table summarizes the recommended PPE for various laboratory activities involving a potent compound of unknown toxicity.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves.High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.
Solution Preparation - Certified chemical fume hood or other ventilated enclosure. - Lab coat. - Chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
In-vitro / In-vivo Studies - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves.Lower concentration of the compound reduces risk, but standard laboratory precautions are still necessary to prevent contact.
Spill Cleanup - PPE as required for the initial handling of the substance's physical form. - A minimum of a fit-tested N95 respirator should be used for solids.Protects personnel from exposure during cleanup of potentially high concentrations of the compound.

Experimental Protocols: Safe Handling and Disposal

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.

General Handling Workflow

The following diagram outlines the logical workflow for safely handling a potent research compound like this compound.

cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution A Conduct Risk Assessment B Prepare Work Area (e.g., Fume Hood) A->B C Assemble All Materials & Spill Kit B->C D Don Appropriate PPE C->D E Perform Experiment within Containment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label All Waste F->G H Doff PPE Correctly G->H I Secure Waste for Disposal H->I

Caption: General workflow for the safe handling of a potent research compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood or other containment device is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., glassware, spatulas, balances) and reagents.

    • Ensure a spill kit appropriate for the quantity of this compound being handled is readily accessible.

  • Donning PPE:

    • Put on PPE in the correct order, typically starting with shoe covers, then the lab coat, followed by respiratory protection, eye protection, and finally gloves (with the outer glove cuff pulled over the lab coat sleeve).

  • Handling this compound:

    • Perform all manipulations, including weighing and solution preparation, within the containment device to minimize the risk of aerosol generation.

    • Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.

    • Handle the compound gently to avoid creating dust.

  • Decontamination:

    • After handling, decontaminate all non-disposable equipment and the work surface with an appropriate solvent or cleaning agent. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on suitable deactivating agents.

  • Doffing PPE:

    • Remove PPE carefully to avoid self-contamination. The general order is to remove the outer gloves first, followed by the lab coat and sleeves, inner gloves, eye and respiratory protection, and finally shoe covers. Dispose of all disposable PPE as hazardous waste.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of any materials in the regular trash or down the drain.

Waste Type Disposal Plan Rationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.Ensures the container is compatible with the chemical and prevents environmental release.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container. - Dispose of through your institution's hazardous waste program.Prevents the introduction of active pharmaceutical ingredients into the water system.

High-temperature incineration is the preferred disposal method for many pharmaceutical compounds.[1] Always follow the specific procedures outlined by your institution's EHS department for hazardous waste pickup and disposal.

Mandatory Visualization: Risk Assessment Workflow

A thorough risk assessment is mandatory before handling any compound with unknown hazards.[2] This process involves evaluating potential exposures and implementing appropriate controls.

cluster_assess Risk Assessment cluster_control Control Measures cluster_review Review & Approval A Identify Compound (this compound) B Assume High Potency (No Data Available) A->B C Evaluate Procedure (e.g., Weighing, Dissolving) B->C D Identify Potential Exposure Routes (Inhalation, Dermal) C->D E Select Engineering Controls (e.g., Fume Hood) D->E F Determine Required PPE (e.g., Respirator, Double Gloves) D->F G Establish Safe Work Practices D->G H Plan for Emergencies (Spills, Exposure) D->H I Document Assessment & Procedures E->I F->I G->I H->I J Obtain Supervisor/EHS Approval I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.